4,6-Dihydroxycoumarin
Description
Properties
IUPAC Name |
4,6-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMYACLDZGAWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715656 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-75-7 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxycoumarin
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dihydroxycoumarin (CAS No: 30992-75-7), a significant heterocyclic compound with potential applications in drug discovery and organic synthesis. While this compound is a valuable synthetic intermediate, a thorough characterization of its physicochemical properties is not extensively documented in publicly available literature. This guide consolidates the known information and presents a detailed framework for the experimental determination of its key characteristics. We delve into the structural attributes, solubility, acidity, and spectral properties of this compound, offering both established data and robust experimental protocols for their determination. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and broader application of this promising molecule.
Introduction: The Significance of this compound
Coumarins and their derivatives represent a diverse class of naturally occurring and synthetic benzopyrone compounds that have garnered significant interest in the scientific community.[1] These compounds are recognized for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1][2] this compound, a specific dihydroxy-substituted coumarin, serves as a crucial building block in the synthesis of more complex bioactive molecules, such as isocoumarins and furochromenes.[3] Its utility as a precursor in the development of novel therapeutic agents underscores the importance of a comprehensive understanding of its fundamental physicochemical properties.
Recent advancements have also highlighted the potential for sustainable production of this compound through biosynthetic pathways in microorganisms like Escherichia coli.[4][5][6] This development opens new avenues for its large-scale production and application, further emphasizing the need for its thorough characterization. This guide aims to bridge the existing knowledge gap by providing a detailed exploration of its structural and chemical properties.
Molecular Structure and Properties
The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. Here, we outline the fundamental molecular properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₄ | [3][7] |
| Molecular Weight | 178.14 g/mol | [3][7] |
| IUPAC Name | 4,6-dihydroxy-2H-chromen-2-one | - |
| CAS Number | 30992-75-7 | [3][7] |
| Canonical SMILES | C1=CC2=C(C=C1O)OC(=O)C=C2O | - |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various experimental and industrial settings.
Melting Point
The melting point is a key indicator of a compound's purity and is essential for its characterization.
| Property | Value | Source |
| Melting Point | 268-270 °C | [3] |
Solubility Profile
Expected Solubility:
Based on its structure, which includes two polar hydroxyl groups and a moderately polar coumarin core, this compound is expected to be:
-
Sparingly soluble in water: The hydroxyl groups can form hydrogen bonds with water, but the larger hydrophobic aromatic core will limit its solubility.
-
Soluble in polar organic solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be good solvents due to their ability to engage in hydrogen bonding and solvate the coumarin ring system.
-
Insoluble in nonpolar organic solvents: Solvents such as hexane and toluene are unlikely to dissolve this compound effectively.
Experimental Protocol for Solubility Determination:
The following protocol outlines a standard method for determining the solubility of an organic compound.[4][7]
-
Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a series of vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO, hexane).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification:
-
Qualitative: Visually inspect the vials for any undissolved solid.
-
Quantitative: If undissolved solid is present, centrifuge the suspension and carefully remove an aliquot of the supernatant. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The workflow for this experimental determination is illustrated in the diagram below.
Caption: Experimental workflow for solubility determination.
Acidity and pKa
The acidic nature of the hydroxyl groups in this compound is a key chemical property that influences its reactivity, solubility in aqueous solutions of different pH, and its behavior in biological systems. The acid dissociation constant (pKa) is a quantitative measure of this acidity.
Expected Acidity:
The two hydroxyl groups on the coumarin ring will have different pKa values. The 4-hydroxyl group is part of an enolic system and is generally more acidic than a typical phenolic hydroxyl group. The 6-hydroxyl group is a phenolic hydroxyl group. Therefore, two distinct pKa values are expected for this compound.
Experimental Protocol for pKa Determination via Potentiometric Titration:
Potentiometric titration is a reliable method for determining the pKa of a compound.[8][9]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 1 mM.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.
The logical flow of this determination is depicted below.
Sources
- 1. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Unveiling the Molecular Architecture: A Technical Guide to 4,6-Dihydroxycoumarin Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of 4,6-Dihydroxycoumarin in Drug Discovery
Coumarins, a class of benzopyrone-containing secondary metabolites, are ubiquitous in the plant kingdom and form the structural backbone of numerous compounds with significant pharmacological activities.[1] Among these, this compound stands out as a key intermediate in the synthesis of various bioactive molecules, including anticoagulants and fluorescent probes.[2] Its derivatives are explored for a wide range of therapeutic applications, from antimicrobial and anti-inflammatory to anticancer agents.[1] Understanding the precise three-dimensional arrangement of atoms within the this compound crystal lattice is paramount for rational drug design, enabling the optimization of its physicochemical properties and biological activity. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.
The Genesis of a Crystal: Synthesis and Crystallization of this compound
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
Several synthetic routes to 4-hydroxycoumarins have been established, often starting from substituted phenols. A common approach involves the Pechmann condensation or similar cyclization reactions. More recently, biosynthetic pathways have been engineered in microorganisms like Escherichia coli to produce this compound from simple carbon sources, offering a sustainable alternative to traditional chemical synthesis.[2][3]
Illustrative Synthetic Pathway:
While various methods exist, a conceptual pathway often involves the reaction of a suitably substituted phenol with a malonic acid derivative, followed by cyclization.
Caption: Conceptual synthetic route to this compound.
The Art of Crystallization: From Solution to Single Crystal
Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. It is an empirical science that requires patience and meticulous control over various experimental parameters.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging and Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.
Experimental Protocol: Slow Evaporation Crystallization
-
Purification: Ensure the this compound sample is of the highest possible purity, as impurities can inhibit crystal growth. Recrystallization or chromatography may be necessary.
-
Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility. Solvents such as ethanol, methanol, acetone, or mixtures with water are common starting points.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter.
-
Incubation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation. Place the vessel in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vessel periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Illuminating the Invisible: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[4]
The Fundamental Principle: Bragg's Law
When a beam of X-rays strikes a crystal, the regularly arranged atoms act as a three-dimensional diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law:
nλ = 2d sin(θ)
where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between the crystal lattice planes
-
θ is the angle of incidence of the X-rays
By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be constructed.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Experimental Workflow: From Crystal to Structure
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process leads to the final, accurate crystal structure.
Deciphering the Data: Analysis and Interpretation of the Crystal Structure
The final output of a crystal structure analysis is a set of atomic coordinates that define the precise arrangement of atoms in the molecule and the packing of molecules within the crystal lattice.
Molecular Geometry and Conformation
The crystallographic data provides precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. This allows for a detailed analysis of its conformation and any deviations from planarity. For many coumarin derivatives, the fused ring system is largely planar.[5]
Intermolecular Interactions and Crystal Packing
The way in which individual this compound molecules pack together in the crystal is determined by a network of non-covalent interactions, such as hydrogen bonds and π-π stacking. The hydroxyl groups at positions 4 and 6 are expected to be key players in forming intermolecular hydrogen bonds, which significantly influence the crystal's stability and physical properties. Analysis of these interactions provides insights into the supramolecular assembly of the compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₆O₄ |
| Formula Weight | 178.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
| CCDC Deposition Number | Number |
Note: As of the time of this writing, a publicly available crystal structure for this compound has not been identified. The table above serves as a template for the type of data that would be obtained from a successful crystal structure determination. For related compounds, such as certain 4-hydroxycoumarin derivatives, crystallographic data is available and can be accessed through the Cambridge Crystallographic Data Centre (CCDC).[6]
The Power of Structure: Applications in Drug Development
A detailed understanding of the crystal structure of this compound is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective analogs.
-
In Silico Drug Design: Using the crystal structure as a starting point for computational studies, such as molecular docking, to predict the binding of this compound derivatives to biological targets.
-
Polymorphism and Formulation: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different solubilities, stabilities, and bioavailabilities, is crucial for pharmaceutical formulation.
Conclusion
The crystal structure analysis of this compound provides a fundamental understanding of its molecular architecture and intermolecular interactions. This knowledge is a critical asset for researchers in the fields of medicinal chemistry and drug development, enabling the rational design of novel therapeutic agents with improved efficacy and safety profiles. While the specific crystallographic data for the parent this compound remains to be broadly disseminated, the methodologies and principles outlined in this guide provide a robust framework for its determination and for the analysis of its many and varied derivatives.
References
- Gan, Q., Jiang, T., Li, C., Gong, X., Zhang, J., Desai, B. K., & Yan, Y. (2025). De novo biosynthesis of the this compound in Escherichia coli. Green Chemistry.
-
Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. RSC Publishing. [Link]
-
Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
PubChem. (n.d.). 4,7-Dihydroxycoumarin. National Center for Biotechnology Information. [Link]
-
Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The crystal structure of the title coumarin compound, viewed along an... ResearchGate. [Link]
-
Avdović, E. H., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
-
ResearchGate. (n.d.). Crystal Structure of 7,8-Dihydroxy-4-methylcoumarin | Request PDF. ResearchGate. [Link]
-
YouTube. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]
-
ResearchGate. (n.d.). Single‐crystal X‐ray diffraction structures of 4, 5, 6 and 7. (a)... ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis, Structure and Acid-Base Behaviour of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]
-
PubChem. (n.d.). CID 102575043. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Crystallography Open Database (COD). National Center for Biotechnology Information. [Link]
-
The University of Manchester. (n.d.). CCDC 1529406: Experimental Crystal Structure Determination. Research Explorer. [Link]
-
MDPI. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. MDPI. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization of 4,6-Dihydroxycoumarin
An In-depth Technical Guide: Spectroscopic Characterization of 4,6-Dihydroxycoumarin
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₉H₆O₄), a pivotal intermediate in the synthesis of photoactive and biologically significant heterocyclic compounds.[1] We delve into the core analytical techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—that are essential for structural elucidation and purity confirmation. This document is designed for researchers, chemists, and drug development professionals, offering not only standardized protocols but also the underlying scientific principles and data interpretation strategies necessary for robust and reliable characterization.
Molecular Structure and Spectroscopic Overview
This compound is a benzopyrone derivative featuring two hydroxyl groups on the aromatic ring, which significantly influence its electronic properties and chemical reactivity. A thorough spectroscopic analysis is critical to confirm the substitution pattern and overall molecular integrity. Each technique provides a unique piece of the structural puzzle: UV-Vis probes the conjugated electronic system, IR identifies key functional groups, NMR maps the precise H and C environments, and MS confirms the molecular weight and fragmentation pattern.
Caption: Structure of this compound with atom numbering.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle of Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions between molecular orbitals. For this compound, the extensive π-conjugated system of the benzopyrone core gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.[2] The hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin parent molecule.
Experimental Protocol
-
Solvent Selection: Use a UV-grade spectroscopic solvent such as ethanol or methanol. These solvents are transparent in the analysis region and can solvate the polar analyte.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 1.0 x 10⁻⁵ to 5.0 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (0.2 - 0.8 A.U.).[2][3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to record a baseline (autozero).
-
Rinse and fill the cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Data Interpretation
The UV-Vis spectrum of dihydroxycoumarins typically displays two or three main absorption bands. Based on data from structurally similar compounds like 6-hydroxycoumarin and 4,7-dihydroxycoumarin, the spectrum is expected to show strong absorption maxima.[4][5]
Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol
| Band | Expected λmax (nm) | Associated Electronic Transition |
|---|---|---|
| I | ~320 - 340 | π → π* (Benzoyl system) |
| II | ~250 - 270 | π → π* (Cinnamoyl system) |
The precise λmax values can shift depending on solvent polarity and pH due to the potential ionization of the acidic phenolic hydroxyl groups.[2]
Infrared (IR) Spectroscopy
Principle of Analysis
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an indispensable tool for identifying the presence of the lactone carbonyl, hydroxyl groups, and aromatic rings in this compound.
Experimental Protocol (KBr Pellet Method)
-
Sample Preparation: Mix ~1-2 mg of dry this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[6]
Data Interpretation
The IR spectrum provides a "fingerprint" of the molecule. The key is to identify the characteristic absorption bands for the principal functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3500 - 3200 | O-H stretch (broad) | Phenolic -OH | Confirms the presence of two hydroxyl groups, likely involved in hydrogen bonding.[7] |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the aromatic ring protons. |
| ~1720 - 1690 | C=O stretch | α,β-Unsaturated Lactone | Strong, sharp peak characteristic of the coumarin core.[7][8][9] |
| ~1620, 1580, 1490 | C=C stretch | Aromatic Ring | Confirms the benzene ring structure. |
| ~1250 | C-O stretch | Phenolic C-O | Corroborates the hydroxyl substitution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis
NMR spectroscopy is the most powerful technique for detailed structural elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, NMR is essential to unambiguously confirm the 4,6-substitution pattern.
Experimental Protocol
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the polar analyte, and its high boiling point allows for stable measurements. Crucially, it often allows for the observation of exchangeable hydroxyl protons as broad singlets.[10][11]
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.[12]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm assignments.
Data Interpretation
The chemical shifts are predicted based on established data for 4-hydroxycoumarin and 6-hydroxycoumarin.[4][10][12]
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| 4-OH | ~12.0 - 15.0 | broad singlet | - |
| 6-OH | ~9.5 - 10.5 | broad singlet | - |
| H-5 | ~7.7 | d | J ≈ 8.5 |
| H-7 | ~6.9 | dd | J ≈ 8.5, 2.5 |
| H-8 | ~6.8 | d | J ≈ 2.5 |
| H-3 | ~5.6 | s | - |
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C-2 (C=O) | ~161-162 |
| C-3 | ~91-92 |
| C-4 (C-OH) | ~165-166 |
| C-4a | ~115-116 |
| C-5 | ~124-125 |
| C-6 (C-OH) | ~154-155 |
| C-7 | ~112-113 |
| C-8 | ~102-103 |
| C-8a | ~147-148 |
The distinct splitting pattern of the aromatic protons (a doublet, a doublet of doublets, and another doublet) is the definitive signature of the 1,2,4-trisubstituted benzene ring system present in the 6-hydroxy isomer.
Mass Spectrometry (MS)
Principle of Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. The fragmentation pattern of coumarins is well-documented and typically involves characteristic losses of carbon monoxide (CO).[13][14][15]
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, which is a soft ionization technique suitable for polar molecules.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes. The negative mode is often effective for phenolic compounds, detecting the deprotonated molecule [M-H]⁻.
-
Fragmentation (MS/MS): Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Interpretation
-
Molecular Ion: The molecular formula C₉H₆O₄ gives an exact mass of 178.0266 g/mol . Expect to see a peak at m/z 179.0339 for [M+H]⁺ or m/z 177.0193 for [M-H]⁻.
-
Fragmentation: The primary fragmentation pathway involves the sequential loss of neutral CO molecules (mass = 28 Da). This is a hallmark of the coumarin ring system.[13][16]
Caption: Integrated workflow for spectroscopic characterization.
References
-
ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here.* Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. Retrieved from [Link]
-
Wiley Online Library. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemistry and Photobiology, 83(5), 1237-53. Retrieved from [Link]
-
PubMed. (2020). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117930. Retrieved from [Link]
-
Sciety Labs. (2025). Molecular Structure, Spectroscopic Characterization, and Nonlinear Optical Properties of 4-Hydroxycoumarin: A DFT Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. Retrieved from [Link]
-
Scientific & Academic Publishing. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. Retrieved from [Link]
-
Arkat USA. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Retrieved from [Link]
-
University of Tuzla. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. International Journal of Molecular Sciences, 23(2), 949. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2568. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Coumarin. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dihydroxycoumarin. Retrieved from [Link]
-
The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. 5, 31-38. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2023). Fragmentation pathways of coumarin and its derivatives. Fitoterapia. Retrieved from [Link]
-
Oxford Academic. (n.d.). De novo biosynthesis of this compound in Escherichia coli. Synthetic Biology. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]
-
ScienceDirect. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivative. Comptes Rendus Chimie, 24(2), 215-232. Retrieved from [Link]
-
PubMed. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 4. Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,7-Dihydroxycoumarin | C9H6O4 | CID 54679630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijres.org [ijres.org]
- 7. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benthamopen.com [benthamopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
A Spectroscopic Guide to 4,6-Dihydroxycoumarin: In-Depth FT-IR and UV-Vis Analysis
Executive Summary: This technical guide provides a comprehensive analysis of the spectroscopic properties of 4,6-dihydroxycoumarin, a significant heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and bioactive molecules[1]. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven methodologies for the characterization of this molecule using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide self-validating protocols, and interpret the resulting spectral data. This guide is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to structurally elucidate and characterize this compound.
Introduction: The Molecular Identity of this compound
This compound (4,6-DHC) belongs to the coumarin family, a class of benzopyrone compounds known for their broad range of biological activities and applications, from anticoagulants to fluorescent probes[2][3]. The specific placement of hydroxyl groups at the 4- and 6-positions imparts unique chemical reactivity and spectroscopic features, making it a valuable intermediate in organic synthesis[1].
Accurate structural confirmation and purity assessment are paramount in any drug development or chemical synthesis workflow. Spectroscopic techniques like FT-IR and UV-Vis provide a rapid, non-destructive, and highly informative fingerprint of the molecule. FT-IR spectroscopy probes the vibrational modes of functional groups, confirming the presence of key structural motifs, while UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system, which is sensitive to the molecular environment[4]. This guide provides the foundational and practical knowledge to leverage these techniques for the definitive characterization of 4,6-DHC.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is quantized, resulting in a spectrum of absorption bands that directly correspond to the vibrational modes of the molecule's functional groups[5]. For this compound, this allows for the direct confirmation of its defining hydroxyl and lactone carbonyl groups.
Experimental Protocol: FT-IR Analysis via KBr Pellet
The solid-state FT-IR spectrum is typically acquired using the potassium bromide (KBr) pellet method to minimize interference from solvents. This choice is predicated on KBr's transparency in the mid-IR region (4000-400 cm⁻¹) and its ability to form a homogenous, non-interacting matrix for the analyte.
-
Sample Preparation:
-
Gently grind 1-2 mg of high-purity this compound with 150-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The goal is to create a fine, homogenous powder.
-
Causality Insight: Thorough grinding is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates a well-dispersed sample.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27)[6].
-
Background Scan: First, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance IR spectrum of this compound.
IR Spectral Data and Interpretation
While a dedicated spectrum for this compound is not widely published, its features can be reliably predicted based on the well-characterized spectrum of 4-hydroxycoumarin and the electronic influence of an additional hydroxyl group at the C-6 position[7][8].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Discussion |
| ~3400 - 3100 | Broad, Strong | O-H Stretching (Phenolic) | This broad band is characteristic of intermolecularly hydrogen-bonded hydroxyl groups. The presence of two -OH groups in 4,6-DHC is expected to result in a particularly broad and intense absorption compared to 4-hydroxycoumarin alone[7]. |
| ~3100 - 3000 | Medium, Sharp | C-H Stretching (Aromatic) | These absorptions correspond to the stretching vibrations of the C-H bonds on the benzene ring. |
| ~1660 - 1640 | Very Strong, Sharp | C=O Stretching (α,β-Unsaturated Lactone) | This is one of the most prominent and diagnostic peaks in the spectrum. Its position is characteristic of a carbonyl group within a six-membered ring conjugated with a C=C double bond. Data for 4-hydroxycoumarin shows this peak around 1650 cm⁻¹[7]. |
| ~1620 - 1500 | Medium to Strong | C=C Stretching (Aromatic & Pyrone Ring) | Multiple bands in this region arise from the skeletal C=C stretching vibrations within the fused aromatic and pyrone rings[7]. |
| ~1250 - 1150 | Strong | C-O Stretching (Phenolic) | This band corresponds to the stretching of the C-O bond of the phenolic hydroxyl groups. |
| ~1150 - 1050 | Strong | C-O-C Stretching (Lactone) | This absorption is due to the asymmetric stretching of the C-O-C ether linkage within the lactone ring. |
Visualization: Key Vibrational Modes of this compound
The following diagram illustrates the primary functional groups and their associated vibrational frequencies that are key to identifying this compound via IR spectroscopy.
Caption: Key IR vibrational modes of this compound.
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. In molecules with conjugated π-systems, like coumarins, the most important transitions are the π → π* and n → π* transitions[9]. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are highly sensitive to the molecular structure and its environment, particularly the solvent.
Experimental Protocol: UV-Vis Analysis
This protocol outlines the standard procedure for obtaining a UV-Vis spectrum. The choice of solvent is a critical experimental parameter, as it can significantly shift the absorption maxima (solvatochromism). UV-grade methanol or ethanol are common choices due to their polarity and transparency above 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
From this stock, prepare a dilute working solution (e.g., 10 µg/mL). The final concentration should be adjusted so that the maximum absorbance falls between 0.2 and 0.8 arbitrary units (A.U.) to ensure linearity according to the Beer-Lambert Law.
-
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.
-
Blanking: Fill both the sample and reference cuvettes with the pure solvent (e.g., methanol) and run a baseline scan to zero the instrument.
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the spectrophotometer.
-
Scan: Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Record the wavelength(s) of maximum absorbance (λmax).
UV-Vis Spectral Data and Interpretation
The UV-Vis spectrum of coumarins is typically characterized by two or three main absorption bands corresponding to π → π* electronic transitions. The presence of two electron-donating hydroxyl groups on the coumarin core is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted coumarin.
| Expected λmax (nm) | Electronic Transition | Rationale and Discussion |
| ~310 - 340 | π → π | This is the longest wavelength absorption band, resulting from the HOMO→LUMO transition of the entire conjugated system. For 4-hydroxycoumarin in ethanol, this peak is observed around 308 nm[7]. The addition of a second -OH group at the 6-position, which is also an auxochrome, is predicted to shift this peak to a longer wavelength. Studies on other dihydroxycoumarins support this trend[10]. |
| ~250 - 280 | π → π | This second band corresponds to electronic transitions within the benzenoid part of the molecule. |
The Influence of Solvent: Solvatochromism
Solvatochromism describes the change in the absorption (or emission) spectrum of a compound when the polarity of the solvent is changed. This phenomenon is particularly pronounced in coumarin derivatives[11][12].
-
π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap (ΔE) for the transition. This results in a bathochromic (red) shift to longer wavelengths.
-
n → π Transitions:* In contrast, the ground state of a non-bonding electron pair is more stabilized by polar, protic solvents (via hydrogen bonding) than the excited state. Increasing solvent polarity stabilizes the ground state more, increasing the energy gap (ΔE). This results in a hypsochromic (blue) shift to shorter wavelengths.
For this compound, the dominant π → π* transitions are expected to exhibit a bathochromic shift as solvent polarity increases (e.g., from hexane to methanol to water).
Visualization: Solvent Effects on Electronic Transitions
The diagram below illustrates how solvent polarity can alter the energy gap for a π → π* transition, leading to a solvatochromic shift.
Caption: Solvatochromic effect on a π → π* transition.
Conclusion
The spectroscopic characterization of this compound by FT-IR and UV-Vis spectroscopy provides a definitive structural fingerprint. FT-IR is essential for confirming the presence of the key hydroxyl and lactone carbonyl functional groups, with expected strong absorptions around 3300 cm⁻¹ and 1650 cm⁻¹, respectively. UV-Vis spectroscopy characterizes the conjugated π-system, with an expected long-wavelength π → π* transition above 310 nm that is sensitive to solvent polarity. The methodologies and interpretative frameworks presented in this guide offer a robust system for the verification, quality control, and further study of this important synthetic intermediate, ensuring high confidence in its molecular identity for all research and development applications.
References
-
Cole, J. M., Liu, X., & Low, K. S. (n.d.). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Cole, J. M. (2020). Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ResearchGate. [Link]
-
Khan, I., & Ali, A. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules - MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxycoumarin. PubChem. [Link]
-
Unknown. (n.d.). EFFECT OF SOLVENT ON PHOTO PHYSICAL CHARACTERISTICS OF SUBSTITUTED COUMARINS. Knowledge Bank. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PMC - NIH. [Link]
-
Marković, Z. S., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. PMC - PubMed Central. [Link]
-
Zhang, M., et al. (2024). De novo biosynthesis of this compound in Escherichia coli. PMC - NIH. [Link]
-
Filarowski, A., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry. [Link]
-
Rao, A. V., et al. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. [Link]
-
The Organic Chemistry Tutor. (2020). Predicting Electronic Transitions (Organic Compounds) | UV-Vis | Spectroscopy. YouTube. [Link]
-
Rao, A. V., et al. (2020). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Kraka, E., & Cremer, D. (n.d.). Vibrational Spectroscopy. CATCO - SMU. [Link]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational Spectrocopy - CATCO [s3.smu.edu]
- 6. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Part 1: Physicochemical Landscape of 4,6-Dihydroxycoumarin
An In-Depth Technical Guide to the Solubility of 4,6-Dihydroxycoumarin in Organic Solvents
Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This compound, a heterocyclic compound belonging to the coumarin family, presents a unique solubility profile governed by its rigid bicyclic structure and, most notably, its two hydroxyl functional groups. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. Due to a scarcity of direct, publicly available quantitative data for this specific isomer, this document focuses on the underlying physicochemical principles, predictive analysis based on structurally analogous compounds, and a definitive, step-by-step protocol for its experimental determination. This approach empowers researchers and drug development professionals to understand, predict, and accurately measure the solubility of this compound to accelerate their research and development objectives.
This compound is a phenolic compound built upon a benzopyrone (coumarin) scaffold. Its solubility behavior is dictated by a delicate interplay between its constituent parts:
-
The Coumarin Nucleus: The fused benzene and α-pyrone rings form a largely planar, aromatic system. This structure contributes to van der Waals forces and π-π stacking interactions, favoring solubility in solvents with some aromatic character or moderate polarity.
-
The Lactone Group: The ester group within the pyrone ring is a polar feature, capable of acting as a hydrogen bond acceptor.
-
The Hydroxyl Groups (C4 & C6): These are the most influential functional groups governing solubility. They can act as both hydrogen bond donors and acceptors, enabling strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The presence of two such groups significantly increases the molecule's polarity compared to the parent coumarin structure.
These features create a molecule with a distinct polar character, suggesting poor solubility in nonpolar, hydrocarbon solvents and a preference for polar organic solvents capable of hydrogen bonding.
Part 2: Predictive Solubility Analysis and Rationale
The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity of a solvent, its capacity to form hydrogen bonds, and its molecular size and shape determine its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
Analysis of Analogous Compounds
To build a predictive model for this compound, we can examine the known solubility of structurally related compounds:
-
4-Hydroxycoumarin: This precursor to many anticoagulant drugs is reported to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1] It is also described as freely soluble in ether and hot water.[2][3] Its single hydroxyl group imparts significant polarity and hydrogen bonding capability.
-
6,7-Dihydroxycoumarin (Esculetin): This isomer is known to be soluble in ethanol, methanol, and hot water.[4] The presence of two hydroxyl groups enhances its affinity for polar, protic solvents.
-
Coumarin (Parent Compound): The unsubstituted parent compound has high solubility in water (20 mM) and is also soluble in ethanol.[5][6] Studies have investigated its solubility in binary mixtures of water with DMF, acetonitrile (ACN), and DMSO, finding that water-DMF mixtures provided the highest solubility.[7]
Predicted Solubility Profile for this compound
Based on its structure and data from analogues, the following solubility profile can be predicted. The addition of a second hydroxyl group to the 4-hydroxycoumarin structure is expected to further increase its affinity for polar solvents capable of hydrogen bonding.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the solvent can act as both H-bond donors and acceptors, readily solvating the two hydroxyl groups and the lactone oxygen of the coumarin. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents are excellent H-bond acceptors and can interact strongly with the coumarin's hydroxyl protons. DMSO and DMF are particularly effective at dissolving polar compounds.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are H-bond acceptors but lack donor capabilities. They are less polar than alcohols or DMSO. Solubility is expected to be lower than in protic or highly polar aprotic solvents but higher than in nonpolar solvents.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and cannot participate in hydrogen bonding. They are unlikely to effectively solvate the highly polar dihydroxycoumarin structure. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The significant polarity mismatch between the solute and solvent will prevent effective solvation. Van der Waals forces will be insufficient to overcome the strong intermolecular hydrogen bonding in the solute's crystal lattice.[9] |
This predictive framework provides a strong starting point for solvent selection in synthesis, chromatography, and formulation development. However, for definitive quantitative data, experimental determination is essential.
Caption: Predicted interactions between this compound and different solvent classes.
Part 3: Authoritative Protocol for Experimental Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization.[10][11] This protocol provides a reliable and reproducible means of quantifying the solubility of this compound.
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. The saturated supernatant is then separated and its concentration is measured, which represents the equilibrium solubility.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 10-20 mg of solid per 1-2 mL of solvent. Prepare in triplicate for each solvent.
-
Pipette a precise volume of the selected organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant agitation speed (e.g., 100-200 rpm) inside a temperature-controlled incubator (e.g., 25 °C or 37 °C).[10] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing.[10]
-
Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 48 hours.[11][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
-
-
Sample Separation (Crucial Step):
-
After equilibration, let the vials stand undisturbed in the incubator for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe. The filter material must be chemically compatible with the organic solvent to prevent leaching of contaminants.
-
Filter the supernatant directly into a clean collection vial. This step removes any remaining undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute the filtered saturated samples to fall within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted samples using a validated HPLC or UV-Vis method to determine the concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for the Shake-Flask Solubility Determination method.
Part 4: Implications for Research and Drug Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical parameter with direct practical consequences:
-
Chemical Synthesis and Purification: Choosing an appropriate solvent is paramount for reaction efficiency and product yield. For purification via recrystallization, a solvent is needed in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation Development: For a compound to be developed into an oral or injectable drug product, it must be dissolved. Solubility data guides the selection of excipients, co-solvents, or advanced formulation strategies (e.g., amorphous solid dispersions, nanoparticle engineering) required to achieve the target therapeutic concentration.
-
In Vitro Biological Screening: In early-stage research, compounds are typically dissolved in a stock solution, often using DMSO.[1] Knowing the solubility limit is crucial to prevent the compound from precipitating in the assay medium, which would lead to inaccurate and unreliable biological data.
References
-
Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing). [Link]
-
Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF - ResearchGate. [Link]
-
Annex 4 - World Health Organization (WHO). [Link]
-
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC - NIH. [Link]
-
Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF - ResearchGate. [Link]
-
Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. [Link]
-
(PDF) Studies on the solubility of phenolic compounds - ResearchGate. [Link]
-
4,7-Dihydroxycoumarin | C9H6O4 | CID 54679630 - PubChem. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]
-
Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide - ResearchGate. [Link]
-
Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - MDPI. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]
-
Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal - Taylor & Francis Online. [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]
-
Solubility of phenolic compounds: Significance and symbolism. [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - NIH. [Link]
-
(PDF) Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies - ResearchGate. [Link]
-
Daphnetin | C9H6O4 | CID 5280569 - PubChem - NIH. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]
- 3. 4-Hydroxycoumarin CAS#: 1076-38-6 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-Hydroxycoumarin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. scielo.br [scielo.br]
- 12. ingentaconnect.com [ingentaconnect.com]
The Core Mechanism of 4,6-Dihydroxycoumarin in Anticoagulation: A Technical Guide for Researchers
Introduction: Unraveling the Anticoagulant Action of a Key Coumarin Derivative
Coumarin and its derivatives have long been a cornerstone in the development of anticoagulant therapies. Among these, the 4-hydroxycoumarin scaffold is of particular significance, serving as the foundational structure for widely used drugs like warfarin. This technical guide provides an in-depth exploration of the mechanism of action of a specific derivative, 4,6-dihydroxycoumarin, in the context of anticoagulation. While less clinically prominent than its more complex analogues, understanding the core mechanism of this foundational molecule is crucial for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antithrombotic agents. This guide will delve into the biochemical pathways, molecular targets, and experimental methodologies essential for studying the anticoagulant effects of this compound and related compounds. We will explore its interaction with the Vitamin K cycle, its impact on the coagulation cascade, and provide detailed protocols for assessing its activity.
The Central Tenet: Inhibition of Vitamin K Epoxide Reductase (VKOR)
The anticoagulant activity of this compound, like other 4-hydroxycoumarin derivatives, is centered on its ability to inhibit the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This enzyme is a critical component of the Vitamin K cycle, a vital process for the post-translational modification of several clotting factors.
The Vitamin K Cycle: A Target for Anticoagulation
The Vitamin K cycle is a salvage pathway that regenerates the reduced form of vitamin K, vitamin K hydroquinone (KH2). KH2 is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on specific proteins. This carboxylation is crucial for the biological activity of several vitamin K-dependent coagulation factors.
The cycle can be summarized in the following steps:
-
Carboxylation: In the presence of KH2, O2, and CO2, GGCX carboxylates glutamate residues on precursor proteins of clotting factors. In this process, KH2 is oxidized to vitamin K epoxide (KO).
-
Reduction of Vitamin K Epoxide: VKORC1 catalyzes the reduction of KO back to vitamin K quinone (K).
-
Reduction of Vitamin K Quinone: VKORC1, along with potentially other reductases, further reduces vitamin K quinone back to the active hydroquinone form (KH2), completing the cycle.
This compound acts as a competitive inhibitor of VKORC1, disrupting this cycle.[1] By blocking the regeneration of KH2, it creates a functional deficiency of reduced vitamin K.[2]
Impact on the Coagulation Cascade: A Domino Effect
The inhibition of the Vitamin K cycle by this compound has a profound downstream effect on the coagulation cascade. The vitamin K-dependent clotting factors, namely Factor II (Prothrombin), Factor VII, Factor IX, and Factor X, require γ-carboxylation to become biologically active.[3][4] This modification allows them to bind calcium ions and interact with phospholipid surfaces, which is essential for their role in the cascade.
By inducing a state of functional vitamin K deficiency, this compound prevents the proper carboxylation of these factors. As a result, the liver produces under-carboxylated, inactive forms of these proteins. This impairment of the coagulation cascade leads to a prolongation of clotting time, which is the basis of the anticoagulant effect.
Synthesis of this compound
For researchers who wish to synthesize this compound, a common method involves the Pechmann condensation of a phenol with a β-ketoester or malonic acid. A specific route to this compound can be achieved through the reaction of resorcinol (1,3-dihydroxybenzene) with malonic acid in the presence of a condensing agent.
A Representative Synthetic Approach:
A mixture of resorcinol and malonic acid can be heated in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide. The reaction proceeds through an initial acylation of the resorcinol followed by an intramolecular cyclization and dehydration to form the coumarin ring system.
More recently, biosynthesis in engineered E. coli has been demonstrated as an environmentally friendly approach to produce this compound. [3][5]
Conclusion: A Foundation for Future Anticoagulant Research
This compound serves as a fundamental model for understanding the mechanism of action of the broader class of 4-hydroxycoumarin anticoagulants. Its activity is rooted in the specific and potent inhibition of Vitamin K Epoxide Reductase, leading to a cascade of effects that ultimately impair the blood coagulation process. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the anticoagulant properties of this and other coumarin derivatives. A thorough understanding of these core principles and methodologies is indispensable for the rational design and development of next-generation antithrombotic therapies with improved efficacy and safety profiles.
References
-
Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (2020). PMC. [Link]
-
Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. [Link]
-
De novo biosynthesis of this compound in Escherichia coli. (n.d.). PMC. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC. [Link]
-
(PDF) Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (2020). ResearchGate. [Link]
-
Vitamin K and the Vitamin K Dependent Clotting Factors. (2023). Practical-Haemostasis.com. [Link]
-
4-Hydroxycoumarins. (n.d.). Wikipedia. [Link]
-
Synthesis and pharmacological evaluations of 4-hydroxycoumarin derivatives as a new class of anti-Staphylococcus aureus agents. (2020). PubMed. [Link]
-
Coumarin derivatives. (n.d.). Wikipedia. [Link]
-
Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. (2023). ACS Omega. [Link]
-
Vitamin K antagonist. (n.d.). Wikipedia. [Link]
-
The Effect of 3,3′-Methyle1se-Bis- (4-Hydroxycoumarin) (Dicumarol) on the Prothrombin and Coagulation Times of Blood. (1945). Cleveland Clinic Journal of Medicine. [Link]
-
Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]
-
De novo biosynthesis of this compound in Escherichia coli. (2025). RSC Publishing. [Link]
-
Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti-Cancer and Apoptosis-Inducing Agents. (2022). ResearchGate. [Link]
-
Vitamin K antagonism of coumarin anticoagulation. A dehydrogenase pathway in rat liver is responsible for the antagonistic effect. (1986). PubMed. [Link]
-
Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. (2019). PubMed. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). MDPI. [Link]
-
Pharmacogenomics of 4-hydroxycoumarin anticoagulants. (2006). PubMed. [Link]
-
Examples. (n.d.). graphviz 0.21 documentation. [Link]
-
De novo biosynthesis of the this compound in Escherichia coli. (2025). ResearchGate. [Link]
-
Explore biological graphs and networks using graph and Rgraphviz. (2009). Bioconductor. [Link]
-
Molecular Pathway Figure Generator. (2023). Reddit. [Link]
-
Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (2021). Research Unit of Computer Graphics | TU Wien. [Link]
-
Dot Language (graph based diagrams). (2018). Medium. [Link]
-
The effects of 4 hydroxycoumarin anticoagulant No. 63 upon the prothrombin time in dogs and human beings. (1950). PubMed. [Link]
-
4,7-Dihydroxycoumarin. (n.d.). PubChem. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
-
Prothrombin level in coumarin-treated patients. A peculiar effect observed in a one-stage system using certain substrates. (1974). PubMed. [Link]
-
The Effect of 3,3′-Methyle1se-Bis- (4-Hydroxycoumarin) (Dicumarol) on the Prothrombin and Coagulation Times of Blood. (1945). Cleveland Clinic Journal of Medicine. [Link]
-
SURVIVAL TIME OF PROTHROMBIN AND FACTORS VII, IX AND X AFTER COMPLETELY SYNTHESIS BLOCKING DOSES OF COUMARIN DERIVATIVES. (1963). R Discovery. [Link]
-
Tips for Illustrating Biological Pathways. (2023). YouTube. [Link]
-
Dot plot method| Bioinformatics. (2023). YouTube. [Link]
Sources
- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 3. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K Antagonists: Biochemistry, Pharmacology, and Management | Oncohema Key [oncohemakey.com]
- 5. De novo biosynthesis of this compound in Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Beyond Blood Thinners: A Technical Guide to the Emerging Biological Activities of 4,6-Dihydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: While the coumarin scaffold is historically synonymous with anticoagulant therapies, a growing body of evidence reveals a far richer and more complex pharmacological profile for its hydroxylated derivatives. This technical guide moves beyond the well-trodden path of anticoagulation to explore the burgeoning, non-canonical biological activities of a specific, promising molecule: 4,6-dihydroxycoumarin. This document is intended for the discerning scientific audience—researchers, medicinal chemists, and drug development professionals—who seek to understand and harness the therapeutic potential of this versatile scaffold. Herein, we dissect the antimicrobial, antioxidant, anticancer, and anti-inflammatory properties of this compound, grounding our discussion in mechanistic insights and actionable experimental protocols.
The this compound Scaffold: A Primer
This compound is a phenolic compound belonging to the benzopyrone family. Its structure, characterized by a benzene ring fused to an α-pyrone lactone with hydroxyl groups at the 4 and 6 positions, endows it with a unique electronic and steric profile. This arrangement is pivotal to its ability to interact with a diverse array of biological targets, extending its therapeutic window far beyond the vitamin K epoxide reductase complex associated with anticoagulation. While the biosynthesis of this compound has been achieved in microbial systems like Escherichia coli, highlighting its potential for sustainable production, the exploration of its full pharmacological potential is still in its nascent stages.[1]
Antimicrobial Activity: A Renewed Line of Defense
The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Coumarin derivatives have demonstrated considerable promise in this arena, and while specific data for this compound is emerging, the broader class of 4-hydroxycoumarin derivatives has shown significant activity, particularly against Gram-positive bacteria.[2][3]
Mechanistic Insights: The antimicrobial action of hydroxycoumarins is believed to be multifactorial. The planar structure of the coumarin ring can facilitate intercalation into the bacterial cell wall and membrane, disrupting their integrity. Furthermore, the hydroxyl groups can participate in hydrogen bonding with essential bacterial enzymes, inhibiting their function.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of this compound against a panel of bacterial strains.
I. Materials:
-
This compound (of high purity)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Ciprofloxacin)[4]
-
Negative control (vehicle, e.g., DMSO)
II. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive and negative control wells. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of this compound. Lower MIC values indicate greater efficacy.
Antioxidant Properties: Quenching the Flames of Oxidative Stress
The dihydroxy substitution pattern on the benzene ring of this compound strongly suggests inherent antioxidant potential. Hydroxylated coumarins are known to act as potent free radical scavengers, a property critical in mitigating the cellular damage implicated in a host of chronic diseases.
Mechanistic Insights: The antioxidant activity of phenolic compounds like this compound stems from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS). The resulting coumarin radical is stabilized by resonance, rendering it less reactive.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This widely used assay provides a rapid and reliable method to evaluate the in vitro antioxidant capacity of this compound.[5][6]
I. Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Spectrophotometer
-
Positive control (e.g., Ascorbic acid or Trolox)[7]
II. Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol at a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction: Add a small volume of each sample dilution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
III. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
IV. IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound. A lower IC50 value indicates a higher antioxidant capacity.
Quantitative Data for Related Dihydroxycoumarins: While specific IC50 values for this compound in the DPPH assay are not yet widely reported, studies on other dihydroxycoumarin isomers, such as 5,8-dihydroxycoumarin, have demonstrated a clear linear dependency of radical scavenging capacity in both DPPH and ABTS assays, indicating their potent antioxidant potential.[8][9]
| Compound | Assay | IC50 Value | Reference |
| 5,8-Dihydroxycoumarin | DPPH | Dose-dependent | [8][9] |
| 5,8-Dihydroxycoumarin | ABTS | Dose-dependent | [8][9] |
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The coumarin nucleus is a privileged scaffold in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic and cytostatic effects. Emerging research suggests that this compound and its derivatives may also possess significant anticancer properties. For instance, a study on 4,6-coumarin derivatives showed promising anticancer activity against various human cancer cell lines, with one derivative inducing G2/M phase arrest and apoptosis.[10]
Mechanistic Insights: The anticancer mechanisms of hydroxycoumarins are often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways that are dysregulated in cancer.[11] Some coumarin derivatives have been shown to modulate the expression of pro- and anti-apoptotic proteins and inhibit critical cell signaling pathways.[11]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening tool for potential anticancer agents.
I. Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
II. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
III. Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathway Visualization: A Hypothetical Model
Based on the known mechanisms of related coumarin derivatives, a potential signaling pathway for the anticancer activity of this compound is proposed below. This model suggests that the compound may induce apoptosis through the intrinsic pathway.
Caption: Hypothetical apoptotic pathway induced by this compound.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Hydroxycoumarins have been reported to possess anti-inflammatory properties, suggesting another promising therapeutic avenue for this compound.
Mechanistic Insights: The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This is often achieved through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. For example, 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins have been shown to inhibit NO production in LPS-induced RAW 264.7 cells.[12][13]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
I. Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Nitrite standard solution
-
96-well cell culture plates
II. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Interpretation: A reduction in the amount of nitrite in the supernatant of cells treated with this compound indicates an inhibitory effect on NO production and suggests anti-inflammatory activity.
Workflow for Anti-inflammatory Screening
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Concluding Remarks and Future Directions
This compound represents a molecule of significant interest, poised at the intersection of established coumarin chemistry and the frontier of novel therapeutic applications. While its anticoagulant heritage is well-documented, the preliminary evidence and the activities of its structural isomers strongly suggest a future for this compound in the realms of antimicrobial, antioxidant, anticancer, and anti-inflammatory therapies.
This technical guide has provided a foundational framework for researchers to begin exploring these exciting possibilities. The detailed protocols and mechanistic insights serve as a starting point for rigorous scientific inquiry. However, it is crucial to acknowledge that dedicated research specifically focused on this compound is required to fully elucidate its biological activity profile, including comprehensive dose-response studies, elucidation of specific molecular targets, and in vivo efficacy and safety assessments. The path forward lies in a concerted effort to synthesize high-purity this compound, subject it to a battery of robust in vitro and in vivo assays, and ultimately, unlock its full therapeutic potential.
References
-
Slapšytė, G., Dedonytė, V., Lazutka, J. R., Mierauskienė, J., Morkūnas, V., Kazernavičiūtė, R., ... & Venskutonis, P. R. (2013). Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin. Molecules, 18(4), 4419–4436. [Link]
-
Gan, Q., Jiang, T., Li, C., Gong, X., Zhang, J., & Li, Q. (2024). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. [Link]
-
Slapšytė, G., Dedonytė, V., Lazutka, J. R., Mierauskienė, J., Morkūnas, V., Kazernavičiūtė, R., ... & Venskutonis, P. R. (2013). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules (Basel, Switzerland), 18(4), 4419–4436. [Link]
-
Muratović, S., Dedić, A., & Čaušević, A. (2012). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina, 9(2), 263–269. [Link]
-
Yadav, P., Kumar, V., & Singh, P. (2021). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(5), 1132-1138. [Link]
-
Govindaiah, P., Shaik, A. B., Shaik, S. P., & Alarifi, A. (2019). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. Bioorganic chemistry, 88, 102949. [Link]
-
Goya Jorge, E., Rayar, A. M., Barigye, S. J., Jorge Rodríguez, M. E., & Sylla Iyarreta Veitía, M. (2015). DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In Silico and in Vitro Approach. Mol2Net, 1(B), B001. [Link]
-
da Fonsêca, D. V., Rocha, J. S., da Silva, P. R., Pereira, H. N. D. S., dos Santos, L. V. N., de Santana, M. A. D., ... & Scotti, L. (2024). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International journal of molecular sciences, 26(6), 2788. [Link]
-
Firuzi, O., Malhotra, S., Tavakkoli, M., Edraki, N., Miri, R., Sharma, S. K., ... & Parmar, V. S. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. Biological & pharmaceutical bulletin, 39(8), 1328–1336. [Link]
-
Goya Jorge, E., Rayar, A. M., Barigye, S. J., Jorge Rodríguez, M. E., & Sylla Iyarreta Veitía, M. (2015). DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In Silico and in Vitro Approach. Mol2Net 2015, 1st International Electronic Conference on Medicinal Chemistry, B001. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. Journal of Engineering and Applied Sciences, 12(12), 3123-3128. [Link]
-
Muratović, S., Dedić, A., & Čaušević, A. (2012). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina, 9(2), 263–269. [Link]
-
Lee, Y. C., Lee, J. C., Seo, Y. K., & Kim, J. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. Neural regeneration research, 10(2), 256–261. [Link]
-
Lin, C. M., Huang, S. T., Lee, F. W., Kuo, H. S., & Lin, M. H. (2006). 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents. Bioorganic & medicinal chemistry, 14(13), 4402–4409. [Link]
-
Ali, A., Khan, S. U., Al-Harrasi, A., Ali, A., & Khan, I. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules (Basel, Switzerland), 28(15), 5865. [Link]
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2016). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 52(3), 545-553. [Link]
-
Yadav, P., Kumar, V., & Singh, P. (2021). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Oriental Journal of Chemistry, 37(5), 1132-1138. [Link]
-
Dose-response curve for the cytotoxicity of two hit compounds 6c and 4k against (A): MCF-7 and (B): HepG2 cell lines for 48 h using MTT assay. Half minimal inhibitory concentration (IC50). ... (n.d.). Retrieved from [Link]
-
Muratović, S., Dedić, A., & Čaušević, A. (2012). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina, 9(2), 263–269. [Link]
-
Raj, V., & Gupta, A. (2011). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education & Research, 1(1), 52-68. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. Research on Chemical Intermediates, 43(10), 5667-5680. [Link]
-
Jevtić, I., Mladenović, M., Podolski-Renić, A., Stanojković, T., Matić, I., & Radojević, I. (2021). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International journal of molecular sciences, 22(19), 10738. [Link]
-
Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2021). Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti- Cancer and Apoptosis-Inducing Agents. Anti-cancer agents in medicinal chemistry, 21(13), 1736–1747. [Link]
-
Firuzi, O., Malhotra, S., Tavakkoli, M., Edraki, N., Miri, R., Sharma, S. K., ... & Parmar, V. S. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Biological & Pharmaceutical Bulletin, 39(8), 1328-1336. [Link]
-
N'guessan, B. H., Konan, Y. F., Bédé, Y. Z., & Ziao, N. (2023). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. American Journal of Organic Chemistry, 13(1), 1-6. [Link]
-
Ali, A., Khan, S. U., Al-Harrasi, A., Ali, A., & Khan, I. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules (Basel, Switzerland), 28(15), 5865. [Link]
-
Kim, H. J., & Lee, J. Y. (2016). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 571-578. [Link]
-
Free radical scavenging activities: (A) DPPH• and (B) ABTS•+ - ResearchGate. (n.d.). Retrieved from [Link]
-
Lee, Y. C., Lee, J. C., Seo, Y. K., & Kim, J. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. Neural regeneration research, 10(2), 256–261. [Link]
-
Goya Jorge, E., Rayar, A. M., Barigye, S. J., Jorge Rodríguez, M. E., & Sylla Iyarreta Veitía, M. (2015). DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In Silico and in Vitro Approach. Mol2Net, 1(B), b001. [Link]
-
Sagaama, M., Al-Ghorbani, M., Dadras, A., Khan, I., Belkacem, M., & Khedhiri, M. A. (2021). Synthesis, anti-inflammatory effects, molecular docking and molecular dynamics studies of 4-hydroxy coumarin derivatives as inhibitors of COX-II enzyme. Oriental Journal of Chemistry, 37(6), 1313-1323. [Link]
-
Lin, C. M., Huang, S. T., Lee, F. W., Kuo, H. S., & Lin, M. H. (2006). 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents. Bioorganic & medicinal chemistry, 14(13), 4402–4409. [Link]
-
Gan, Q., Jiang, T., Li, C., Gong, X., Zhang, J., & Li, Q. (2025). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. [Link]
-
Govindaiah, P., Shaik, A. B., Shaik, S. P., & Alarifi, A. (2019). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. Bioorganic chemistry, 88, 102949. [Link]
-
Kumar, A., Sharma, P., & Kumar, D. (2023). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Current medicinal chemistry, 30(31), 3569–3590. [Link]
-
Lin, C. M., Huang, S. T., Lee, F. W., Kuo, H. S., & Lin, M. H. (2006). 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents. Bioorganic & medicinal chemistry, 14(13), 4402–4409. [Link]
-
Al-Shabib, N. A., Al-Jafari, A. A., Al-Dosari, M. S., Al-Sohaibani, M., & Al-Massarani, S. M. (2017). Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. ACS chemical neuroscience, 8(1), 144–154. [Link]
-
Jo, E., Lee, H. J., & Lee, J. (2018). 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells. International immunopharmacology, 65, 455–461. [Link]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti- Cancer and Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Sources and Isolation of 4,6-Dihydroxycoumarin
Foreword: The Significance of 4,6-Dihydroxycoumarin in Modern Drug Discovery
Coumarins represent a diverse and pharmacologically significant class of benzopyrone secondary metabolites.[1][2] Their molecular scaffold is the foundation for a wide array of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1][3][4][5][6] Within this family, 4-hydroxycoumarin and its derivatives are particularly noteworthy, serving as precursors to widely used anticoagulants like warfarin.[1][3] this compound (4,6-DHC) emerges as a valuable building block in synthetic chemistry, providing a key intermediate for the synthesis of more complex bioactive molecules such as isocoumarins and furochromenes.[1] This guide provides a comprehensive overview of the origins, both natural and biosynthetic, of this compound and details the methodologies for its isolation and characterization, tailored for researchers and professionals in drug development.
Natural Occurrence and Biosynthetic Origins
While the broader coumarin family is widespread in the plant kingdom, found in families such as Apiaceae, Rutaceae, and Asteraceae, this compound itself is not commonly isolated directly from plants.[2][7] The primary route to obtaining this specific dihydroxycoumarin is through biosynthesis, either naturally occurring in some microorganisms or, more significantly for research and development, through engineered microbial systems.
General Biosynthesis of Coumarins in Plants
The foundational pathway for coumarin synthesis in plants is the phenylpropanoid pathway. This metabolic route converts L-phenylalanine into a variety of phenolic compounds. The key steps leading to the basic coumarin scaffold are:
-
Deamination of Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to yield p-coumaric acid.
-
Coenzyme A Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.
-
Ortho-hydroxylation and Lactonization: A critical ortho-hydroxylation of the coumaroyl-CoA, followed by spontaneous or enzyme-mediated lactonization (ring closure), forms the characteristic coumarin ring structure.[8]
Engineered de novo Biosynthesis of this compound in Escherichia coli
Recent advancements in synthetic biology have enabled the development of a microbial platform for the de novo production of this compound.[1][5] This approach offers a sustainable and environmentally friendly alternative to chemical synthesis, which often involves harsh conditions and can generate significant waste.[1] The engineered pathway in E. coli leverages the shikimate pathway and introduces novel enzymatic steps to produce 4,6-DHC from a simple carbon source like glycerol.[1][5]
The key steps in this engineered pathway involve:
-
Precursor Synthesis: The pathway is designed to produce the key precursor, 2,5-dihydroxybenzoic acid (2,5-DHBA).
-
Enzymatic Conversion: The enzymes PqsD and SdgA have been shown to possess the promiscuity to convert 2,5-DHBA into this compound.[1]
This microbial biosynthesis has been optimized through protein engineering and pathway regulation to achieve significant titers.
Isolation and Purification from a Microbial Fermentation Broth
The isolation of this compound from an E. coli fermentation broth requires a multi-step purification process designed to separate the target molecule from cellular debris, media components, and other metabolites.
Step-by-Step Isolation Protocol
-
Cell Lysis and Clarification:
-
Centrifuge the fermentation broth to pellet the E. coli cells.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed to remove insoluble cellular debris. The supernatant contains the crude 4,6-DHC.
-
-
Solvent Extraction:
-
Acidify the clarified supernatant to a pH of approximately 2-3 to protonate the hydroxyl groups of 4,6-DHC, increasing its solubility in organic solvents.
-
Perform a liquid-liquid extraction using an immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to maximize the recovery of 4,6-DHC into the organic phase.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Crude Product Recovery:
-
Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude solid extract containing 4,6-DHC.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Purify the 4,6-DHC using column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure compound.
-
-
Crystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallize the purified 4,6-DHC from a suitable solvent system to obtain a highly pure crystalline product.
-
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4,6-Dihydroxycoumarin via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview and a validated protocol for the synthesis of 4,6-dihydroxycoumarin (also known as 5,7-dihydroxy-4-methylcoumarin) through the Pechmann condensation. Coumarin derivatives are a critical class of oxygen heterocycles that form the core of numerous pharmaceuticals, agrochemicals, and fragrances.[1] The Pechmann condensation is a classic and highly effective method for coumarin synthesis, valued for its use of simple starting materials.[2] This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, presents key quantitative data in a structured format, and provides insights into troubleshooting and optimization. The aim is to equip researchers with the necessary expertise to reliably perform this synthesis and adapt it for their specific drug development and research applications.
Scientific Foundation: The Pechmann Condensation Mechanism
The Pechmann condensation is an acid-catalyzed reaction that synthesizes coumarins from a phenol and a β-ketoester.[3][4] The reaction's efficiency and conditions are highly dependent on the reactivity of the phenol. For the synthesis of this compound, the substrate is phloroglucinol (a 1,3,5-trihydroxybenzene), which is a highly activated phenol. This high activation allows the reaction to proceed under milder conditions compared to less substituted phenols.[3]
The mechanism proceeds through three primary stages:
-
Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the β-ketoester (ethyl acetoacetate). The highly nucleophilic phloroglucinol then attacks the carbonyl carbon of the ester group, leading to a transesterification reaction where the phenolic ester is formed as an intermediate.[3][5]
-
Intramolecular Hydroxyalkylation: The hydroxyl group ortho to the newly formed ester linkage attacks the protonated ketone carbonyl. This intramolecular cyclization is an electrophilic aromatic substitution, akin to a Friedel-Crafts acylation, forming a new heterocyclic ring.[3]
-
Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the cyclic intermediate, resulting in the formation of a double bond and the stable, aromatic coumarin ring system.[3][6]
The overall mechanism is depicted below.
Caption: Mechanism of the Pechmann Condensation.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method using concentrated sulfuric acid as the catalyst. While effective, researchers should note that modern, greener alternatives exist, such as solid acid catalysts (e.g., Amberlyst-15, zeolites) or ionic liquids, which can reduce waste and improve catalyst reusability.[2][7]
2.1 Materials and Reagents
-
Phloroglucinol (anhydrous)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ethanol (95% or absolute)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL or 100 mL)
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
2.2 Quantitative Parameters
The following table summarizes the quantities and key parameters for a typical laboratory-scale synthesis.
| Parameter | Value | Details |
| Reactant 1 | Phloroglucinol | C₆H₆O₃, MW: 126.11 g/mol |
| Moles | 0.02 mol | 2.52 g |
| Reactant 2 | Ethyl Acetoacetate | C₆H₁₀O₃, MW: 130.14 g/mol |
| Moles | 0.022 mol (1.1 eq) | ~2.86 g (2.78 mL) |
| Catalyst | Conc. H₂SO₄ | 10 mL |
| Temperature | 0-5°C (initial), then RT | Controlled addition is critical. |
| Reaction Time | 12-18 hours | Monitored by TLC if desired. |
| Expected Yield | 75-85% | Yields can vary based on purity and work-up. |
2.3 Step-by-Step Synthesis Procedure
Sources
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biosynthesis of 4,6-Dihydroxycoumarin in E. coli
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Platform for Hydroxycoumarin Synthesis
Coumarins and their hydroxylated derivatives represent a class of natural products with significant biochemical and pharmaceutical properties. Among these, 4,6-dihydroxycoumarin (4,6-DHC) serves as a valuable precursor in the synthesis of various bioactive compounds, including anticoagulants and furochromenes.[1] Traditionally, the synthesis of specific hydroxycoumarins has been a challenge for chemical methods, often requiring harsh conditions and yielding a mixture of isomers. The heterologous production of these compounds in microbial hosts like Escherichia coli offers a sustainable and environmentally friendly alternative.[1][2]
This guide details a novel, de novo biosynthetic pathway for the production of 4,6-DHC in E. coli from a simple carbon source like glycerol.[1][2][3] We will explore the design of this artificial pathway, the selection and engineering of key enzymes, and the optimization strategies employed to achieve significant product titers. The protocols provided herein are designed to be comprehensive, offering not only step-by-step instructions but also the scientific rationale behind each manipulation, empowering researchers to adapt and innovate upon this platform.
The Engineered Biosynthetic Pathway: From Central Metabolism to 4,6-DHC
The de novo biosynthesis of 4,6-DHC in E. coli is achieved by extending the native shikimate pathway to produce the key precursor, 2,5-dihydroxybenzoic acid (2,5-DHBA), which is then converted to the final product.[1] Several routes for the synthesis of 2,5-DHBA from the central metabolite chorismate were explored, with the most successful pathway detailed below.
Pathway Visualization
Caption: Engineered biosynthetic pathway for this compound in E. coli.
Key Enzymes in the Artificial Pathway
The success of this biosynthetic pathway hinges on the selection and functional expression of several key enzymes, sourced from various microorganisms.
| Enzyme | Gene | Source Organism | Function in Pathway |
| Phosphoenolpyruvate-utilizing enzyme | hyg5 | Streptomyces rapamycinicus | Converts chorismate to 3-hydroxybenzoic acid (3-HBA). |
| 3-Hydroxybenzoate 6-hydroxylase | 3hb6h | Rhodococcus jostii | Catalyzes the para-hydroxylation of 3-HBA to 2,5-dihydroxybenzoate (2,5-DHBA).[2][4][5][6][7] |
| 2,5-dihydroxybenzoic acid activating enzyme | sdgA | Activates 2,5-DHBA to its CoA-thioester, 2,5-DHBA-CoA. | |
| 3-oxoacyl-ACP synthase III | pqsD | Pseudomonas aeruginosa | A promiscuous enzyme that condenses 2,5-DHBA-CoA to form this compound.[8][9][10][11] |
Genetic Engineering Strategy: Plasmid Design and Host Modification
A multi-plasmid system is employed to express the biosynthetic pathway genes in E. coli. The genes are codon-optimized for expression in E. coli to prevent issues with protein misfolding and to enhance translation efficiency.[3]
Plasmid Constructs
| Plasmid | Backbone | Antibiotic Resistance | Key Genes Expressed |
| pHA-Hyg5-3HB6H | pET-28a derived | Kanamycin | hyg5 and 3hb6h |
| pCS-PS | pCOLADuet-1 derived | Spectinomycin | pqsD and sdgA |
Host Strain Engineering
To channel metabolic flux towards the desired product and away from competing pathways, modifications to the E. coli host strain can be beneficial. For instance, deletion of genes such as pheA and tyrA, which are involved in the biosynthesis of phenylalanine and tyrosine from chorismate, can increase the pool of the precursor available for the engineered pathway.[1]
Experimental Workflow
Caption: Overall experimental workflow for 4,6-DHC production.
Protocols
Protocol 1: Plasmid Construction via Gibson Assembly
Gibson Assembly is a robust method for seamlessly joining multiple DNA fragments in a single isothermal reaction.[12][13][14][15]
-
Primer Design: Design primers for the amplification of each gene (hyg5, 3hb6h, pqsD, sdgA) and for the linearization of the vector backbones (pET-28a and pCOLADuet-1). Primers should include a 20-40 bp overlap with the adjacent fragment to facilitate assembly.[13][14]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify all DNA fragments.
-
Gel Electrophoresis: Verify the size and purity of the PCR products by running a small aliquot on an agarose gel. If necessary, gel-purify the fragments to remove non-specific products.
-
Gibson Assembly Reaction:
-
On ice, combine equimolar amounts of your purified PCR products (inserts and linearized vectors) in a microcentrifuge tube. The total amount of DNA should be between 0.02 and 0.5 pmols.[15]
-
Add an equal volume of 2X Gibson Assembly Master Mix.
-
Incubate the reaction at 50°C for 60 minutes.
-
-
Transformation into Cloning Strain: Transform the assembly reaction into a competent E. coli cloning strain (e.g., DH5α) using a standard heat-shock protocol (see Protocol 2).
-
Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, culture them, and isolate the plasmid DNA. Verify the correct assembly by restriction digest and Sanger sequencing.
Protocol 2: E. coli Heat-Shock Transformation
This protocol is a standard method for introducing plasmid DNA into chemically competent E. coli cells.[16][17][18][19][20]
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add 1-5 µL of the plasmid DNA (or Gibson Assembly reaction) to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[16][17]
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-950 µL of sterile SOC or LB medium (without antibiotics).
-
Incubate the cells at 37°C for 1 hour with shaking (220 RPM) to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension on pre-warmed LB agar plates containing the appropriate antibiotic.
-
Incubate the plates overnight at 37°C.
Protocol 3: Production of this compound
-
Inoculation: Inoculate a single colony of the E. coli production strain co-transformed with the biosynthetic pathway plasmids into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of fresh LB medium in a 250 mL shake flask with the overnight pre-culture to an initial OD600 of 0.05.
-
Growth and Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Fermentation: Continue the fermentation at a reduced temperature (e.g., 30°C) for 48-72 hours.
-
Sampling: At various time points post-induction, withdraw aliquots of the culture for analysis of cell growth (OD600) and product formation.
Protocol 4: Extraction and Analysis of 4,6-DHC
-
Sample Preparation: Centrifuge 1 mL of the culture sample to pellet the cells.
-
Extraction: Transfer the supernatant to a clean tube. Add an equal volume of ethyl acetate and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Drying: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 100 µL) for analysis.
-
HPLC Analysis: Analyze the reconstituted sample by High-Performance Liquid Chromatography (HPLC) using a C18 column. A standard gradient of water (with 0.1% formic acid) and acetonitrile can be used for separation. Monitor the elution profile at a wavelength of 320 nm.
-
Quantification: Quantify the concentration of 4,6-DHC by comparing the peak area to a standard curve generated with a pure commercial standard of this compound.
Optimization and Performance
The initial de novo production of 4,6-DHC from glycerol using this pathway yielded approximately 18.3 ± 0.7 mg/L.[1][3] Through further optimization, including the use of an inducible promoter system (e.g., a tetracycline-inducible controller) to regulate the expression of key pathway genes, the titer was significantly increased to 56.7 ± 2.1 mg/L.[1][2][3] This demonstrates the potential for substantial improvements through metabolic engineering and process optimization.
Production Titers
| Strategy | Carbon Source | Titer (mg/L) |
| Initial de novo pathway | Glycerol | 18.3 ± 0.7 |
| Inducible gene regulation | Glycerol | 56.7 ± 2.1 |
Troubleshooting and Considerations
-
Metabolic Burden: The expression of multiple heterologous proteins can impose a significant metabolic burden on the E. coli host, potentially leading to reduced growth rates and lower product yields.[21][22][23][24][25] Strategies to mitigate this include using lower induction temperatures, optimizing inducer concentrations, and balancing pathway gene expression levels.
-
Enzyme Activity: The functionality of each enzyme in the pathway is critical. If low titers are observed, it is advisable to verify the expression and activity of each individual enzyme. This can be done by SDS-PAGE analysis of protein expression and in vitro enzyme assays with the respective substrates.
-
Precursor Availability: The efficiency of the upstream pathway in providing sufficient chorismate is crucial. If precursor limitation is suspected, overexpression of key genes in the shikimate pathway could be explored.
Conclusion
The engineered biosynthesis of this compound in E. coli represents a significant advancement in the microbial production of valuable hydroxycoumarins. This platform not only provides a sustainable route to 4,6-DHC but also serves as a foundation for the synthesis of other coumarin derivatives through the exploration of enzyme promiscuity and further pathway engineering. The protocols and insights provided in this guide are intended to facilitate the adoption and further development of this technology by the research community.
References
-
Gan, Q., Jiang, T., Li, C., Gong, X., Zhang, J., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. [Link]
-
Gan, Q., et al. (2025). De novo biosynthesis of the this compound in Escherichia coli. ResearchGate. [Link]
-
Royal Society of Chemistry. (2025). De novo biosynthesis of this compound in Escherichia coli. RSC Publishing. [Link]
-
Kourelis, J. (2018). E. coli transformation (Heat shock). KourelisBlog. [Link]
- Eng, T. E.
-
Wikipedia. Isochorismate lyase. [Link]
-
UniProt. ubiC - Chorismate pyruvate-lyase - Escherichia coli (strain K12). UniProtKB. [Link]
-
BBS OER Lab Manual. Protocol for bacterial transformation – heat shock method. [Link]
-
UniProt. pchB - Isochorismate pyruvate lyase - Pseudomonas aeruginosa. UniProtKB. [Link]
-
PubMed. Crystal Structure of Escherichia Coli Enterobactin-Specific Isochorismate Synthase (EntC) Bound to Its Reaction Product Isochorismate. [Link]
-
PubMed. "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli. [Link]
-
PubMed. Formation of 4-hydroxybenzoate in Escherichia coli: characterization of the ubiC gene and its encoded enzyme chorismate pyruvate-lyase. [Link]
-
PubMed. Structure-function analyses of isochorismate-pyruvate lyase from Pseudomonas aeruginosa suggest differing catalytic mechanisms for the two pericyclic reactions of this bifunctional enzyme. [Link]
-
Addgene. Gibson Assembly Protocol. [Link]
-
PubMed. The reaction kinetics of 3-hydroxybenzoate 6-hydroxylase from Rhodococcus jostii RHA1 provide an understanding of the para-hydroxylation enzyme catalytic cycle. [Link]
-
Microbiology Society. Formation of 4-hydroxybenzoate in Escherichia coli: characterization of the ubiC gene and its encoded enzyme chorismate pyruvate-lyase. [Link]
-
PubMed. Ubiquinone biosynthesis. Cloning of the genes coding for chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl transferase from Escherichia coli. [Link]
-
YouTube. Transformation of Plasmid DNA into E. coli Using the Heat Shock Method. [Link]
-
Grokipedia. Isochorismate lyase. [Link]
-
Barrick Lab. Gibson Assembly. [Link]
-
Lowe-Power Lab. Gibson assembly | protocols. [Link]
-
PubMed Central. PqsD Is Responsible for the Synthesis of 2,4-Dihydroxyquinoline, an Extracellular Metabolite Produced by Pseudomonas aeruginosa. [Link]
-
National Institutes of Health. 3-Hydroxybenzoate 6-Hydroxylase from Rhodococcus jostii RHA1 Contains a Phosphatidylinositol Cofactor. [Link]
-
PubMed Central. Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate. [Link]
-
UniProt. 2,4-diacetylphloroglucinol hydrolase - Pseudomonas fluorescens. UniProtKB. [Link]
-
ResearchGate. Metabolic burden as reflected by maintenance coefficient of recombinant Escherichia coli overexpressing target gene. [Link]
-
PubMed. Clustering of isochorismate synthase genes menF and entC and channeling of isochorismate in Escherichia coli. [Link]
-
Creative Biolabs. SDS-PAGE Protocol. [Link]
-
PubMed. The in vitro conversion of chorismate to isochorismate catalyzed by the Escherichia coli entC gene product. Evidence that EntA does not contribute to isochorismate synthase activity. [Link]
-
National Institutes of Health. Crystal Structure of 3-Hydroxybenzoate 6-Hydroxylase Uncovers Lipid-assisted Flavoprotein Strategy for Regioselective Aromatic Hydroxylation. [Link]
-
MDPI. Computational Modelling of Metabolic Burden and Substrate Toxicity in Escherichia coli Carrying a Synthetic Metabolic Pathway. [Link]
-
UniProt. Isochorismate synthase EntC - Escherichia coli (strain K12). UniProtKB. [Link]
-
ResearchGate. 3-Hydroxybenzoate 6-Hydroxylase from Rhodococcus jostii RHA1 Contains a Phosphatidylinositol Cofactor. [Link]
-
ACS Publications. Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate. [Link]
-
ResearchGate. Crystal Structure of Escherichia coli Enterobactin-specific Isochorismate Synthase (EntC) Bound to its Reaction Product Isochorismate: Implications for the Enzyme Mechanism and Differential Activity of Chorismate-utilizing Enzymes. [Link]
-
ACS Publications. Effect of Genomic Integration Location on Heterologous Protein Expression and Metabolic Engineering in E. coli. [Link]
-
National Institutes of Health. Structure and Catalytic Mechanism of a Key Drug Target in the Pathogen Pseudomonas aeruginosa. [Link]
-
PubMed. Effect of Genomic Integration Location on Heterologous Protein Expression and Metabolic Engineering in E. coli. [Link]
-
SDS-PAGE of protein. [Link]
-
ResearchGate. Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate. [Link]
-
Rockland. SDS-PAGE Protocol. [Link]
-
PubMed Central. Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato. [Link]
-
Bio-Rad. SDS-PAGE Analysis. [Link]
-
PubMed Central. A Whole-Cell Biosensor for Detection of 2,4-Diacetylphloroglucinol (DAPG)-Producing Bacteria from Grassland Soil. [Link]
-
MDPI. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum. [Link]
Sources
- 1. uniprot.org [uniprot.org]
- 2. Functional annotation and characterization of 3-hydroxybenzoate 6-hydroxylase from Rhodococcus jostii RHA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The reaction kinetics of 3-hydroxybenzoate 6-hydroxylase from Rhodococcus jostii RHA1 provide an understanding of the para-hydroxylation enzyme catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybenzoate 6-Hydroxylase from Rhodococcus jostii RHA1 Contains a Phosphatidylinositol Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of 3-Hydroxybenzoate 6-Hydroxylase Uncovers Lipid-assisted Flavoprotein Strategy for Regioselective Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PqsD Is Responsible for the Synthesis of 2,4-Dihydroxyquinoline, an Extracellular Metabolite Produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. addgene.org [addgene.org]
- 13. Gibson Assembly 101: Expert Cloning Tips You Need to Know [thermofisher.com]
- 14. ProtocolsGibsonCloning < Lab < TWiki [barricklab.org]
- 15. neb.com [neb.com]
- 16. kourelisblog.netlify.app [kourelisblog.netlify.app]
- 17. Thomas Eng, PhD - E. coli Transformation [sites.google.com]
- 18. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 19. neb.com [neb.com]
- 20. youtube.com [youtube.com]
- 21. "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Effect of Genomic Integration Location on Heterologous Protein Expression and Metabolic Engineering in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of 4,6-Dihydroxycoumarin Derivatives
Introduction: The Significance of Coumarin Scaffolds in Modern Research
Coumarins (2H-1-benzopyran-2-ones) represent a large and vital class of phenolic compounds found extensively in nature and synthetic chemistry. The fused benzene and α-pyrone rings form a privileged scaffold that imparts a wide range of biological activities, including anticoagulant, antibacterial, antifungal, antiviral, and anticancer properties.[1] Among the diverse family of coumarins, 4-hydroxycoumarin derivatives are particularly noteworthy. They serve as crucial precursors for widely used oral anticoagulants like warfarin and exhibit a broad spectrum of pharmacological activities themselves.[1]
Specifically, 4,6-dihydroxycoumarin is a key synthetic intermediate used to construct more complex heterocyclic systems such as isocoumarins and furochromenes, which are known for their potent bioactive and photoactive properties.[2] However, the direct extraction of these compounds from natural sources is often hampered by low yields and complex purification processes.[2] Consequently, robust and efficient chemical synthesis protocols are in high demand within the pharmaceutical and materials science sectors.
This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives, focusing on the classic and highly adaptable Pechmann condensation reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental guide, and discuss critical parameters for process optimization and product validation, tailored for researchers in organic synthesis and drug development.
Principle of the Method: The Pechmann Condensation
The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the formation of coumarins from a phenol and a β-ketoester or carboxylic acid under acidic conditions.[3][4] Discovered by Hans von Pechmann, this reaction is valued for its use of simple starting materials and its ability to generate 4-substituted coumarins with good yields.[5]
Causality Behind the Mechanism: The reaction is typically catalyzed by a strong Brønsted or Lewis acid. The acid serves a dual purpose: it facilitates a crucial transesterification step and activates the carbonyl group for an intramolecular electrophilic attack on the electron-rich phenol ring. The choice of acid catalyst is critical; while traditional catalysts like sulfuric acid are effective, they present challenges related to corrosion, safety, and waste disposal. Modern protocols often favor solid acid catalysts (e.g., ion-exchange resins, zeolites, sulfated metal oxides), which offer significant advantages, including easier product work-up, reduced corrosion, and catalyst reusability, aligning with the principles of green chemistry.
The overall mechanism proceeds through three key stages:
-
Acid-Catalyzed Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester, forming a phenol ester intermediate.
-
Intramolecular Hydroxyalkylation: The activated carbonyl group on the ester side-chain then attacks the aromatic ring at the position ortho to the phenolic oxygen in a Friedel-Crafts type acylation.
-
Dehydration: The final step involves the acid-catalyzed elimination of a water molecule to form the stable, aromatic pyrone ring of the coumarin scaffold.[3][4]
Caption: Figure 2: Experimental Workflow for Synthesis
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stir bar. Protect the setup from atmospheric moisture using drying tubes.
-
Charge Reactants: To the flask, add hydroquinone (11.0 g, 0.10 mol), malonic acid (12.5 g, 0.12 mol), and anhydrous zinc chloride (30.0 g, 0.22 mol).
-
Heating and Addition: Begin stirring the mixture and gently heat it to 60-70°C using a heating mantle. Once the mixture is homogenous, slowly add phosphorus oxychloride (15 mL) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur; maintain the temperature below 80°C.
-
Reaction Progression: After the addition is complete, maintain the reaction mixture at 70°C for 2-3 hours.
-
Scientific Insight: The combination of ZnCl₂ and POCl₃ acts as a powerful dehydrating and condensing agent, essential for driving the cyclization. [6]The temperature is kept moderate to prevent the formation of unwanted polymeric side products.
-
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture, quench them in water, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material (hydroquinone) and the formation of the product.
-
Work-up and Precipitation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) in a large beaker with vigorous stirring.
-
Trustworthiness Check: This step is crucial. The acidic ice water hydrolyzes the reaction complex and precipitates the crude product. Proper quenching ensures that the product is cleanly separated from the reaction medium.
-
-
Isolation: Allow the precipitate to stir in the cold solution for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The most common and effective method for purification is recrystallization. Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum. The expected product is a crystalline solid.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods is essential.
| Analysis Technique | Expected Result / Key Features |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl protons. The C3 proton will appear as a singlet. The chemical shifts and coupling patterns will be characteristic of the 6-substituted coumarin ring. |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic carbonyl carbon (C=O) of the pyrone ring around 160-165 ppm and carbons bearing hydroxyl groups. |
| FT-IR (cm⁻¹) | Broad O-H stretching band (~3200-3500 cm⁻¹), a strong C=O stretching band for the lactone (~1680-1720 cm⁻¹), and C=C stretching bands for the aromatic ring (~1500-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound (C₉H₆O₄ = 178.14 g/mol ). |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete reaction or degradation of the product.
-
Solution: Ensure all reagents are anhydrous, as moisture can inhibit the catalyst. [7]Strictly control the reaction temperature; temperatures above the optimal range can lead to charring and side reactions. Increase reaction time if TLC shows significant starting material remaining.
-
-
Product is an Oil or Difficult to Crystallize:
-
Cause: Presence of impurities.
-
Solution: Ensure the crude product is washed thoroughly to remove any residual acid. Try recrystallizing from a different solvent system or perform a column chromatography purification step.
-
-
Catalyst Choice:
-
Insight: While the ZnCl₂/POCl₃ system is effective, it is harsh. For substrates sensitive to strong acids, consider using a milder solid acid catalyst like Amberlyst-15 or Montmorillonite K10 clay. [5]This may require adjusting the reaction temperature and time, but often leads to cleaner reactions and simpler work-ups.
-
-
Regioselectivity:
-
Insight: The Pechmann condensation's regioselectivity is governed by the electronic effects of the substituents on the phenol ring. The electrophilic attack typically occurs at the most nucleophilic position ortho to a hydroxyl group. For hydroquinone, both ortho positions are equivalent, leading to a single major product.
-
Conclusion
The Pechmann condensation remains a highly effective and versatile method for the synthesis of this compound and its derivatives. By carefully controlling key parameters such as catalyst choice, temperature, and reaction time, researchers can achieve high yields of the desired product. The protocol described herein is a robust, self-validating system that combines a classic synthetic reaction with modern principles of process control and product verification. This guide provides a solid foundation for scientists and professionals to successfully synthesize these valuable compounds for applications in drug discovery, materials science, and beyond.
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Available at: [Link]
-
Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). De novo biosynthesis of this compound in Escherichia coli. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). De novo biosynthesis of the this compound in Escherichia coli. Available at: [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Available at: [Link]
-
Joshi, U. D., & Chudasama, U. V. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. Available at: [Link]
- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Google Patents.
-
IISTE. (n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Journal of Chemistry and Materials Research. Available at: [Link]
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Chemical Education. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PubMed Central. Available at: [Link]
-
ScienceDirect. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of the Pechmann Reaction Between 2,7-Dihydroxynaphthalene and Ethyl Acetoacetate with Different Condensing Agents. Available at: [Link]
-
MDPI. (2013). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy coumarin dyes and their applications. Available at: [Link]
-
ACS Publications. (2017). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. Available at: [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Available at: [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules. Available at: [Link]
-
YouTube. (2020). Pechmann Condensation Mechanism (Coumarin Synthesis). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. PubMed Central. Available at: [Link]
-
YouTube. (2022). Synthesis of 7- Hydroxy- 4- methyl coumarin from Resorcinol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PubMed Central. Available at: [Link]
Sources
- 1. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. iiste.org [iiste.org]
- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
Harnessing the Potential of 4,6-Dihydroxycoumarin: A Precursor for Novel Bioactive Compounds
Abstract
4,6-Dihydroxycoumarin, a key heterocyclic scaffold, presents a versatile platform for the synthesis of a diverse array of novel compounds with significant therapeutic potential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this precursor for the development of new chemical entities. We delve into the fundamental reactivity of this compound and present detailed, field-proven protocols for the synthesis of promising derivatives. The methodologies outlined herein are designed to be robust and reproducible, facilitating the exploration of new frontiers in medicinal chemistry.
Introduction: The Significance of the Coumarin Scaffold
Coumarins, a class of benzopyran-2-ones, are ubiquitous in nature and form the structural core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Their derivatives have garnered considerable attention in medicinal chemistry due to their established pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] Among the various coumarin derivatives, 4-hydroxycoumarins are of particular interest, serving as the foundation for widely used anticoagulant drugs like warfarin.[2][7]
This compound, specifically, is a valuable starting material due to the presence of two hydroxyl groups, which offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives.[8] The strategic placement of these hydroxyl groups influences the electronic properties of the coumarin ring system, making it amenable to various synthetic transformations. This guide will explore the chemical versatility of this compound and provide practical protocols for its utilization in the synthesis of novel compounds.
Foundational Chemistry of this compound
The reactivity of this compound is dictated by the interplay of its lactone ring and the electron-donating hydroxyl groups on the benzene ring. This unique electronic architecture makes it a versatile precursor for a variety of chemical transformations.
Synthesis of the this compound Precursor
A common and efficient method for the synthesis of this compound is the Pechmann condensation .[5][9][10] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For this compound, resorcinol (1,3-dihydroxybenzene) is reacted with an appropriate β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst like sulfuric acid.[11]
The mechanism proceeds through an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich phenol ring.[9][10] A final dehydration step yields the coumarin scaffold.
Diagram 1: Pechmann Condensation for this compound Synthesis
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 3. jms.mabjournal.com [jms.mabjournal.com]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 10. Pechmann Condensation [organic-chemistry.org]
- 11. jetir.org [jetir.org]
Analytical methods for the quantification of 4,6-Dihydroxycoumarin
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Analytical Imperative for 4,6-Dihydroxycoumarin
This compound (4,6-DHC) is a significant dihydroxycoumarin derivative that serves as a vital scaffold and intermediate in medicinal and organic chemistry.[1] Its structural backbone is instrumental in the synthesis of bioactive compounds like isocoumarins and furochromenes.[2] Given its role as a precursor and its potential presence in various biological and chemical matrices, the ability to accurately and reliably quantify 4,6-DHC is paramount. Whether for reaction monitoring in synthetic chemistry, metabolic studies in drug development, or quality control of finished products, robust analytical methods are essential for generating reproducible and trustworthy data.
This guide provides a detailed exploration of the primary analytical techniques for the quantification of this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying scientific principles and rationale, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs. The protocols herein are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Physicochemical Properties: The Foundation of Method Development
Understanding the fundamental chemical and physical properties of this compound is the first step in designing a successful analytical method. These properties dictate the optimal choices for solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₄ | [1][3] |
| Molecular Weight | 178.14 g/mol | [1][3] |
| Melting Point | 268-270 °C | [1] |
| Appearance | Solid | [4] |
| UV Absorption | Exhibits UV absorbance, with a λmax suitable for spectrophotometric detection. A recent study used 280 nm for HPLC quantification.[2] Other hydroxycoumarin derivatives show strong absorption between 280-380 nm.[5][6] | N/A |
Core Analytical Principles: Selecting the Right Tool for the Job
The quantification of a small organic molecule like 4,6-DHC can be approached with several techniques, each with its own strengths and limitations. The choice is driven by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for the analysis of non-volatile, polar compounds like 4,6-DHC. When coupled with a Diode Array Detector (DAD) or UV detector, it offers excellent selectivity and sensitivity. Reversed-phase chromatography, particularly with a C18 column, is the standard approach, separating compounds based on their hydrophobicity. The inclusion of an acid (e.g., trifluoroacetic or formic acid) in the mobile phase is a critical choice to suppress the ionization of the hydroxyl groups, ensuring a consistent retention time and sharp peak shape.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While powerful, GC is best suited for volatile and thermally stable compounds. Due to its polar hydroxyl groups and relatively high melting point, 4,6-DHC is non-volatile. Therefore, direct analysis by GC is not feasible. A crucial derivatization step, such as silylation, is required to convert the polar -OH groups into non-polar, volatile silyl ethers. This makes the molecule amenable to GC separation and subsequent mass spectrometric detection, which provides high specificity through characteristic fragmentation patterns.[7][8]
-
UV-Vis Spectrophotometry: This technique offers a rapid and simple method for quantification, particularly for pure samples or simple mixtures. It operates on the principle of Beer-Lambert law, where the absorbance of light at a specific wavelength is directly proportional to the concentration of the analyte in solution. However, its primary limitation is a lack of specificity; any compound in the sample that absorbs at the selected wavelength will interfere with the measurement, making it less suitable for complex matrices without extensive sample cleanup.
Application Protocol I: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol details a robust, validated method for the quantification of 4,6-DHC using reversed-phase HPLC with Diode Array Detection, inspired by methodologies reported for its analysis.[2][9]
Instrumentation and Consumables
-
HPLC System: Quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm particle size).[2][10]
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Ultrapure Water.
-
Reagents: Trifluoroacetic acid (TFA) or Formic Acid.
-
Reference Standard: this compound, >98% purity.
Chromatographic Conditions
-
Mobile Phase A: Ultrapure Water with 0.1% TFA.
-
Mobile Phase B: Methanol with 0.1% TFA.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 95 5 30.0 40 60 32.0 5 95 35.0 5 95 36.0 95 5 | 40.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[2] A full spectrum (200-400 nm) should be recorded by the DAD to confirm peak purity.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4,6-DHC reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Methanol with 0.1% TFA).
-
Sample Preparation: Dissolve the sample in a suitable solvent (ideally the initial mobile phase). If the sample is in a complex matrix (e.g., plasma, tissue homogenate), a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction is required. Filter all samples and standards through a 0.45 µm syringe filter before injection.
Method Validation (ICH Q2(R2) Framework)
A validation protocol must be established before the study.[11] The objective is to demonstrate the analytical procedure is fit for its intended purpose.[11][12]
-
Specificity: Inject a blank (matrix without analyte) and a spiked sample. The blank should show no interfering peaks at the retention time of 4,6-DHC. The DAD can be used to compare the UV spectrum of the peak in the sample to that of the reference standard to confirm identity and purity.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples of known concentration (quality control samples) at low, medium, and high levels across the linear range. Accuracy is expressed as the percentage recovery, with a typical acceptance criterion of 80-120%.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicates of a mid-concentration standard on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[13]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits (typically ≤ 2-3%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Application Protocol II: Quantification by GC-MS (after Derivatization)
This protocol is suitable for matrices where the high selectivity of mass spectrometry is required and provides an alternative to HPLC.
Instrumentation and Consumables
-
GC-MS System: Gas chromatograph with a capillary column inlet, coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5MS capillary column (30 m x 0.25 mm id x 0.25 µm film thickness) or equivalent.[7]
-
Reagents: Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS), Pyridine, Ethyl Acetate.
-
Reference Standard: this compound, >98% purity.
Derivatization Protocol
-
Rationale: Derivatization is a mandatory step to increase the volatility of 4,6-DHC. The silylating agent replaces the acidic protons on the two hydroxyl groups with non-polar trimethylsilyl (TMS) groups.
-
Procedure:
-
Accurately weigh the dried sample or standard residue (e.g., 100 µg) into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Conditions
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions in full scan mode. The molecular ion of the di-TMS derivative and key fragment ions should be monitored.
Data Analysis and Validation
-
Quantification is performed by creating a calibration curve using derivatized standards.
-
Validation follows the same ICH principles as the HPLC method, with a focus on the specificity provided by the mass-to-charge ratios of the selected ions.
Application Protocol III: Quantification by UV-Vis Spectrophotometry
This protocol is a simple and rapid method for estimating the concentration of 4,6-DHC in non-complex samples.
Instrumentation and Consumables
-
UV-Vis Spectrophotometer: Double beam instrument capable of scanning from 200-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: HPLC-grade Methanol or Ethanol.
-
Reference Standard: this compound, >98% purity.
Procedure
-
Determination of λmax:
-
Preparation of Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of 4,6-DHC in methanol.
-
Create a series of dilutions to cover a linear absorbance range (ideally 0.2 - 0.8 a.u.), for example, 2, 4, 6, 8, and 10 µg/mL.[14]
-
Measure the absorbance of each standard at the predetermined λmax against a solvent blank.
-
Plot absorbance versus concentration. The relationship should be linear (r² ≥ 0.995).
-
-
Sample Analysis:
-
Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance at λmax.
-
Calculate the concentration using the equation from the linear regression of the calibration curve.
-
Validation Considerations
-
Specificity: This is the major limitation. The method is only suitable if it can be demonstrated that no other components in the sample matrix absorb at the analytical wavelength.
-
Linearity, Accuracy, Precision, LOD/LOQ: These parameters should be validated as described in the HPLC protocol, but with acceptance criteria appropriate for the intended use of the method.
Visualizations: Workflows and Logic
General Analytical Workflow
The following diagram outlines the comprehensive workflow from sample handling to final data reporting, applicable to all the described analytical techniques.
Caption: Logical relationships between key analytical method validation parameters.
References
-
Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-35. [Link]
-
Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Agilent Technologies. [Link]
-
Gan, Q., et al. (2024). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. [Link]
-
Ho, W. H., & Hsieh, S. J. (2010). Determination of Coumarin in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection. Journal of Food and Drug Analysis, 18(1). [Link]
-
Gan, Q., et al. (2024). De novo biosynthesis of the this compound in Escherichia coli. ResearchGate. [Link]
-
Li, Y., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1533. [Link]
-
ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Retrieved from [Link]
-
Wikipedia. (n.d.). Coumarin derivatives. Retrieved from [Link]
-
Tine, Y., et al. (2020). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 25(23), 5664. [Link]
-
Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Dihydroxycoumarin. PubChem Compound Database. Retrieved from [Link]
-
Choi, Y. H., et al. (2015). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine, 11(42), 350-355. [Link]
-
ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin | Request PDF. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Inamdar, T. M., et al. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research, 14(09). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Majors, R. E. (n.d.). Recent Developments in Sample Preparation. LCGC Europe. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4,7-Dihydroxycoumarin | C9H6O4 | CID 54679630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
- 8. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. iajpr.com [iajpr.com]
Application Note & Protocol: High-Purity 4,6-Dihydroxycoumarin via Optimized Recrystallization
Abstract
4,6-Dihydroxycoumarin is a pivotal intermediate in the synthesis of various bioactive heterocyclic compounds and pharmaceutical agents.[1] The purity of this precursor is paramount, as impurities can lead to significant downstream complications, including altered reaction kinetics, formation of undesirable byproducts, and compromised biological activity in final drug products.[2][3] This document provides a comprehensive, field-proven guide to the purification of this compound using the robust technique of recrystallization. We delve into the foundational principles of solvent selection, provide a detailed, step-by-step protocol for both solvent screening and bulk purification, and offer a troubleshooting guide for common challenges.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a powerful purification technique for crystalline solids that exploits the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[4][5][6] The core principle is straightforward yet elegant: an ideal solvent will dissolve the target compound (this compound) sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[4][7]
As a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The organized, repeating structure of the crystal lattice has a natural tendency to exclude foreign molecules (impurities). Ideally, the impurities remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[7] This process, governed by thermodynamics and kinetics, consists of two primary events: nucleation, the initial formation of stable crystalline clusters, and crystal growth, the subsequent increase in the size of these nuclei.[8][9] Slow, controlled cooling is critical as it favors crystal growth over rapid nucleation, resulting in larger, purer crystals.[4]
The Critical First Step: Solvent Selection
The success of any recrystallization protocol hinges on the selection of an appropriate solvent.[5][10] This is often described as both an art and a science, requiring empirical testing guided by chemical principles.[11] For this compound, a polar molecule featuring two hydroxyl groups and a lactone moiety, polar solvents are the logical starting point. A rule of thumb is that solvents sharing functional similarities with the solute are often effective.[12]
An ideal solvent for this process must meet several criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the boiling solvent but poorly soluble in the cold solvent.[4][10][13]
-
Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7][10]
-
Chemical Inertness: The solvent must not react with this compound.[10][13]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[13]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[13]
Based on the structure of this compound and literature concerning similar hydroxycoumarins, promising candidates include water, ethanol, methanol, and their aqueous mixtures.[5][14] Mixed solvent systems are a powerful tool; one solvent can be used to dissolve the compound, and a second, miscible "anti-solvent" in which the compound is insoluble can be added to induce precipitation.[3][11][15]
Data Summary: Solvent Selection Criteria
| Parameter | Ideal Characteristic for Recrystallization | Rationale |
| Solubility of Compound (Hot) | High | Enables complete dissolution of the crude material in a minimal amount of solvent, creating a saturated solution.[4] |
| Solubility of Compound (Cold) | Low | Maximizes the yield of recovered, purified crystals upon cooling.[4][10] |
| Solubility of Impurities | Either very high or very low at all temperatures | Ensures impurities are separated by either remaining in solution or being filtered off as a solid.[10] |
| Boiling Point | Moderate (60-100 °C) | High enough to provide a good solubility gradient, but low enough for easy removal during drying.[13] |
| Reactivity | Inert | Prevents degradation or unwanted side reactions with the target compound.[10] |
Experimental Protocols
This section is divided into two essential workflows: a small-scale screening to identify the optimal solvent system, followed by a bulk purification protocol.
Protocol 1: Small-Scale Solvent Screening
Objective: To empirically determine the most effective solvent or solvent mixture for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Selection of candidate solvents (e.g., deionized water, ethanol, methanol, ethyl acetate)
-
Heating block or water bath
-
Spatula and stirring rod
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To the first test tube, add the first candidate solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. If it dissolves in <1 mL, the solvent is likely too good at room temperature and is unsuitable.
-
If the solid is poorly soluble at room temperature, begin heating the test tube gently in a water bath or on a heating block. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
Repeat steps 2-6 for each candidate solvent and for promising mixed solvent systems (e.g., ethanol/water mixtures). For mixed systems, dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists, then reheat to clarify before cooling.[5]
Protocol 2: Bulk Recrystallization of this compound
Objective: To purify a larger quantity of crude this compound using the optimal solvent identified in Protocol 1. (This protocol assumes an ethanol/water mixture is chosen).
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Optimal solvent system (e.g., Ethanol and Deionized Water)
-
Erlenmeyer flasks (250 mL)
-
Hot plate with stirring capability
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., 25 mL of ethanol) and begin heating the mixture with gentle stirring. Continue adding the solvent in small portions until the solid fully dissolves at or near the boiling point. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing the recovery yield.[4]
-
Addition of Anti-Solvent: Once the solid is dissolved, begin adding the anti-solvent (hot deionized water) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few drops of the primary solvent (ethanol) back into the solution until it becomes clear again.
-
(Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.1 g) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
(Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product on the funnel.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][7] Rushing this step by immediate immersion in an ice bath can cause impurities to be trapped in a rapidly formed crystal lattice.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Collect the crystals by vacuum filtration.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount to avoid redissolving the product.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, either air-drying or in a vacuum oven at a modest temperature, to remove any residual solvent.[4] Determine the final mass and calculate the percent recovery.
Visualization of Key Processes
Diagram 1: General Recrystallization Workflow
Caption: A flowchart of the key steps in the recrystallization process.
Diagram 2: Principle of Differential Solubility
Caption: Visualization of how slow cooling separates the product from impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not saturated (too much solvent used).- Compound is very soluble even when cold.- Supersaturation. | - Evaporate some solvent by gentle heating and re-cool.- Introduce a seed crystal of the pure compound.[7]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, add more solvent, and cool again.- Try a different solvent or a mixed solvent system with a lower boiling point.[11] |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling).- Crystals were washed with too much cold solvent. | - Ensure the minimum amount of hot solvent is used.- Ensure filtration apparatus is pre-heated.- Increase cooling time or lower the temperature of the cooling bath.- Evaporate the mother liquor to obtain a second, potentially less pure, crop of crystals.[5] |
| Product is still Impure | - Cooling was too rapid, trapping impurities.- The chosen solvent is not suitable for separating the specific impurities present. | - Repeat the recrystallization, ensuring the cooling step is slow and undisturbed.- Re-evaluate the solvent choice; perform the screening protocol again. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Fujiwara, H., et al. (2007). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Crystallization - Pharmaceutical Engineering. Retrieved from [Link]
-
Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. Retrieved from [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
Abrahamsen, K. A., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Retrieved from [Link]
-
Gan, Q., et al. (2025). De novo biosynthesis of the this compound in Escherichia coli. ResearchGate. Retrieved from [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ResearchGate. Retrieved from [Link]
-
Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. RSC Publishing. Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2013). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022). What are the techniques that can be use to purify coumarins?. Retrieved from [Link]
-
Zuiveringstechnieken.nl. (2019). Purification techniques bulletins. Retrieved from [Link]
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]
-
ResearchGate. (2025). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures. Retrieved from [Link]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. syrris.com [syrris.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. youtube.com [youtube.com]
- 8. Crystallization - Wikipedia [en.wikipedia.org]
- 9. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. How To [chem.rochester.edu]
The Versatile Scaffold: Application Notes and Protocols for 4,6-Dihydroxycoumarin in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the coumarin nucleus represents a privileged scaffold, a recurring structural motif in a multitude of biologically active compounds. Among its numerous hydroxylated derivatives, 4,6-dihydroxycoumarin stands out as a molecule of significant interest, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique electronic and structural features make it a compelling starting point for developing compounds with a wide range of pharmacological activities, including anticoagulant, anticancer, antibacterial, and antioxidant effects.
This comprehensive guide provides an in-depth exploration of the medicinal chemistry applications of this compound. Moving beyond a simple recitation of facts, this document offers field-proven insights into the causality behind experimental choices and provides detailed, self-validating protocols for the synthesis and evaluation of its derivatives. Our aim is to equip researchers with the foundational knowledge and practical methodologies necessary to unlock the full therapeutic potential of this remarkable molecule.
I. Synthesis of the this compound Scaffold
The synthesis of the coumarin core is a well-established area of organic chemistry, with several named reactions providing reliable routes. The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[1][2] This approach is particularly amenable to the synthesis of 4-hydroxycoumarin derivatives.
Protocol 1: Synthesis of this compound via Pechmann Condensation
This protocol outlines a general procedure for the synthesis of this compound from 1,3-dihydroxybenzene (resorcinol) and a suitable β-ketoester, such as diethyl malonate, in the presence of a strong acid catalyst.
Rationale: The Pechmann condensation proceeds through an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group. A final dehydration step yields the coumarin ring system. The use of a strong acid catalyst is crucial for promoting both the transesterification and the ring-closing steps.[1]
Materials:
-
1,3-Dihydroxybenzene (Resorcinol)
-
Diethyl malonate
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dihydroxybenzene (1 equivalent) in a minimal amount of ethanol.
-
Add diethyl malonate (1.1 equivalents) to the solution.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring. The addition should be controlled to maintain a low temperature.
-
After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: Pechmann condensation workflow for this compound synthesis.
II. Anticoagulant Activity: A Legacy of 4-Hydroxycoumarins
The 4-hydroxycoumarin scaffold is the cornerstone of a major class of oral anticoagulants, with warfarin being the most prominent example.[3] These compounds exert their effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the recycling of Vitamin K.[3] Reduced Vitamin K is a necessary cofactor for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X), a modification that is crucial for their biological activity. By depleting the available reduced Vitamin K, 4-hydroxycoumarin derivatives effectively hinder the coagulation cascade.[3] While 4-hydroxycoumarin itself is not anticoagulant, substitution at the 3-position is generally required for activity.[3] The potential of this compound as a scaffold for new anticoagulants warrants investigation.
Caption: Mechanism of action of 4-hydroxycoumarin-based anticoagulants.
Protocol 2: In Vitro Evaluation of Anticoagulant Activity
The anticoagulant effect of a test compound is assessed by measuring its ability to prolong the clotting time of plasma. The two primary assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), which evaluate the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.
Rationale: An extension of the PT suggests inhibition of factors VII, X, V, prothrombin, or fibrinogen. A prolongation of the aPTT indicates potential inhibition of factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen. By performing both assays, a more comprehensive picture of the compound's effect on the coagulation cascade can be obtained.
Materials:
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Pooled normal human plasma (citrated).
-
PT reagent (containing tissue thromboplastin and calcium).
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride (CaCl₂) solution (0.025 M).
-
Coagulometer.
-
Water bath at 37°C.
-
Micropipettes and tips.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable buffer.
-
Prothrombin Time (PT) Assay: a. Pre-warm the PT reagent and the pooled plasma to 37°C. b. In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the test compound dilution (or buffer for control). c. Incubate the mixture for 3 minutes at 37°C. d. Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting. e. The coagulometer will automatically measure the time taken for a fibrin clot to form. Record the PT in seconds.
-
Activated Partial Thromboplastin Time (aPTT) Assay: a. Pre-warm the aPTT reagent, CaCl₂ solution, and the pooled plasma to 37°C. b. In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the test compound dilution (or buffer for control). c. Add 50 µL of the aPTT reagent and incubate for 5 minutes at 37°C. d. Add 50 µL of the pre-warmed CaCl₂ solution to initiate clotting. e. The coagulometer will measure the time to clot formation. Record the aPTT in seconds.
-
Data Analysis: Compare the clotting times of the plasma treated with the test compound to the control. A significant prolongation of PT and/or aPTT indicates anticoagulant activity.
III. Anticancer Potential: Targeting Cell Proliferation and Survival
Coumarin derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[4] Dihydroxycoumarins, in particular, have shown promise as cytotoxic agents against various cancer cell lines. The mechanisms are often multifaceted, involving the modulation of proteins that regulate the cell cycle and apoptosis, such as Bcl-2 family proteins and cyclin-dependent kinases (CDKs).[5]
Caption: Potential anticancer mechanisms of dihydroxycoumarin derivatives.
Protocol 3: Evaluation of In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Rationale: This assay is a standard method for screening the cytotoxic potential of chemical compounds on cultured cell lines. A reduction in the metabolic activity, and thus a decrease in the amount of purple formazan produced, is indicative of cell death or inhibition of cell proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compound (this compound derivative) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Representative Cytotoxic Activity of Coumarin Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Esculetin (6,7-dihydroxycoumarin) | MDA-MB-231 (Breast) | 22.65 | [6] |
| Esculetin (6,7-dihydroxycoumarin) | MCF-7 (Breast) | 20.35 | [6] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | 48.1 | [7] |
| Compound 11 (7,8-dihydroxy-4-methylcoumarin derivative) | MCF-7 (Breast) | 25.1 | [8] |
Note: The data presented is for structurally related compounds to provide a comparative context. The cytotoxic activity of this compound should be determined experimentally using the protocol above.
IV. Antibacterial Activity: A Potential Source of New Antibiotics
Coumarin derivatives have been reported to possess significant antibacterial activity against a range of pathogenic bacteria.[9][10][11] Their mechanisms of action can vary, but may include the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The evaluation of this compound and its derivatives for antibacterial properties could lead to the discovery of new antimicrobial agents.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC.
Rationale: This quantitative assay provides a precise measure of the potency of a compound against a specific bacterial strain, allowing for direct comparison with standard antibiotics.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative).
-
Mueller-Hinton Broth (MHB).
-
Test compound (this compound derivative) dissolved in DMSO.
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture an aliquot from the clear wells onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.
Table 2: Representative Antibacterial Activity of 4-Hydroxycoumarin Derivatives
| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | S. aureus | 34.5 | 250 | [9] |
| 4-hydroxy-6-nitrocoumarin derivative | S. aureus | 26.5 ± 0.84 | Not Reported | [12][13] |
| 5,7-dihydroxycoumarin derivative | S. aureus | Not Reported | 2.5 | [14] |
Note: This table provides examples of antibacterial activity for various coumarin derivatives. The specific MIC for this compound needs to be determined experimentally.
V. Antioxidant Properties: Scavenging Free Radicals
The phenolic hydroxyl groups present in this compound suggest a strong potential for antioxidant activity.[5] Antioxidants can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant capacity.[15]
Protocol 5: DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the in vitro antioxidant activity of compounds.
Rationale: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. Both assays are spectrophotometric and provide a quantitative measure of radical scavenging capacity.
Materials:
-
DPPH solution (in methanol or ethanol).
-
ABTS solution.
-
Potassium persulfate.
-
Test compound (this compound derivative) dissolved in a suitable solvent.
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid).
-
96-well microplate.
-
Microplate reader.
Procedure (DPPH Assay):
-
Prepare a stock solution of the test compound and a standard antioxidant.
-
In a 96-well plate, add various concentrations of the test compound or standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[15]
Procedure (ABTS Assay):
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound or standard to the wells of a 96-well plate.
-
Add the diluted ABTS radical solution to each well.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging and determine the IC₅₀ value or express the activity as Trolox equivalents.[16]
Table 3: Representative Antioxidant Activity of Hydroxycoumarin Derivatives
| Compound | Assay | IC₅₀ | Reference |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mmol/L | [5] |
| 4,7-dihydroxycoumarin derivative (A-4OH) | HO• scavenging | k_overall = 9.49 × 10⁹ M⁻¹s⁻¹ | [17] |
| Esculetin (6,7-dihydroxycoumarin) | ABTS | Higher than Trolox | [18] |
Note: The antioxidant capacity of this compound should be experimentally determined and compared with standards like Trolox and other coumarin derivatives.
VI. Concluding Remarks and Future Directions
This compound represents a promising and versatile scaffold in medicinal chemistry. Its synthetic accessibility via established methods like the Pechmann condensation, coupled with the diverse biological activities exhibited by related coumarin derivatives, underscores its potential for the development of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for researchers to systematically synthesize and evaluate this compound derivatives for their anticoagulant, anticancer, antibacterial, and antioxidant properties.
While the existing literature provides a strong rationale for investigating this molecule, there is a clear need for further research to establish a comprehensive biological profile of this compound itself. The generation of specific quantitative data, such as IC₅₀ and MIC values, will be crucial for understanding its structure-activity relationships and for guiding the rational design of more potent and selective derivatives. The multifaceted nature of the coumarin core suggests that derivatives of this compound may exhibit pleiotropic effects, offering exciting possibilities for the development of multi-target drugs. As our understanding of the molecular basis of disease continues to grow, the exploration of such privileged scaffolds will undoubtedly remain a cornerstone of modern drug discovery.
References
-
Muratović, S., et al. (2015). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Thakur, A., et al. (2015). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. PMC. Retrieved from [Link]
-
Hasan, M. M., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. PubMed Central. Retrieved from [Link]
-
Mahmood, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Retrieved from [Link]
-
Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Retrieved from [Link]
-
Yadav, P., & Kumar, R. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. Retrieved from [Link]
-
Emami, S., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed. Retrieved from [Link]
-
Mahmood, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Retrieved from [Link]
-
Toti, E., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PubMed Central. Retrieved from [Link]
-
Yadav, P., & Kumar, R. (2021). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
Mahmood, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Retrieved from [Link]
-
Wang, Y., et al. (2021). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. MDPI. Retrieved from [Link]
-
Avdović, E. H., et al. (2024). The inhibitory potential of 4,7-dihydroxycoumarin derivatives on ROS-producing enzymes and direct HOO•/o2• - radical scavenging activity - a comprehensive kinetic DFT study. PubMed. Retrieved from [Link]
-
Rudhani, I., et al. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxycoumarins. Retrieved from [Link]
-
Yilmaz, B., et al. (2017). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and.... Retrieved from [Link]
-
López, D., et al. (2023). Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curve for the cytotoxicity of two hit compounds 6c and 4k against (A): MCF-7 and (B): HepG2 cell lines for 48 h using MTT assay. Half minimal inhibitory concentration (IC50). Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. NIH. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives. Journal of King Saud University - Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the antioxidant activity of a series of 4-methylcoumarins using different testing methods. Retrieved from [Link]
-
Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Retrieved from [Link]
-
Jetir. (2021). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved from [Link]
-
Ganaie, M. A., et al. (2021). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI. Retrieved from [Link]
-
Marković, J. D., et al. (2021). Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]
-
Al-Khdhair, A. W. J., et al. (2022). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. MAB Journal. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Retrieved from [Link]
-
Avdović, E. H., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. NIH. Retrieved from [Link]
-
Lin, Y.-S., et al. (2016). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Retrieved from [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Isolation of 4,6-Dihydroxycoumarin from Daphne oleoides
Abstract
This comprehensive guide provides a detailed protocol for the isolation and purification of 4,6-dihydroxycoumarin from the plant species Daphne oleoides. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The protocol herein is built upon established methodologies for coumarin extraction and purification, offering a step-by-step workflow from plant material processing to the characterization of the final compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.
Introduction: The Significance of this compound
Coumarins are a class of plant secondary metabolites known for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant properties.[1] Within this family, this compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of more complex bioactive molecules such as isocoumarins and furochromenes.[2] While the de novo biosynthesis of this compound has been achieved in engineered E. coli, its isolation from natural sources remains a crucial aspect of phytochemical research.[1]
The genus Daphne, belonging to the Thymelaeaceae family, is a rich source of various coumarins and other bioactive compounds.[3] Daphne oleoides, in particular, has been a subject of phytochemical investigations, leading to the isolation of numerous coumarin derivatives.[3][4] This guide will focus on a protocol for the isolation of this compound from the aerial parts of Daphne oleoides.
Pre-Extraction Considerations: Setting the Stage for Success
Plant Material: Selection and Preparation
The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of collection, and developmental stage. For the isolation of this compound from Daphne oleoides, it is recommended to use the aerial parts (leaves and stems) of the plant, collected during the flowering season when the metabolic activity is generally high.
Protocol for Plant Material Preparation:
-
Collection: Harvest the aerial parts of Daphne oleoides.
-
Cleaning: Thoroughly wash the plant material with distilled water to remove any soil and debris.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 1-2 weeks, or until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Solvent Selection: The Principle of "Like Dissolves Like"
The choice of solvent is critical for the successful extraction of the target compound. Coumarins, being moderately polar compounds, are typically extracted with polar to semi-polar solvents. Methanol is an excellent choice for the extraction of dihydroxycoumarins due to its high polarity, which allows for the efficient solubilization of these compounds.[4]
A Step-by-Step Protocol for the Isolation of this compound
This protocol is a comprehensive workflow designed for the efficient isolation and purification of this compound.
Figure 1: Overall workflow for the isolation of this compound.
Stage 1: Extraction of Crude Phytochemicals
This initial stage aims to extract a broad range of compounds, including the target this compound, from the prepared plant material.
Protocol:
-
Maceration: In a large conical flask, add 100 g of the powdered Daphne oleoides material to 1 L of methanol.
-
Incubation: Seal the flask and keep it on an orbital shaker at a moderate speed (e.g., 120 rpm) for 72 hours at room temperature. This prolonged contact time ensures maximum extraction of the desired compounds.
-
Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the methanolic extract.
-
Repeated Extraction: To maximize the yield, repeat the extraction process on the plant residue with fresh methanol at least two more times.
-
Pooling Extracts: Combine the filtrates from all extraction cycles.
-
Concentration: Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-45°C. This will yield a dark, viscous crude extract.
Scientific Rationale: Maceration is a simple yet effective extraction technique that relies on the solvent's ability to permeate the plant cell walls and dissolve the target compounds. Using methanol and a multi-cycle extraction process ensures a high yield of coumarins. The use of a rotary evaporator allows for the gentle removal of the solvent without degrading the phytochemicals.
Stage 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating individual compounds from a complex mixture based on their differential adsorption to a stationary phase.[5] For the purification of moderately polar coumarins, silica gel is an excellent choice for the stationary phase.
Protocol:
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol. Start with a non-polar eluent and gradually increase the polarity. A typical starting point is 100% chloroform, gradually increasing the methanol concentration.
-
Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin the elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 99:1, 98:2, 95:5, and so on, chloroform:methanol). The increase in polarity is necessary to elute the more polar compounds like dihydroxycoumarins.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each) in labeled test tubes.
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the spots under UV light (254 nm and 365 nm). Fractions with similar TLC profiles (i.e., spots with the same retention factor, Rf) can be pooled together. This compound, being a polar compound, is expected to elute in the more polar fractions.
Scientific Rationale: The principle of column chromatography is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). Non-polar compounds will have a lower affinity for the polar silica gel and will elute first with the non-polar solvent. As the polarity of the mobile phase is increased by adding methanol, the more polar compounds, such as this compound, will be displaced from the silica gel and elute from the column. TLC is a rapid and effective method for monitoring the separation process.
Stage 3: Final Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.
Protocol:
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or methanol and water is often suitable for coumarins.
-
Dissolution: Dissolve the pooled and dried fractions containing the impure this compound in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals. For better crystal formation, the solution can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Scientific Rationale: The slow cooling of the saturated solution allows for the formation of a well-defined crystal lattice of the pure compound, while the impurities remain dissolved in the solvent. This results in a significant increase in the purity of the isolated this compound.
Characterization of this compound
The identity and purity of the isolated compound must be confirmed using various spectroscopic techniques.
Figure 2: Spectroscopic methods for the characterization of this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Chemical shifts (δ, ppm) for aromatic protons and the vinylic proton of the pyrone ring. The hydroxyl protons will likely appear as broad singlets. |
| ¹³C NMR | Chemical shifts (δ, ppm) for all nine carbon atoms, including the carbonyl carbon of the lactone ring and the carbons bearing the hydroxyl groups. |
| FT-IR | Characteristic absorption bands (cm⁻¹) for O-H stretching (hydroxyl groups), C=O stretching (lactone), and C=C stretching (aromatic ring). |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₉H₆O₄, M.W. 178.14 g/mol ) and characteristic fragmentation patterns. |
Note: The exact chemical shifts and absorption bands may vary slightly depending on the solvent and the instrument used.
Interpretation of Spectra
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the benzene ring and one proton on the pyranone ring. The splitting patterns (e.g., doublets, triplets) and coupling constants will help in assigning these protons to their specific positions. The two hydroxyl protons will likely appear as broad singlets, and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a downfield chemical shift (typically >160 ppm). The carbons attached to the hydroxyl groups will also be shifted downfield compared to the other aromatic carbons.
-
FT-IR: The infrared spectrum will provide information about the functional groups present. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. A strong absorption band around 1650-1750 cm⁻¹ will correspond to the C=O stretching of the lactone ring. Absorptions in the 1450-1600 cm⁻¹ region are indicative of C=C stretching in the aromatic ring.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the isolated compound. The fragmentation pattern can provide further structural information. Common fragmentations for coumarins involve the loss of CO and subsequent rearrangements.
Conclusion
The protocol detailed in this application note provides a robust and scientifically sound methodology for the isolation of this compound from Daphne oleoides. By understanding the principles behind each step, from extraction to purification and characterization, researchers can confidently apply this protocol to obtain a high-purity sample of this valuable natural product for further investigation and application in drug discovery and development.
References
-
De novo biosynthesis of this compound in Escherichia coli. (2023). Green Chemistry.
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2013). Molecules.
-
Isolation of Daphnetin 8-methyl ether from Daphne oleoides and its Anti-bacterial activity. (2015). The Journal of Phytopharmacology.
-
Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Journal of the Serbian Chemical Society.
-
4-Hydroxycoumarin. (n.d.). In Wikipedia. Retrieved January 20, 2026, from
-
Phytochemistry of Daphne oleoides. (2015). Natural Product Communications.
-
4-Hydroxycoumarin. (n.d.). PubChem. Retrieved January 20, 2026, from
-
Phytochemistry of Daphne oleoides. (2015). ResearchGate.
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Analytical Chemistry Journal.
-
Isolation of Daphnetin 8-methyl ether from Daphne oleoides and its Anti-bacterial activity. (2015). ResearchGate.
-
De novo biosynthesis of this compound in Escherichia coli. (2023). National Center for Biotechnology Information.
-
4-hydroxycoumarin. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from
-
Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019). Semantic Scholar.
-
Daphne oleoides: An alternative source of important sesquiterpenes. (2016). ResearchGate.
-
13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. Retrieved January 20, 2026, from
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
-
4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. (2015). American Journal of Applied Chemistry.
-
4-Hydroxycoumarin, acetate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from
-
A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from
-
Spectroscopic Profile of 4-Hydroxycoumarin: An In-depth Technical Guide. (n.d.). BenchChem. Retrieved January 20, 2026, from
-
Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. (2022). Research Square.
-
Plants from The Genus Daphne: A Review of its Traditional Uses, Phytochemistry, Biological and Pharmacological Activity. (2016). ResearchGate.
-
Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne. (2018). Molecules.
-
Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. (2020). Journal of Mass Spectrometry.
-
Column Chromatography. (n.d.). In Wikipedia. Retrieved January 20, 2026, from
-
The most common naturally occurring simple coumarins. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
-
predicting likely fragments in a mass spectrum. (2023). YouTube.
-
Mass spectrum of 4-hydroxythiocoumarin. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Enhanced Protocol for Isolation of Plant Genomic DNA. (2016). ResearchGate.
-
Can anyone provide me a suitable protocol for isolation of plant antimicrobial peptide? (2017). ResearchGate.
-
Isolation of plant-derived exosome-like nanoparticles (PDENs) from Solanum nigrum L. berries and Their Effect on interleukin-6 expression as a potential anti-inflammatory agent. (2024). PLOS ONE.
Sources
- 1. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Dihydroxy-3-phenyl-coumarin | C15H10O4 | CID 54721335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Molecular Docking Studies of 4,6-Dihydroxycoumarin with Target Proteins
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 4,6-Dihydroxycoumarin through In Silico Analysis
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. Among these, this compound is a significant scaffold in organic synthesis and has been noted for its role as a precursor in various bioactive compounds[4][5][6]. Molecular docking, a powerful computational technique, allows for the prediction of the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein[7][8]. This in silico approach is instrumental in modern drug discovery, providing critical insights into potential mechanisms of action and guiding the rational design of more potent and selective therapeutic agents.
Scientific Rationale: Selection of Target Proteins
The choice of target proteins is a critical first step in any molecular docking study and should be guided by existing knowledge of the compound's biological activities or its biosynthetic pathways. For this compound, we have selected three primary targets based on its known interactions and biological relevance.
-
Human Hyaluronidase-1 (PDB ID: 2PE4): Hyaluronidases are enzymes that degrade hyaluronan, a major component of the extracellular matrix. Inhibition of these enzymes can impact tissue permeability and is relevant in processes like inflammation and cancer metastasis. Certain coumarin derivatives have been shown to interact with hyaluronidase[9]. The crystal structure of Human Hyaluronidase-1 provides a high-resolution model for docking studies[10].
-
Human Collagenase-1 (MMP-1) (PDB ID: 1SU3): Matrix metalloproteinases (MMPs), such as collagenase, are involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including arthritis and cancer. The interaction of coumarins with MMPs is an area of active research[9]. The X-ray structure of human proMMP-1 offers a suitable target for investigating the inhibitory potential of this compound[11].
-
Phenylalanine Ammonia-Lyase (PAL) (PDB ID: 1W27): PAL is a key enzyme in the biosynthesis of phenylpropanoids in plants, which includes the coumarin backbone[9]. Understanding how this compound interacts with this enzyme could provide insights into its biosynthesis or potential feedback inhibition mechanisms. The crystal structure of PAL from Petroselinum crispum is a well-characterized model for such studies[12][13].
Experimental Workflow: A Visual Overview
The following diagram illustrates the major stages of the molecular docking workflow, from initial preparation to final analysis.
Caption: A schematic of the molecular docking workflow.
Detailed Protocols
This section provides detailed, step-by-step methodologies for the molecular docking of this compound with the selected target proteins. We will use AutoDock Vina, a widely used and freely available software, for the docking calculations[10][14].
Part 1: Ligand Preparation
The accuracy of docking results begins with the proper preparation of the ligand molecule.
Protocol 1: this compound Preparation
-
Obtain 3D Structure: Download the 3D structure of this compound from a chemical database such as PubChem. Save the structure in a common format like SDF or MOL2.
-
Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to perform an energy minimization of the ligand structure. This step ensures a low-energy, stable conformation.
-
Add Hydrogens and Assign Charges: It is crucial to add hydrogen atoms to the ligand structure, as they are often omitted in 2D representations. Assign partial charges (e.g., Gasteiger charges) to each atom. This can be done using tools like AutoDock Tools (MGLTools).
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process. AutoDock Tools can automatically detect and set these bonds.
-
Save in PDBQT Format: Save the prepared ligand file in the PDBQT format, which is the required input format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Part 2: Target Protein Preparation
The target protein structure must also be carefully prepared to ensure a successful docking simulation.
Protocol 2: Receptor Preparation
-
Download PDB File: Obtain the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For our examples, you would download the PDB files for 2PE4, 1SU3, and 1W27.
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors[11]. This can be done using a text editor or a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add Polar Hydrogens: Add only polar hydrogen atoms to the protein structure. This is a standard practice in docking to reduce computational complexity while still accounting for important hydrogen bonding interactions.
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for proteins in AutoDock.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format.
Part 3: Molecular Docking Simulation
With the prepared ligand and protein, the docking simulation can now be performed.
Protocol 3: Running AutoDock Vina
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site or the region of interest on the protein surface. The size and center of the grid box are critical parameters that dictate the search space for the ligand. The location of the active site can be determined from the co-crystallized ligand in the PDB file or from published literature.
-
Configuration File: Create a configuration text file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. You can also specify other parameters like exhaustiveness, which controls the thoroughness of the search.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Results Analysis and Interpretation
Binding Affinity
The primary quantitative result from a docking simulation is the binding affinity, typically reported in kcal/mol. This value represents the predicted free energy of binding of the ligand to the protein. A more negative binding affinity indicates a more favorable and stable interaction[12].
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Human Hyaluronidase-1 | 2PE4 | -X.X ± Y.Y |
| Human Collagenase-1 | 1SU3 | -A.A ± B.B |
| Phenylalanine Ammonia-Lyase | 1W27 | -C.C ± D.D |
(Note: The values in this table are placeholders and would be populated with the actual results from the docking simulations.)
Interaction Analysis
Beyond the binding affinity, it is crucial to visually inspect the predicted binding poses and analyze the specific molecular interactions between the ligand and the protein.
-
Hydrogen Bonds: Identify the formation of hydrogen bonds between the hydroxyl groups of this compound and amino acid residues in the protein's active site. Hydrogen bonds are strong indicators of specific and favorable interactions[12].
-
Hydrophobic Interactions: Observe any hydrophobic interactions between the aromatic ring of the coumarin scaffold and nonpolar residues of the protein.
-
Pi-Pi Stacking: Look for potential pi-pi stacking interactions between the aromatic system of this compound and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Tools like PyMOL and Discovery Studio Visualizer are excellent for visualizing these interactions in 3D and creating publication-quality images[14].
Validation of Docking Protocol
To ensure the reliability of the docking results, it is essential to validate the docking protocol.
Protocol 4: Re-docking of a Co-crystallized Ligand
-
Select a PDB with a Co-crystallized Ligand: Choose a crystal structure of your target protein that has a known inhibitor or substrate bound in the active site.
-
Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein and prepare it as you would your test ligand (Protocol 1).
-
Re-dock the Ligand: Dock the prepared co-crystallized ligand back into the active site of its corresponding protein using the same docking parameters (Protocol 3).
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode[13].
Conclusion and Future Directions
These application notes provide a robust framework for conducting molecular docking studies of this compound. By following these protocols, researchers can generate valuable in silico data to predict potential biological targets, understand binding mechanisms, and guide further experimental investigations. The insights gained from these computational studies can significantly accelerate the drug discovery and development process for this promising class of compounds. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes over time and conducting in vitro assays to experimentally validate the computational predictions.
References
Sources
- 1. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 9. PDB-101: Molecule of the Month: Hyaluronidases [pdb101.rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Troubleshooting low yield in 4,6-Dihydroxycoumarin synthesis
Technical Support Center: 4,6-Dihydroxycoumarin Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during their synthetic procedures. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound via the Pechmann condensation of resorcinol and malic acid, but my yields are consistently low. What are the most common causes?
Low yields in the Pechmann condensation for this compound synthesis can often be attributed to several critical factors. The reaction involves the acid-catalyzed condensation and subsequent cyclization of a phenol (resorcinol) with a β-carboxylic acid (malic acid, which forms formylacetic acid in situ)[1][2]. The primary culprits for low yield typically fall into these categories:
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Inadequate heating can lead to incomplete reaction, while excessive temperatures can cause degradation of the starting materials and product.
-
Ineffective Catalysis: The concentration and quality of the acid catalyst, typically concentrated sulfuric acid, are paramount. Sulfuric acid acts as both a catalyst and a dehydrating agent[3]. If the acid is not sufficiently concentrated, it will not effectively promote the necessary dehydration steps.
-
Moisture Contamination: The presence of water in the reaction mixture can significantly hinder the reaction, as it is a dehydration-driven process. Moisture can be introduced through wet glassware or reagents, including the sulfuric acid itself if it's old or has been improperly stored.
-
Poor Mixing and Solidification: The reaction mixture can become very thick and may even solidify, preventing effective mixing and heat transfer. This is a known issue in this specific synthesis and can lead to localized overheating and incomplete reaction[4].
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification, leading to a lower isolated yield of the desired product.
Q2: What is the detailed mechanism for this reaction, and how can understanding it help me troubleshoot?
Understanding the reaction mechanism is key to diagnosing issues. The Pechmann condensation for coumarin synthesis is believed to proceed through several key steps[1][5]. While the exact order can sometimes be debated depending on the specific reactants and conditions, a widely accepted pathway is as follows[6][7]:
-
In Situ Formation of Formylacetic Acid: Malic acid, when heated in the presence of concentrated sulfuric acid, dehydrates and decarboxylates to form formylacetic acid, which is the reactive β-carbonyl species[1].
-
Transesterification/Acylation: The phenol (resorcinol) attacks the carbonyl group of the β-keto ester (or its equivalent).
-
Electrophilic Aromatic Substitution (Michael Addition): The activated aromatic ring of the resorcinol attacks the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and the closure of the heterocyclic ring[5].
-
Dehydration (Aromatization): An acid-catalyzed elimination of a water molecule from the newly formed ring leads to the formation of the stable, aromatic coumarin core[1][5].
Troubleshooting Insight from the Mechanism:
-
If Step 1 is inefficient (e.g., temperature is too low), the key reactive partner for the resorcinol will not be present in sufficient concentration.
-
The hydroxyl groups on resorcinol make it highly activated. If the acid catalyst is weak or wet, the crucial electrophilic aromatic substitution (Step 3) will be slow.
-
The final dehydration step (Step 4) is critical for driving the reaction to completion. Water contamination will inhibit this equilibrium-driven step.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Pechmann condensation mechanism for this compound synthesis.
Q3: Can you provide a detailed, optimized protocol for the synthesis of this compound to improve my yield?
Certainly. This protocol incorporates best practices to mitigate the common issues discussed.
Protocol 1: Optimized Synthesis of this compound
Materials:
-
Resorcinol (high purity)
-
Malic acid (anhydrous)
-
Concentrated Sulfuric Acid (95-98%)
-
Nitrobenzene or Nitrotoluene (optional, to prevent solidification)[4]
-
Ice-cold distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, slowly add concentrated sulfuric acid (e.g., 120 mL)[4].
-
Reagent Addition: While stirring the acid, slowly and portion-wise add a pre-mixed powder of resorcinol (e.g., 0.56 mole) and malic acid (e.g., 0.37 mole)[4]. An excess of resorcinol is sometimes used, but a slight excess of malic acid can also be effective[4]. Note: The addition is exothermic and may cause a temperature rise.
-
Optional Solvent: To prevent solidification, a solvent like nitrobenzene can be added to the reaction mixture[4]. This keeps the mixture stirrable, ensuring even heat distribution.
-
Heating: Heat the reaction mixture to a temperature between 100-130°C[4]. Maintain this temperature with consistent, vigorous stirring for the duration of the reaction (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture over a large volume of crushed ice or ice-cold water with stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual acid[8].
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound[9].
Q4: My reaction mixture turns into a thick, dark tar and solidifies. How can I prevent this, and can I salvage the product?
This is a very common problem. The solidification prevents efficient stirring, leading to poor heat transfer, localized overheating, and charring, which results in a dark, tarry appearance and low yield[4].
Prevention:
-
Mechanical Stirring: Use a robust overhead mechanical stirrer instead of a magnetic stir bar. This can handle the increased viscosity more effectively.
-
Use of a Solvent: As mentioned in the protocol, adding a high-boiling, inert solvent can prevent the mixture from solidifying. A patented method suggests using nitrobenzene or nitrotoluene for this purpose, which has been shown to result in consistently improved and reproducible yields[4].
-
Controlled Heating: Use an oil bath for uniform heating and avoid hot spots that can be created by a heating mantle.
Salvaging the Product: If you have a tarry mixture, salvaging the product can be difficult, but not always impossible.
-
Allow the mixture to cool completely.
-
Attempt to break up the solid mass as much as possible.
-
Proceed with the ice-water quenching step. The product may precipitate out of the tarry mess.
-
The crude product will likely be very impure. An initial wash with a non-polar solvent (like hexane) might remove some of the tarry impurities before proceeding to recrystallization. Column chromatography may be necessary for purification if recrystallization is insufficient[10].
Q5: How do I choose the right catalyst and what are the optimal conditions?
While concentrated sulfuric acid is the traditional and most common catalyst, other acid catalysts have been explored for the Pechmann condensation[11][12].
| Catalyst Type | Examples | Typical Conditions | Advantages/Disadvantages |
| Brønsted Acids | Conc. H₂SO₄, Methanesulfonic acid | 100-130°C, neat[4] | Adv: Inexpensive, effective. Disadv: Corrosive, harsh conditions, solidification issues, waste disposal[3]. |
| Lewis Acids | AlCl₃, FeCl₃, ZrCl₄ | Reflux in solvent (e.g., toluene)[13][14] | Adv: Can be effective at lower temperatures. Disadv: Stoichiometric amounts may be needed, moisture sensitive. |
| Solid Acid Catalysts | Amberlyst-15, Zeolites, Sulfated Zirconia | 110-140°C, solvent-free[15] | Adv: Reusable, environmentally friendlier, easier workup[3][15]. Disadv: May be less active, requiring longer reaction times or higher temperatures. |
For the synthesis of this compound specifically from resorcinol and malic acid, concentrated sulfuric acid remains the most frequently cited and effective catalyst due to its strong dehydrating properties[2][4].
The following workflow provides a logical approach to troubleshooting low yield issues.
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Gan, Q., et al. (2024). De novo biosynthesis of the this compound in Escherichia coli. ResearchGate. [Link]
-
Gan, Q., et al. (2024). De novo biosynthesis of this compound in Escherichia coli. National Center for Biotechnology Information. [Link]
-
Al-Warhi, T., et al. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. [Link]
-
(n.d.). Coumarin synthesis viapechmann condensation utilizing starch sulfuric acid as a green and efficient catalyst under solvent-free conditions. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. [Link]
-
(n.d.). Starch sulfuric acid catalyzed synthesis of coumarins. ResearchGate. [Link]
-
(n.d.). Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. [Link]
-
Moraes, M. C., et al. (n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. ARKAT USA. [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. [Link]
-
(n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. National Center for Biotechnology Information. [Link]
-
Joshi, G., & Chudasama, U. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
-
(n.d.). A new synthesis of 4-hydroxycoumarins. Springer. [Link]
- (1954). Process for the production of 4-hydroxycoumarins.
-
(n.d.). A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. ResearchGate. [Link]
-
(n.d.). 1.1. Synthesis of 7-Hydroxy Coumarins. [Link]
-
Jadhav, N. H., et al. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Center for Biotechnology Information. [Link]
-
(n.d.). Pechmann Condensation.doc. [Link]
-
Liu, X., et al. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. [Link]
-
Tyndall, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications. [Link]
- Dressler, H., & Reabe, K. G. (1970). 7-hydroxycoumarin preparation.
-
(2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.... Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
(n.d.). Optimization of the Pechmann reaction conditions. ResearchGate. [Link]
-
Bouasla, R., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
(2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing. [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. asianpubs.org [asianpubs.org]
- 4. US3503996A - 7-hydroxycoumarin preparation - Google Patents [patents.google.com]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [open.bu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 4,6-Dihydroxycoumarin
Welcome to the technical support center for the synthesis of 4,6-dihydroxycoumarin. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing the formation of side products.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound, a valuable precursor for various bioactive compounds, is most commonly approached via the Pechmann condensation. This reaction typically involves the acid-catalyzed reaction of a phenol with a β-ketoester. For this compound, the key starting material is 1,2,4-benzenetriol.
The high activation of the 1,2,4-benzenetriol ring by three hydroxyl groups presents a significant challenge in controlling the regioselectivity of the electrophilic aromatic substitution. This high reactivity can lead to the formation of several side products, reducing the yield and complicating the purification of the desired this compound. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when synthesizing this compound via the Pechmann condensation?
A1: The primary side products in the synthesis of this compound from 1,2,4-benzenetriol and a β-ketoester (like ethyl acetoacetate) stem from the high reactivity of the starting phenol. The most common side products include:
-
Isomeric Coumarins: Due to the multiple activated positions on the 1,2,4-benzenetriol ring, electrophilic attack can occur at different carbons, leading to the formation of isomeric dihydroxycoumarins. The primary isomers would be 4,7,8-trihydroxycoumarin and 4,5,8-trihydroxycoumarin if we consider the numbering of the final coumarin product.
-
Chromone Derivatives: The Simonis chromone synthesis is a competing reaction pathway under Pechmann conditions, especially with certain catalysts, leading to the formation of isomeric chromones.[1]
-
Di-substituted Products: The highly activated nature of the phenolic ring can lead to a second condensation reaction, resulting in the formation of a di-coumarin or other di-substituted species, especially if the stoichiometry of the reactants is not carefully controlled.
-
Degradation Products: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials and the product, resulting in a complex mixture of byproducts.
Q2: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
A2: Improving regioselectivity is crucial for a successful synthesis. Here are several strategies:
-
Choice of Catalyst: The Lewis acid or Brønsted acid catalyst plays a significant role in directing the electrophilic substitution. Milder catalysts may offer better selectivity. Experimenting with different catalysts such as Amberlyst-15, ZnCl₂, or trifluoroacetic acid can help in optimizing the reaction.
-
Temperature Control: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable product and reduce the formation of unwanted isomers and degradation products.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. While Pechmann condensations are often run neat, using a non-polar solvent might help to modulate the reactivity and improve selectivity.
-
Protecting Groups: Although it adds extra steps, using a protecting group strategy to temporarily block the more reactive hydroxyl groups on the 1,2,4-benzenetriol can be a very effective way to direct the condensation to the desired position.
Q3: I suspect I am forming a significant amount of chromone byproduct. How can I confirm this and how can I prevent its formation?
A3: Chromone formation is a known side reaction.[1]
-
Confirmation: The presence of a chromone can often be detected by spectroscopic methods. 1H NMR and 13C NMR spectroscopy are powerful tools to distinguish between coumarin and chromone isomers. The chemical shifts of the protons and carbons in the heterocyclic ring will be different. Mass spectrometry can confirm the molecular weight, which will be identical to the desired coumarin product.
-
Prevention: The choice of condensing agent is critical. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) are known to favor chromone formation in what is known as the Simonis reaction.[1] Using a Brønsted acid like sulfuric acid or a Lewis acid like AlCl₃ under carefully controlled conditions is more likely to favor the coumarin product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Formation of multiple side products (isomers, chromones).- Incomplete reaction.- Degradation of starting material or product. | - Optimize reaction conditions (catalyst, temperature, solvent) to improve regioselectivity.- Increase reaction time or temperature cautiously, monitoring for degradation.- Use a milder catalyst to prevent degradation. |
| Complex mixture of products observed by TLC/LC-MS | - High reactivity of 1,2,4-benzenetriol leading to multiple products.- Reaction conditions are too harsh. | - Employ a protecting group strategy for the phenol.- Lower the reaction temperature and use a less aggressive catalyst.- Carefully control the stoichiometry of the reactants. |
| Difficulty in purifying the final product | - Co-crystallization of isomers.- Similar polarity of the desired product and side products. | - Utilize column chromatography with a carefully selected solvent system. Silica gel or reverse-phase silica can be effective.- Perform multiple recrystallizations from different solvent systems.- Consider derivatization to separate the isomers, followed by deprotection. |
Experimental Protocols
Protocol 1: Minimizing Side Product Formation in the Pechmann Condensation
This protocol is designed to enhance the regioselectivity of the Pechmann condensation for the synthesis of this compound.
Materials:
-
1,2,4-Benzenetriol
-
Ethyl acetoacetate
-
Amberlyst-15 ion-exchange resin (acidic catalyst)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-benzenetriol (1 equivalent) and toluene.
-
Add Amberlyst-15 resin (0.2 equivalents by weight).
-
Slowly add ethyl acetoacetate (1.1 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to a gentle reflux (around 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the Amberlyst-15 resin and wash it with a small amount of toluene.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from aqueous ethanol.
Rationale for Choices:
-
Amberlyst-15: This solid acid catalyst is often milder than strong mineral acids, which can help to reduce charring and the formation of degradation byproducts. Its heterogeneous nature also simplifies workup.
-
Toluene: Using a solvent can help to control the reaction temperature and may improve selectivity compared to a neat reaction.
-
Controlled Temperature: A lower reflux temperature compared to traditional Pechmann conditions (which can be >150 °C) is used to minimize the formation of unwanted isomers and degradation products.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a mixture of side products.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Methanol
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of a mixture of ethyl acetate and a few drops of methanol.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Rationale for Choices:
-
Gradient Elution: A gradient elution is crucial for separating compounds with similar polarities, which is often the case with isomeric side products.
-
Silica Gel: Silica gel is a standard stationary phase for the separation of moderately polar organic compounds like dihydroxycoumarins.
Visualizing Reaction Pathways
To better understand the formation of the desired product and a potential isomeric chromone side product, the following diagrams illustrate the reaction pathways.
Caption: Competing pathways in the synthesis of this compound.
Caption: General purification workflow for this compound.
References
-
Wikipedia contributors. (2023). Pechmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Pechmann Condensation of 4,6-Dihydroxycoumarin
Welcome to the technical support center for the Pechmann condensation, specifically tailored for the synthesis of 4,6-dihydroxycoumarin and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you to make informed decisions in your experimental design.
The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2] While straightforward in principle, the reaction's success with highly activated substrates like the precursors to this compound is highly dependent on finely-tuned reaction conditions. This guide addresses the common challenges and questions that arise during this synthesis in a practical, question-and-answer format.
Core Principles & Reaction Mechanism
Understanding the mechanism is the first step toward rational optimization. The Pechmann condensation proceeds through several key acid-catalyzed steps: 1) Transesterification between the phenol and the β-ketoester, 2) Electrophilic aromatic substitution (intramolecular Friedel-Crafts acylation) to form the heterocyclic ring, and 3) Dehydration to yield the final aromatic coumarin product.[2][3][4]
Caption: Figure 1: Generalized Mechanism of the Pechmann Condensation
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary factors to investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is key to diagnosis.
1. Catalyst Choice and Activity: The Pechmann condensation is acid-catalyzed, and the choice of acid is critical.[3]
- Traditional Brønsted Acids (e.g., H₂SO₄): Concentrated sulfuric acid is a classic and effective catalyst.[5] However, it can be harsh, leading to charring and side reactions with sensitive substrates. Its concentration is vital; dilute acids are often ineffective.[5]
- Heterogeneous Catalysts (e.g., Amberlyst-15, Sulfated Zirconia): These solid acid catalysts are often preferred as they simplify work-up (simple filtration), reduce corrosion, and are often reusable.[6] For dihydroxy-substituted phenols, a solid acid catalyst like Amberlyst-15 can provide a milder, more controlled reaction.[6][7] If using a solid catalyst, ensure it has not been poisoned by water or other impurities.[6]
2. Reaction Temperature: Temperature control is a balancing act.
- Too Low: The reaction may not proceed at a reasonable rate.
- Too High: With highly activated phenols like those used for this compound synthesis, excessive heat can lead to polymerization, decomposition, and the formation of unwanted side-products. A common optimization is to start the reaction at a lower temperature (e.g., 5-10°C) during the initial exothermic addition of the catalyst, then allow it to warm to room temperature or heat moderately (e.g., 90°C) for the duration.[5][8]
3. Reactant Quality:
- Ensure your phenol starting material (e.g., 1,2,4-benzenetriol) and β-ketoester (e.g., ethyl acetoacetate) are pure and dry. Water can interfere with the catalyst, particularly strong acids like H₂SO₄.[6]
4. Reaction Time: These reactions are not always fast. Monitor the reaction progress using Thin Layer Chromatography (TLC). Some protocols require stirring for several hours (e.g., 18-24 hours) to reach completion.[5]
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Q2: Which acid catalyst should I choose? Can you provide a comparison?
The optimal catalyst depends on your substrate, scale, and desired work-up procedure. While many catalysts have been reported for the general Pechmann condensation, their performance varies. For activated phenols, milder conditions are often possible and preferable.[1]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 5°C to RT, 18h[5] | Inexpensive, powerful, well-established. | Corrosive, harsh conditions, difficult work-up, potential for charring. |
| Amberlyst-15 | 100-110°C, 20-150 min[9][10] | Heterogeneous (easy removal), reusable, milder than H₂SO₄.[6] | Can require higher temperatures, may be less active than H₂SO₄. |
| FeCl₃·6H₂O | Toluene, reflux, 16h[11] | Inexpensive Lewis acid, effective. | Requires organic solvent, potential for metal contamination. |
| Sulfamic Acid | Solvent-free, 10 mol%, moderate to high yields.[12] | Solid, stable, and eco-friendly Brønsted acid. | Less commonly cited than other options. |
| Ionic Liquids | Lewis acidic (e.g., chloroaluminate), variable temp.[2] | Can act as both solvent and catalyst, tunable properties. | Can be expensive, require specific handling. |
Recommendation for this compound: Start with a reusable solid acid catalyst like Amberlyst-15 under solvent-free conditions. This approach minimizes harsh acidic waste and simplifies product isolation. If yields are unsatisfactory, carefully controlled conditions with concentrated H₂SO₄ are a reliable alternative.[5]
Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
With electron-rich di- or tri-hydroxy phenols, the formation of side products is a significant challenge. The high activation of the aromatic ring can lead to undesired reactions.
-
Isomer Formation: Depending on the substitution pattern of your starting phenol, electrophilic attack can occur at multiple ortho positions relative to the hydroxyl groups, leading to constitutional isomers. Careful control of temperature can sometimes improve regioselectivity.
-
Simonis Chromone Cyclization: In a variation of the reaction, particularly with certain catalysts like phosphorus pentoxide (P₂O₅), the β-ketoester can react differently with the phenol to yield a chromone instead of a coumarin.[1] Using catalysts that favor the Pechmann pathway, like H₂SO₄ or Amberlyst-15, minimizes this.
-
Polymerization/Decomposition: As mentioned, overly harsh conditions (high temperature, very high acid concentration) can cause the activated phenol to degrade or polymerize, resulting in a dark, tarry reaction mixture and complex product distribution. The solution is to use milder conditions: lower temperatures and catalytic amounts of acid where possible.
Q4: What is the standard work-up and purification procedure for this reaction?
A major advantage of the Pechmann condensation is that the coumarin product is often a solid that precipitates upon work-up.
Standard Work-up Protocol:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice or ice-cold water with vigorous stirring.[5][7] This accomplishes two things: it quenches the reaction and precipitates the solid organic product, leaving any remaining strong acid and other water-soluble impurities in the aqueous phase.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This is crucial for removing residual acid.[7]
-
Dry the crude product.
Purification: The most common method for purifying coumarins is recrystallization . A 70-95% aqueous ethanol solution is frequently used and is often effective at yielding pure, crystalline product.[5][13]
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin using H₂SO₄ (Model for Dihydroxy Systems)
This protocol is adapted from established procedures for resorcinol, a close analogue to the precursors for this compound, and demonstrates the classic approach.[5]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add the dihydroxy-phenol (e.g., resorcinol, 10 mmol).
-
Reagent Addition: Add ethyl acetoacetate (10 mmol, 1 eq.).
-
Cooling: Place the flask in an ice bath and cool the mixture to 5°C.
-
Catalyst Addition: While stirring, slowly add concentrated H₂SO₄ (10 mL) dropwise, ensuring the temperature does not rise significantly. A color change and increase in viscosity are typically observed.
-
Reaction: After the addition is complete, stir the mixture at 5°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and press dry.
-
Purification: Recrystallize the crude solid from aqueous ethanol to obtain the pure coumarin product.
Protocol 2: Solvent-Free Synthesis using Amberlyst-15
This protocol demonstrates a more modern, environmentally benign approach using a solid acid catalyst.[9]
-
Setup: In a microwave-safe vessel or a small round-bottom flask, combine the dihydroxy-phenol (1 mmol) and ethyl acetoacetate (1 mmol).
-
Catalyst Addition: Add Amberlyst-15 (0.2 g).
-
Reaction: Heat the mixture to 100-110°C with stirring. If using a microwave reactor, irradiate at 100°C for 20-30 minutes. For conventional heating, the reaction may take 2-3 hours. Monitor by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate.
-
Isolation: Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed, dried, and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from aqueous ethanol.
References
- A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. Benchchem.
- Hussien, A. A., et al. (2016). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. ResearchGate.
- Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. ResearchGate.
-
Pechmann condensation. Wikipedia. Available at: [Link]
- Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE.org.
-
Effect of Different Solvents on the Model Reaction. ResearchGate. Available at: [Link]
- Joshi, S., & Chudasama, U. (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, Section A, 46A, 1091-1096.
-
Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. (2023). Available at: [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing. (2021). Available at: [Link]
-
Effect of solvent on Pechmann condensation of resorcinol with ethyl acetoacetate. ResearchGate. Available at: [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH National Library of Medicine. Available at: [Link]
-
Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Optimization of the Pechmann reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of the Pechmann reaction conditions. ResearchGate. Available at: [Link]
-
De novo biosynthesis of this compound in Escherichia coli. NIH National Library of Medicine. Available at: [Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect. Available at: [Link]
-
De novo biosynthesis of the this compound in Escherichia coli. ResearchGate. Available at: [Link]
-
Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. YouTube. (2021). Available at: [Link]
-
EFFICIENT SYNTHESIS OF BIS-(4-HYDROXYCOUMARIN) USING SULFANILIC ACID AS RECYCLABLE CATALYST IN WATER. Revue Roumaine de Chimie. Available at: [Link]
-
The molecular diversity scope of 4-hydroxycoumarin in the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Available at: [Link]
-
Pechmann Condensation Lab Procedure. Harvard University. Available at: [Link]
-
EFFICIENT ONE-POT SYNTHESIS OF 4-SUBSTITUTED COUMARINS CATALYZED BY STARCH SULFURIC ACID. TSI Journals. Available at: [Link]
-
A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. ResearchGate. Available at: [Link]
-
Coumarin Synthesis Via The Pechmann Reaction. IJSART. (2023). Available at: [Link]
-
Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]
-
Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org. Available at: [Link]
-
PHARMACEUTICAL SCIENCES. iajps. Available at: [Link]
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. arkat usa. Available at: [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [open.bu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iiste.org [iiste.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized 4,6-Dihydroxycoumarin
Welcome to the technical support center for the synthesis and purification of 4,6-dihydroxycoumarin. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile synthetic intermediate.[1][2] Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of synthesized this compound is heavily dependent on the synthetic route, with the Pechmann condensation being a common method.[3][4][5] Key impurities typically include:
-
Unreacted Starting Materials: Residual amounts of the phenol precursor (e.g., resorcinol) and the β-ketoester (e.g., ethyl acetoacetate) are common. Their presence suggests an incomplete reaction, which can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Side-Reaction Products: The Pechmann condensation is not always perfectly selective. Unwanted side products, such as chromones (benzo-γ-pyrones), can form, particularly under harsh reaction conditions.[6] These isomers are often difficult to separate due to their structural similarity to the desired coumarin product.
-
Residual Acid Catalyst: Strong acids like sulfuric acid or solid acid catalysts are often used.[5] If not completely removed during the work-up, they will contaminate the final product.
-
Polymeric or Tarry Materials: Overheating or prolonged reaction times can lead to the formation of dark, often intractable polymeric byproducts, which can significantly complicate purification.
Q2: My crude product is a dark, sticky solid instead of a crystalline powder. What likely caused this?
A2: A dark and tarry crude product is a classic indicator that the reaction temperature was too high. The Pechmann condensation, while often requiring heat, can lead to decomposition and polymerization of the phenolic starting materials and the coumarin product if the temperature is not carefully controlled.[6] Using a milder catalyst or optimizing the reaction temperature to the lowest effective point can mitigate this issue. It is also crucial to ensure even heating with good stirring to avoid localized "hot spots" in the reaction vessel.
Q3: How can I reliably assess the purity of my this compound sample?
A3: A multi-faceted approach is best for accurately determining purity. No single technique tells the whole story.
-
Melting Point Analysis: This is a fast and effective initial check. Pure this compound has a sharp melting point. Significant depression or a broad melting range indicates the presence of impurities. Note: Literature values for similar hydroxycoumarins can vary, so consistency is key. For example, 4-hydroxycoumarin melts at 211-213 °C, while 6,7-dihydroxycoumarin melts at 271-273 °C.[7][8]
-
Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in your sample. A single spot (tested with multiple solvent systems) is a good indication of high purity. It is also used to determine the optimal solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Reverse-phase HPLC with a C18 column is commonly used for coumarin analysis, providing high-resolution separation of the main product from trace impurities.[9]
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy confirm the chemical structure of the desired product and can help identify impurities if their signals are distinguishable.[10]
Troubleshooting Guides & Purification Protocols
This section provides step-by-step protocols for overcoming common purification hurdles. The choice of method depends on the nature and quantity of the impurities present.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting the appropriate purification method.
Guide 1: Recrystallization for Minor Impurities
Issue: Your crude product is a mostly crystalline solid but is off-color (e.g., pale yellow, light brown) and exhibits a broad melting point. This suggests the presence of small amounts of colored byproducts and unreacted starting materials.
Principle of Causality: Recrystallization is a powerful technique that separates compounds based on their differential solubility in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
Recommended Solvents & Conditions
| Solvent System | Suitability & Rationale |
| Ethanol/Water | Excellent Choice. this compound is soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling. This is effective for removing more polar impurities.[11] |
| Ethanol/DMF | For stubborn solids. Dimethylformamide (DMF) is a strong solvent. A mixed system can be used to dissolve less soluble crude products before inducing precipitation with ethanol.[12] |
| Methanol | Good for removing non-polar impurities. Methanol is a common solvent for extracting phenolic compounds.[13][14] |
Step-by-Step Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Work in a fume hood and use a steam bath or heating mantle.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for 2-3 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the filtrate until the solution becomes faintly cloudy (the saturation point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Guide 2: Acid-Base Extraction for Non-Phenolic Impurities
Issue: Your crude product is contaminated with significant amounts of neutral organic impurities (e.g., residual ester starting material, non-acidic byproducts).
Principle of Causality: This technique exploits the acidic nature of the phenolic hydroxyl groups on the coumarin ring.[15] By treating the crude product with an aqueous base, the acidic this compound is deprotonated to form a water-soluble salt (a phenolate). Neutral organic impurities, which do not react with the base, remain in the organic solvent layer and can be washed away. The pure coumarin is then recovered by re-acidifying the aqueous layer, causing it to precipitate out.[16][17][18]
Workflow: Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Extraction: Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution to the funnel. Expertise Note: NaOH is a stronger base and will extract most phenols. NaHCO₃ is weaker and is more selective for stronger acids like carboxylic acids, but can still be effective for sufficiently acidic phenols.
-
Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer (containing the coumarin salt) into a clean beaker. Perform a second extraction on the organic layer with a fresh portion of the basic solution and combine the aqueous extracts.
-
Washing: The remaining organic layer, which contains the neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). The this compound will precipitate as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry completely under vacuum.
Guide 3: Column Chromatography for Closely-Related Impurities
Issue: Your product is contaminated with impurities that have very similar chemical properties, such as isomeric byproducts (e.g., chromones), making separation by other means ineffective. TLC analysis shows multiple spots with close Rf values.
Principle of Causality: Column chromatography provides a higher level of separation by exploiting subtle differences in the polarity of compounds.[19] A slurry of a solid adsorbent (the stationary phase, typically silica gel) is packed into a column. The crude mixture is loaded onto the top, and a solvent (the mobile phase) is passed through. Less polar compounds have weaker interactions with the polar silica gel and travel down the column more quickly, while more polar compounds are retained longer, thus effecting separation.[18][20][21]
Recommended Mobile Phase Systems
| Stationary Phase | Mobile Phase System (Eluent) | Elution Order & Rationale |
| Silica Gel | Dichloromethane (DCM) / Ethyl Acetate (EtOAc) Gradient | Start with a low polarity mixture (e.g., 98:2 DCM:EtOAc) and gradually increase the proportion of the more polar EtOAc. Less polar impurities will elute first, followed by the desired this compound.[20] |
| Silica Gel | Hexane / Ethyl Acetate (EtOAc) Gradient | A classic system for separating compounds of moderate polarity. The principle is the same as with DCM/EtOAc. Hexane is less polar than DCM, offering a different selectivity profile. |
Step-by-Step Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the best solvent system using TLC. The ideal eluent should give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin passing the mobile phase through the column, collecting the eluent in fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more strongly adsorbed this compound.
-
Fraction Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified this compound.
References
-
De novo biosynthesis of this compound in Escherichia coli - PMC - NIH. National Institutes of Health. [Link]
-
De novo biosynthesis of the this compound in Escherichia coli - ResearchGate. ResearchGate. [Link]
- Process for the production of 4-hydroxycoumarins - Google Patents.
- Synthesis of 4-hydroxycoumarins - Google Patents.
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. Science and Education Publishing. [Link]
-
De novo biosynthesis of this compound in Escherichia coli - RSC Publishing. Royal Society of Chemistry. [Link]
-
(PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC - ResearchGate. ResearchGate. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. National Institutes of Health. [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits - AKJournals. Akadémiai Kiadó. [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts - ResearchGate. ResearchGate. [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC - NIH. National Institutes of Health. [Link]
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate. [Link]
-
Purification of Coumarin using PF-15SIHP-F0025 | Flash-Chromatographie. Interchim. [Link]
-
Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods - PubMed. National Institutes of Health. [Link]
-
Extraction techniques for the determination of phenolic compounds in food - SciSpace. SciSpace. [Link]
-
What are the techniques that can be use to purify coumarins ? | ResearchGate. ResearchGate. [Link]
-
Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene - IISTE.org. IISTE. [Link]
- The preparation method of 6 Hydroxycoumarins - Google Patents.
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism - arkat usa. Arkat USA. [Link]
-
(PDF) Extending the Library of 4‐Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst‐Free and Purification‐Free Method - ResearchGate. ResearchGate. [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction - Jetir.Org. JETIR. [Link]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jetir.org [jetir.org]
- 6. iiste.org [iiste.org]
- 7. 6,7-二羟基香豆素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Hydroxycoumarin CAS#: 1076-38-6 [m.chemicalbook.com]
- 9. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US2683149A - Process for the production of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 12. CN106946827A - The preparation method of 6 Hydroxycoumarins - Google Patents [patents.google.com]
- 13. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. akjournals.com [akjournals.com]
- 21. flash-chromatographie.com [flash-chromatographie.com]
Challenges in the scale-up of 4,6-Dihydroxycoumarin production
Welcome to the technical support guide for the synthesis and scale-up of 4,6-Dihydroxycoumarin (C₉H₆O₄, CAS No: 30992-75-7). This document is designed for researchers, chemists, and process engineers encountering challenges during the laboratory synthesis and industrial scale-up of this valuable coumarin derivative. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Section 1: Fundamentals of Synthesis & Mechanism
This section addresses foundational questions regarding the synthesis of this compound. The most common and industrially relevant method is the Pechmann condensation.
FAQ 1: What is the standard laboratory synthesis method for this compound?
The standard and most direct method is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-keto acid or its ester.[1][2][3] For this compound, the synthesis starts with 1,2,4-benzenetriol (hydroxyhydroquinone) and malic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][4]
The overall reaction is as follows:
1,2,4-Benzenetriol + Malic Acid --(H₂SO₄, Heat)--> this compound + 2H₂O + CO
The reaction proceeds through several key steps, including transesterification (or esterification), an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and subsequent dehydration to form the final lactone ring structure.[2]
Section 2: Troubleshooting Laboratory-Scale Synthesis
Even at the bench, the Pechmann condensation can be challenging. This section troubleshoots common lab-scale issues.
FAQ 2: My reaction yield is very low or zero. What are the likely causes?
Low yield is a frequent issue. A systematic approach is required to diagnose the problem.
-
Cause 1: Inactive or Inappropriate Catalyst: The Pechmann condensation is highly dependent on the acid catalyst.[1][4] If using sulfuric acid, it must be concentrated (96-98%). Older bottles of acid that have absorbed atmospheric moisture will be less effective.
-
Solution: Use a fresh, unopened bottle of concentrated sulfuric acid. For substrates sensitive to sulfonation, consider alternative catalysts like phosphorus pentoxide, zinc chloride, or solid acid catalysts like Amberlyst-15.[4]
-
-
Cause 2: Suboptimal Temperature: The reaction requires heating to overcome the activation energy for both condensation and dehydration. However, excessive heat can lead to charring and decomposition, especially with polyphenol substrates.
-
Solution: The optimal temperature is typically between 100-130°C.[5] Use a controlled heating mantle with a thermocouple to maintain a stable temperature. A lower temperature may require a significantly longer reaction time.
-
-
Cause 3: Purity of Starting Materials: 1,2,4-benzenetriol is prone to oxidation and can be a source of impurities that inhibit the reaction and lead to tar formation.
-
Solution: Use high-purity, freshly opened 1,2,4-benzenetriol. If its purity is suspect, consider recrystallization or sublimation before use.
-
Troubleshooting Flowchart for Low Yield
Caption: Overall workflow from reaction to purification.
References
- Aboul Naser, Z., de la Torre-Carbot, K., & Chávez-Servia, J. L. (2020).
- Gan, Q., Jiang, T., Li, C., Gong, X., Zhang, J., & Wang, X. (2025). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry.
- Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. RSC Publishing.
- Li, S., et al. (2007). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography.
- Joshi, U. D., & Chudasama, U. V. (2007).
- Giacomelli, J. J. (2017). Evaluating Mixing Techniques for Scale-up Processes. AIChE.
- Jingwen, C. (2022). What are the techniques that can be use to purify coumarins?
- Waiker, D. K., et al. (2014). Pechmann Condensation Procedure. Bioorganic & Medicinal Chemistry.
- Feng, X., et al. (2021). This compound synthesis. Journal of Organic Chemistry.
-
Pechmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Pechmann Reaction. (n.d.). In Organic Reactions. Retrieved from [Link]
- Yao, H., et al. (2022). Thermal and Kinetic Research on a Highly Exothermic Condensation Reaction by Powerful Calorimeters.
- Wang, X., et al. (2007). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography.
- Technical Support Center: Managing Reaction Exotherms in Large-Scale Uracil Modific
- Kumar, S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
- Gan, Q., et al. (2025). De novo biosynthesis of the this compound in Escherichia coli.
- Process for the purification of coumarins. (1977).
- Pechmann condensation – Knowledge and References. (n.d.). Taylor & Francis.
- Scale-up and viscosity effects on gas-liquid mass transfer rates in unbaffled stirred tanks. (2014). Chemical Engineering Research and Design.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.
- Yao, H., et al. (2022). Thermal and Kinetic Research on a Highly Exothermic Condensation Reaction by Powerful Calorimeters. ACS Omega.
- Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.
- Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. (2015).
- SPX FLOW Webinar: Mixing Viscous Fluids. (2022). YouTube.
- Dressler, H., & Reabe, K. G. (1970). 7-hydroxycoumarin preparation.
Sources
Technical Support Center: Overcoming Solubility Issues of 4,6-Dihydroxycoumarin
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 4,6-Dihydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this valuable compound. We provide in-depth troubleshooting guides, experimental protocols, and foundational knowledge to help you achieve stable and effective solutions for your experiments.
Introduction to this compound
This compound is a significant coumarin derivative that serves as a crucial building block in the synthesis of various bioactive compounds, including isocoumarins and furochromenes.[1][2] Its applications range from medicinal chemistry to the development of photoactive materials.[2] Recently, a sustainable method for its de novo biosynthesis from glycerol in E. coli has been developed, highlighting its growing importance in green chemistry and biotechnology.[1][2][3]
However, like many coumarins and polyphenolic compounds, this compound exhibits poor solubility in aqueous media, a significant hurdle for its application in biological assays and pharmaceutical formulations. This guide addresses this core challenge directly.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, TRIS), but it won't dissolve or forms a suspension. Why is this happening?
Answer: This is the most common issue researchers face. The limited aqueous solubility of this compound is due to its molecular structure. The coumarin core is a planar, aromatic ring system which is inherently hydrophobic (water-repelling). While the two hydroxyl (-OH) groups can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the larger ring structure, especially at neutral or acidic pH.
At a neutral pH, the hydroxyl groups are protonated (non-ionized), making the molecule less polar and thus less soluble in polar solvents like water. This is a common characteristic of phenolic compounds.[4]
Q2: I successfully dissolved my compound in an organic solvent like DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous experimental medium. What should I do?
Answer: This phenomenon, known as "fall-out" or "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final, mixed-solvent system. Your initial stock solution in 100% DMSO has high solubility, but when you dilute this into an aqueous buffer, the percentage of the organic co-solvent drastically decreases. The compound is suddenly in a predominantly aqueous environment where it is poorly soluble, causing it to precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest first step is to try a lower final concentration of this compound in your assay.
-
Increase the Co-solvent Percentage: While keeping the final DMSO concentration low is crucial for most biological assays (typically <1%), you may need to find the minimum concentration required to maintain solubility. Create a series of dilutions to test final co-solvent concentrations (e.g., 0.5%, 1%, 2%) to identify the solubility threshold.[5]
-
Change the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing, and then gradually add the remaining buffer. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Utilize Other Solubilization Techniques: If adjusting the co-solvent concentration is not feasible or effective, you will need to employ more advanced methods as described in the next section.
Core Strategies for Enhancing Aqueous Solubility
Here we detail four field-proven strategies to overcome the solubility challenges of this compound.
Strategy 1: pH Adjustment
Scientific Principle: The solubility of phenolic compounds like this compound is highly pH-dependent.[5][6][7] The hydroxyl groups on the coumarin ring are weakly acidic. By raising the pH of the aqueous medium above the pKa of these hydroxyl groups, they will deprotonate to form phenolate ions (-O⁻). This ionization introduces a negative charge, significantly increasing the molecule's polarity and, consequently, its solubility in water.
Caption: pH-dependent ionization of this compound.
Experimental Protocol:
-
Determine Target pH: Start by preparing a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).
-
Dissolution: Attempt to dissolve a known amount of this compound directly into these buffers.
-
Observation: Observe the pH at which the compound readily dissolves.
-
Caution: Be aware that high pH can affect the stability of your compound or interfere with biological assays. Always run a pH control in your experiment to ensure the observed effects are from the compound and not the buffer conditions.[8]
Strategy 2: Use of Co-solvents
Scientific Principle: Co-solvency is a widely used technique where a water-miscible organic solvent is added to the aqueous medium.[9] These co-solvents, such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF), work by reducing the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9]
Experimental Protocol:
-
Prepare a High-Concentration Stock: Dissolve the this compound in a minimal amount of a suitable organic solvent (DMSO is most common) to create a concentrated stock solution (e.g., 10-50 mM). Similar coumarins like 4-Hydroxycoumarin are soluble in DMSO and ethanol at approximately 30 mg/mL.[10]
-
Serial Dilution: Perform serial dilutions of your stock solution into the aqueous buffer to reach your desired final concentration.
-
Optimize Final Co-solvent Concentration: As noted in the troubleshooting section, the key is to ensure the final percentage of the organic solvent is high enough to maintain solubility but low enough to avoid impacting your experimental system.
Table 1: Common Co-solvents and Recommended Final Concentrations in Biological Assays
| Co-solvent | Typical Stock Conc. | Recommended Final Conc. | Notes |
| DMSO | 10-100 mM | < 1% (v/v) | Most common; can be toxic to cells at >1%. |
| Ethanol | 10-50 mM | < 1% (v/v) | Can cause protein precipitation at higher concentrations. |
| DMF | 10-50 mM | < 0.5% (v/v) | Higher toxicity potential than DMSO. |
Strategy 3: Micellar Solubilization with Surfactants
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound molecule can be encapsulated within the hydrophobic core, while the hydrophilic outer surface allows the entire micelle to remain dissolved in the aqueous medium.[9][11] Non-ionic surfactants like Tween-80 or Poloxamers are often preferred due to their lower toxicity.[9]
Caption: Micellar encapsulation of this compound.
Experimental Protocol:
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween-80 or Poloxamer 188.
-
Prepare Surfactant Solution: Create a solution of the surfactant in your aqueous buffer at a concentration above its CMC (e.g., 0.5% - 2% w/v).
-
Dissolve the Compound: Add the this compound powder directly to the surfactant-containing buffer.
-
Aid Dissolution: Use gentle heating (37-40°C) and sonication to facilitate the encapsulation and dissolution process.
Strategy 4: Complexation with Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[13] This structure allows them to act as "molecular containers." A poorly soluble "guest" molecule like this compound can fit into the hydrophobic cavity, forming an inclusion complex.[14][15] The hydrophilic exterior of the cyclodextrin then renders the entire guest-host complex soluble in water.[15][16] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer significantly enhanced solubility.[15][17]
Caption: Host-guest inclusion complex formation.
Experimental Protocol (Kneading Method):
-
Prepare a Paste: Weigh out the cyclodextrin and add a small amount of water or an ethanol-water mixture to form a thick paste.[13]
-
Add Compound: Add the this compound to the paste.
-
Knead: Triturate the mixture thoroughly in a mortar and pestle for 30-60 minutes. This mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry: Dry the resulting solid mixture completely (e.g., in an oven at 40-50°C or under vacuum).
-
Reconstitute: The resulting powder is an inclusion complex that should now be directly soluble in your aqueous buffer.
General Workflow and Best Practices
For a systematic approach to resolving your solubility issues, follow this workflow.
Caption: Systematic workflow for solubility enhancement.
Protocol: Basic Solubility Determination (Shake-Flask Method)
To quantify the success of your chosen method, you can perform a simplified equilibrium solubility test.[18]
-
Preparation: Add an excess amount of your this compound formulation (e.g., the raw powder or the cyclodextrin complex) to a known volume of your aqueous medium in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.[18]
-
Phase Separation: Centrifuge or filter the suspension (using a 0.22 µm syringe filter) to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take a known volume of the clear supernatant, dilute it appropriately, and measure the concentration of this compound using a suitable analytical method like UV-Vis spectroscopy.[19]
-
Calculation: The measured concentration represents the solubility of the compound under those specific conditions.[20]
References
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Available from: [Link]
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
University of Huddersfield. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. Available from: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2). Available from: [Link]
-
Garg, T., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy, 2014, 1-13. Available from: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Available from: [Link]
-
Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2525-2546. Available from: [Link]
-
Kalamazoo College. (n.d.). Surfactant-Mediated Dissolution of Poorly Soluble Drug Substances. Available from: [Link]
-
Gao, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(3), 414-427. Available from: [Link]
-
Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available from: [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-955. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available from: [Link]
-
Tan, J. Y., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Food and Chemical Toxicology, 160, 112771. Available from: [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Scribd. (n.d.). Solubility Measurement Techniques. Available from: [Link]
-
ResearchGate. (n.d.). Influence of pH on a) coumarin concentration profile and b) 7-hydroxycoumarin formation. Available from: [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Royal Society of Chemistry. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry. Available from: [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available from: [Link]
-
Alloprof. (n.d.). Measuring Solubility. Available from: [Link]
-
ResearchGate. (n.d.). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Available from: [Link]
-
ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. Available from: [Link]
-
PubMed. (n.d.). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
MDPI. (n.d.). Regioselective Glycosylation of Demethylbellidifolin by Glycosyltransferase AbCGT Yields Potent Anti-Renal Fibrosis Compound. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin.... Available from: [Link]
-
NIH. (n.d.). De novo biosynthesis of this compound in Escherichia coli. Available from: [Link]
-
MDPI. (2013). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 18(4), 4419-4436. Available from: [Link]
-
NIH. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2533. Available from: [Link]
-
NIH. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available from: [Link]
-
PubMed. (2019). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1819-1824. Available from: [Link]
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13. Available from: [Link]
-
ResearchGate. (n.d.). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. Available from: [Link]
-
PubChem. (n.d.). 4-Hydroxycoumarin. Available from: [Link]
-
PubChem. (n.d.). 4,7-Dihydroxycoumarin. Available from: [Link]
-
PubChem. (n.d.). 4,6-Dihydroxy-3-phenyl-coumarin. Available from: [Link]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 30992-75-7|Research Chemical [benchchem.com]
- 3. De novo biosynthesis of this compound in Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. ijpsr.com [ijpsr.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pharmajournal.net [pharmajournal.net]
Technical Support Center: A Guide to Preventing Degradation of 4,6-Dihydroxycoumarin During Storage
Welcome to the technical support center for 4,6-dihydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound for their experiments. As a key intermediate in the synthesis of various bioactive molecules, including anticoagulants and furochromenes, maintaining the structural integrity of this compound is paramount.[1] This document provides in-depth, experience-driven advice to help you understand, identify, and prevent its degradation during storage and handling.
Part 1: Frequently Asked Questions - Understanding the Instability of this compound
This section addresses the fundamental chemical reasons behind the compound's instability. Understanding these principles is the first step toward effective prevention.
Q1: Why is this compound susceptible to degradation?
A: The instability of this compound is rooted in its molecular structure, which features two primary reactive sites:
-
Phenolic Hydroxyl Groups: The two hydroxyl (-OH) groups attached to the benzene ring are electron-rich. This makes them highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[2][3] Oxidative degradation is a common pathway for phenolic compounds, leading to the formation of colored quinone-type byproducts.[4][5]
-
Lactone Ring: The ester bond within the coumarin's heterocyclic (lactone) ring is vulnerable to hydrolysis. This reaction, which breaks the ring, is significantly accelerated by the presence of bases (alkaline conditions) but can also occur under acidic conditions.[6][7][8]
Q2: What are the primary degradation pathways I need to be aware of?
A: There are three main degradation pathways that can compromise the purity of your this compound sample:
-
Oxidative Degradation: This is often the most common issue during storage. Atmospheric oxygen can react with the hydroxyl groups, initiating a free-radical chain reaction that converts them into ketones, leading to the formation of quinone-like structures.[2][9] This process is often visually indicated by a color change from off-white to yellow or brown.
-
Hydrolytic Degradation: This involves the cleavage of the lactone ring. In the presence of strong bases, the ester is attacked by hydroxide ions, opening the ring to form a salt of a coumarinic acid derivative.[7] While the compound is more stable at neutral pH, prolonged exposure to moisture or residual solvents with high pH can facilitate this degradation.
-
Photodegradation: Coumarin derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, including dimerization or cleavage, leading to a loss of purity and activity.[10][11]
Q3: What are the consequences of using degraded this compound?
A: Using a degraded sample can have significant negative impacts on your research:
-
Inaccurate Quantification: Degradation reduces the concentration of the active compound, leading to errors in dosing and subsequent quantitative analysis.
-
Altered Biological Activity: Degradation products will likely have different pharmacological or biological profiles, potentially leading to a loss of desired activity or the emergence of unexpected off-target effects.
-
Reproducibility Issues: The extent of degradation can vary between aliquots and over time, making it difficult to reproduce experimental results.
Part 2: Troubleshooting Guide - Identifying and Addressing Degradation
This section provides practical, Q&A-based solutions to common problems encountered in the lab.
Q1: My solid this compound powder has changed color from off-white to yellow/brown. What does this mean?
A: A color change is a classic indicator of oxidative degradation . The phenolic hydroxyl groups have likely been oxidized to form colored quinone-type species.
-
Immediate Action: Do not assume the compound is usable. The purity is compromised.
-
Verification Protocol:
-
Dissolve a small amount of the discolored powder and a reference (pure) sample in a suitable solvent (e.g., DMSO).
-
Run an analytical test such as HPLC-UV or LC-MS.
-
Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the discolored sample confirms degradation.[12]
-
-
Prevention: This issue is caused by exposure to air and potentially light. Always store the solid compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect it from light.
Q2: I'm seeing new peaks in my HPLC/LC-MS analysis that weren't there before. Is this degradation?
A: Yes, this is a strong indication of degradation. The identity of the new peaks can help diagnose the pathway.
-
Diagnostic Approach:
-
Early Eluting Peaks: Often, more polar compounds elute earlier in reverse-phase HPLC. Ring-opened products from hydrolysis are generally more polar than the parent coumarin and may appear as early-eluting peaks.
-
Mass Spectrometry (MS) Data: Use the mass-to-charge ratio (m/z) of the new peaks to deduce their structure. For example, an increase of 16 amu (or multiples) could suggest oxidation (addition of oxygen atoms). An increase of 18 amu could suggest a hydrolysis product (addition of H₂O).
-
-
Solution: Review your storage and handling procedures for both the solid and any stock solutions. Ensure solvents are anhydrous and free of basic contaminants. Check that stock solutions are stored properly (see Part 3).
Q3: The biological activity of my compound has significantly decreased in my latest assay. Could storage be the cause?
A: Absolutely. A loss of potency is a common functional consequence of chemical degradation. The parent molecule is being consumed and converted into degradation products that are likely less active or inactive.
-
Troubleshooting Steps:
-
Confirm Purity: Immediately perform an analytical check (HPLC/LC-MS) on the exact aliquot used for the experiment to assess its purity.
-
Prepare Fresh Solution: If degradation is confirmed, discard the old stock solution and prepare a fresh one from a reliable, solid source of this compound.
-
Minimize Freeze-Thaw Cycles: If you are repeatedly using a stock solution, degradation can be accelerated by freeze-thaw cycles. It is critical to aliquot stock solutions into single-use volumes.[13]
-
Part 3: Best Practices for Storage and Handling
Following these protocols will maximize the shelf-life and integrity of your this compound.
Protocol 1: Storage of Solid this compound
-
Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.
-
Atmosphere: Before sealing, flush the vial with a dry, inert gas like argon or nitrogen to displace oxygen. This is the most critical step to prevent oxidation.
-
Temperature: Store the vial at the recommended temperature, typically 2-8°C for long-term storage.[14] Always check the supplier's safety data sheet (SDS) for specific recommendations.[15]
-
Environment: Keep the container in a dry location, such as a desiccator, to prevent moisture absorption which could lead to hydrolysis.[15]
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous grade solvent. Dimethyl sulfoxide (DMSO) is a common choice.[13] Avoid aqueous buffers with a pH > 7 for long-term storage due to the risk of base-catalyzed hydrolysis.[16]
-
Preparation: Prepare the solution under low light conditions. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Aliquoting (Critical Step): Immediately after preparation, divide the stock solution into small, single-use aliquots in appropriate vials (e.g., amber microcentrifuge tubes or HPLC vials). This minimizes waste and, most importantly, prevents degradation from repeated freeze-thaw cycles and air exposure.[13]
-
Storage:
-
Short-term (1-2 weeks): Store aliquots at -20°C.
-
Long-term (up to 3 months): Store aliquots at -80°C.[13]
-
Always protect from light.
-
Summary of Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution (in DMSO) | Rationale |
| Temperature | 2-8°C | -20°C (short-term) or -80°C (long-term) | Slows the rate of all chemical reactions.[13][14] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly sealed, minimal headspace | Prevents oxidative degradation of phenolic groups.[2] |
| Light | Amber Vial / Darkness | Amber Vial / Darkness | Prevents light-induced photodegradation. |
| Moisture | Desiccated / Dry | Anhydrous Grade Solvent | Prevents hydrolysis of the lactone ring.[7][15] |
| Handling | N/A | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and contamination.[13] |
Part 4: Visualizing Degradation Pathways
The following diagram illustrates the primary chemical transformations that occur when this compound degrades.
Caption: Major degradation routes for this compound.
References
- Vertex AI Search, based on "Degradation of Phenolic Compounds by advanced oxid
- Vertex AI Search, based on "Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC - NIH"
- Vertex AI Search, based on "DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXID
- Vertex AI Search, based on "Scheme 3-1: Ring hydrolysis of coumarin derivatives via a strong base...
- Vertex AI Search, based on "Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - ResearchG
- Vertex AI Search, based on "Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI"
- Vertex AI Search, based on "SAFETY D
- Vertex AI Search, based on "Recent Advances in the Synthesis of Coumarin Derivatives
- Vertex AI Search, based on "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions - SciRP.org"
- Vertex AI Search, based on "SAFETY D
- Vertex AI Search, based on "Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - ResearchG
- Vertex AI Search, based on "4-HYDROXYCOUMARIN MSDS CAS No: 1076-38-6 MSDS - Loba Chemie"
- Vertex AI Search, based on "Photocleavage of Coumarin Dimers Studied by Femtosecond UV Transient Absorption Spectroscopy | Request PDF - ResearchG
- Vertex AI Search, based on "(PDF)
- Vertex AI Search, based on "Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - RSC Publishing"
- Vertex AI Search, based on "material safety d
- Vertex AI Search, based on "Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - NIH"
- Vertex AI Search, based on "Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - NIH"
- Vertex AI Search, based on "Influence of pH on a) coumarin concentration profile and b)...
- Vertex AI Search, based on "Studies on the phototoxicity of coumarin deriv
- Vertex AI Search, based on "Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - MDPI"
- Vertex AI Search, based on "De novo biosynthesis of this compound in Escherichia coli - PMC - NIH"
- Vertex AI Search, based on "De novo biosynthesis of the this compound in Escherichia coli - ResearchG
- Vertex AI Search, based on "Safety D
- Vertex AI Search, based on "Elevating 4-hydroxycoumarin production through alleviating thioesterase-mediated salicoyl-CoA degrad
- Vertex AI Search, based on "Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin | Request PDF - ResearchG
- Vertex AI Search, based on "Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - Semantic Scholar"
- Vertex AI Search, based on "proper storage and handling of 5,7-dihydroxycoumarin stock solutions - Benchchem"
- Vertex AI Search, based on "Forced degradation study of thiocolchicoside: characterization of its degrad
- Vertex AI Search, based on "The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - MDPI"
- Vertex AI Search, based on "The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PMC - NIH"
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. lobachemie.com [lobachemie.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4,6-Dihydroxycoumarin Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 4,6-dihydroxycoumarin. As a key intermediate in the synthesis of various bioactive compounds, achieving high purity of this compound is paramount.[1] This document moves beyond a simple procedural outline to explain the underlying principles and provide robust, field-tested solutions to common and complex recrystallization issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound fails to dissolve in the chosen solvent, even with heating. What's wrong?
A1: This issue typically points to an inappropriate solvent choice. The fundamental principle of recrystallization is that the solute should have high solubility in the hot solvent and low solubility in the cold solvent.[2][3] If your compound doesn't dissolve when hot, the solvent is unsuitable.
Causality & Solution:
-
Incorrect Solvent Polarity: this compound is a polar molecule due to its hydroxyl and lactone functional groups. Therefore, polar solvents are generally required for its dissolution. Nonpolar solvents like hexanes or toluene are unlikely to be effective.
-
Insufficient Solvent Volume: While using the minimum amount of hot solvent is crucial for maximizing yield, an insufficient volume will prevent the solid from dissolving completely.[4]
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude this compound in various solvents of differing polarities. Good starting points for polar coumarins include ethanol, methanol, ethyl acetate, and acetonitrile.[5][6] A mixed solvent system, such as aqueous ethanol or aqueous acetic acid, can also be effective for hydroxycoumarins.[7][8]
-
Incremental Solvent Addition: Heat your chosen solvent to its boiling point and add it portion-wise to your crude product with continuous stirring or swirling until the solid just dissolves.[4] This ensures you are using the minimum required volume.
Q2: The this compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The resulting liquid droplets often trap impurities, defeating the purpose of recrystallization.
Causality & Solution:
-
High Solute Concentration: If the solution is too concentrated, the saturation point upon cooling may be at a temperature where the compound's solubility is so high it separates as a liquid phase.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.[9]
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, causing the compound to melt.
Troubleshooting Protocol:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration.[10]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote gradual cooling and encourage crystal formation.[10]
-
Solvent Modification: If oiling out persists, consider a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be beneficial. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[11]
Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A3: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.[2]
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most common reason for crystallization failure, as the solution does not become saturated upon cooling.[10]
-
Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation site for crystal growth to begin.[2]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[2][4]
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This will act as a template for crystal growth.[9]
-
-
Reduce Solvent Volume: If nucleation induction fails, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent (10-20% of the volume) and then allow it to cool again.[9]
-
Ice Bath Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.[3]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Caution: Never add charcoal to a boiling solution as it can cause violent frothing.[11]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, you may place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which this compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).[11]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol).
-
Inducing Precipitation: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Data Presentation
| Parameter | Recommended Solvent System 1 | Recommended Solvent System 2 |
| Solvent(s) | Ethanol/Water | Acetic Acid/Water |
| Rationale | Ethanol is a good solvent for polar coumarins, and the addition of water as an anti-solvent allows for controlled precipitation. | Acetic acid can be an effective solvent for phenolic compounds, with water used to decrease solubility upon cooling. |
| Typical Ratio | Varies, but a starting point could be dissolving in hot ethanol and adding water until turbidity is observed. A study on 7-hydroxycoumarin used 33% aqueous ethanol.[7][8] | A study on 7-hydroxycoumarin used 25% aqueous acetic acid.[7][8] |
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when troubleshooting the recrystallization of this compound.
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
Validation & Comparative
A Comparative Analysis of 4,6-Dihydroxycoumarin and Warfarin Anticoagulant Activity: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of the anticoagulant properties of the well-established drug, warfarin, and the less-studied compound, 4,6-dihydroxycoumarin. As drug development professionals and researchers in thrombosis and hemostasis, understanding the structure-activity relationships and mechanisms of action of coumarin derivatives is paramount for the discovery of novel anticoagulants with improved therapeutic profiles. This document will delve into the established pharmacology of warfarin and explore the potential anticoagulant activity of this compound based on the known principles of coumarin-based anticoagulants, supported by detailed experimental protocols for in vitro evaluation.
Introduction to Coumarin-Based Anticoagulants
Coumarin and its derivatives are a class of compounds that have been a cornerstone of oral anticoagulant therapy for decades.[1] The discovery of dicoumarol, a 4-hydroxycoumarin derivative, as the causative agent of "sweet clover disease" in cattle, a hemorrhagic disorder, paved the way for the development of warfarin and other related drugs.[1] These agents exert their anticoagulant effect by interfering with the vitamin K cycle, a critical pathway for the synthesis of several clotting factors in the liver.[2]
Warfarin: The Archetypal Oral Anticoagulant
Warfarin, a synthetic derivative of 4-hydroxycoumarin, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[3] It is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent.
Chemical Structure of Warfarin
Warfarin is chemically known as 3-(α-acetonylbenzyl)-4-hydroxycoumarin. The presence of the 4-hydroxy group and a lipophilic substituent at the 3-position are crucial for its anticoagulant activity.[4]
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKOR)
The primary mechanism of action of warfarin is the inhibition of the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[5] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2] By inhibiting VKORC1, warfarin leads to the production of under-carboxylated, and therefore inactive, forms of these clotting factors, thus impairing the coagulation cascade.[5]
Caption: Workflow for the Prothrombin Time (PT) Assay.
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.
Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica), partial thromboplastin (phospholipids), and calcium.
Step-by-Step Protocol:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.
-
Reagent Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride solution to 37°C.
-
Assay Procedure:
-
Pipette 100 µL of the plasma sample into a pre-warmed coagulometer cuvette.
-
Add 100 µL of the pre-warmed aPTT reagent and incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes).
-
Add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
-
-
Data Analysis: Compare the clotting times of treated plasma to a control.
This in vitro assay directly measures the inhibitory effect of a compound on the VKORC1 enzyme.
Principle: The assay typically uses a cell-based system where VKORC1 and a vitamin K-dependent protein (e.g., Factor IX) are co-expressed. The activity of the secreted vitamin K-dependent protein is used as a surrogate marker for VKORC1 function. [6] Step-by-Step Protocol:
-
Cell Culture: Co-transfect HEK293 cells with expression vectors for human VKORC1 and a vitamin K-dependent reporter protein.
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compounds (warfarin and this compound) for a defined period (e.g., 48 hours).
-
Sample Collection: Collect the cell culture supernatant containing the secreted reporter protein.
-
Reporter Protein Activity Assay: Measure the activity of the reporter protein using a specific functional assay (e.g., a chromogenic assay for Factor IX activity).
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compounds by plotting the reporter protein activity against the compound concentration.
Quantitative Data Summary
The following table summarizes the known anticoagulant activity of warfarin and provides a framework for the hypothetical results for this compound.
| Parameter | Warfarin | This compound (Hypothetical) | Interpretation of Hypothetical Results |
| Prothrombin Time (PT) | Prolonged (concentration-dependent) | To be determined | A prolonged PT would indicate inhibition of the extrinsic/common pathway. |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged (concentration-dependent) | To be determined | A prolonged aPTT would suggest inhibition of the intrinsic/common pathway. |
| VKORC1 Inhibition (IC50) | ~5-10 nM [6] | To be determined | A low IC50 value would confirm direct inhibition of VKORC1. |
Note: The data for this compound is hypothetical and serves to illustrate the expected outcomes of the proposed experiments. Direct experimental validation is necessary to determine its actual anticoagulant activity.
Discussion and Future Directions
Warfarin remains a highly effective anticoagulant, but its narrow therapeutic window and significant inter-individual variability in dose response necessitate careful monitoring. The search for new oral anticoagulants with more predictable pharmacokinetics and pharmacodynamics is an active area of research.
While this compound possesses the core 4-hydroxycoumarin structure essential for anticoagulant activity, the absence of a bulky lipophilic group at the 3-position, which is characteristic of warfarin and other potent coumarin anticoagulants, suggests that its activity may be significantly lower. [4]However, the presence of a second hydroxyl group could influence its interaction with the VKORC1 binding site.
To ascertain the anticoagulant potential of this compound, the experimental protocols outlined in this guide should be performed. Should this compound exhibit any anticoagulant activity, further studies, including structure-activity relationship analyses with other dihydroxycoumarin isomers and derivatives, would be warranted. This could involve synthesizing and testing a library of related compounds to identify key structural features that modulate anticoagulant potency.
Conclusion
This guide provides a comprehensive comparison of the established anticoagulant warfarin and the largely uncharacterized this compound. While warfarin's mechanism and clinical utility are well-documented, the anticoagulant properties of this compound remain speculative due to a lack of direct experimental data. The provided experimental protocols offer a clear path for the in vitro evaluation of this compound's anticoagulant activity. Such studies are essential to either confirm or refute its potential as an anticoagulant and to further our understanding of the structure-activity relationships within the coumarin class of compounds.
References
- Manolov, I., & Danchev, N. (1995). The anticoagulant activity of coumarins blocking the prothrombin biosynthesis by inhibition of vitamin K-epoxide reductase is closely dependent on the presence of a hydroxyl group in position 4 and a highly lipophilic substituent in position 3 of the benzopyrano moiety. Jordan Journal of Biological Sciences.
- Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. (2015). PubMed.
- Application Notes and Protocols: Utilizing 4-Hydroxycoumarin in In-Vitro Anticoagulant Assays. (n.d.). BenchChem.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (2018). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- The Effect of 3,3′-Methyle1se-Bis- (4-Hydroxycoumarin) (Dicumarol) on the Prothrombin and Coagulation Times of Blood. (n.d.). Cleveland Clinic Journal of Medicine.
- Although coumarin itself has no anticoagulant properties, it is transformed into the natural anticoagulant dicoumarol by a number of species of fungi. (n.d.).
- De novo biosynthesis of the this compound in Escherichia coli. (2025).
- Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. (n.d.).
- De novo biosynthesis of this compound in Escherichia coli. (n.d.). PMC.
- Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (n.d.). MDPI.
- 6,7-Dihydroxy-3-phenylcoumarin inhibits thromboplastin induced disseminated intravascular coagul
- The effects of 4 hydroxycoumarin anticoagulant No. 63 upon the prothrombin time in dogs and human beings. (1950). PubMed.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR)
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- ANTICOAGULANT ACTIVITIES OF SEVERAL ACTIVE COMPOUNDS
- Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases. (n.d.). NIH.
- Prothrombin level in coumarin-treated patients.
- The Effect of 3,3′-Methyle1se-Bis- (4-Hydroxycoumarin) (Dicumarol)
- Structural basis of antagonizing the vitamin K catalytic cycle for anticoagul
- (PDF) Warfarin and Vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2018).
- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (n.d.).
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4,6-Dihydroxycoumarin Derivatives
The 4,6-dihydroxycoumarin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. From the renowned anticoagulant effects of warfarin to emerging applications in oncology and infectious diseases, derivatives of this compound represent a fertile ground for drug discovery.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, supported by comparative experimental data, detailed protocols, and mechanistic visualizations to empower researchers in this dynamic field.
The core this compound structure, with its fused benzene and α-pyrone rings, offers multiple sites for chemical modification. The biological activity of the resulting derivatives is profoundly influenced by the nature and position of substituents on this scaffold. Understanding these relationships is critical for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: A Multifaceted Perspective
The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following sections dissect the SAR for key therapeutic areas, highlighting how structural modifications modulate efficacy.
Anticancer Activity
A growing body of research underscores the potential of this compound derivatives as anticancer agents.[4][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in tumorigenesis.[5][7]
Key SAR insights for anticancer activity include:
-
Substitution at the C4 and C6 positions: Modifications at these positions have been a primary focus for developing novel anticancer agents. For instance, the introduction of a p-hydroxyphenol group at the C4 position and a pinacol borane at the C6 position has yielded compounds with promising anticancer activity and low toxicity to normal cells.[7]
-
Induction of Apoptosis: Certain derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax, thereby promoting programmed cell death.[5]
-
Cell Cycle Arrest: The anticancer effect of some derivatives is linked to their ability to induce cell cycle arrest, particularly at the G2/M phase.[7]
Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines, expressed as IC₅₀ values. A lower IC₅₀ value indicates greater potency.
| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 7h | 4-Hydroxycoumarin derivative | HepG2 (Liver) | 1.65 | [5] |
| Derivative 8c | 4-Hydroxycoumarin derivative | MCF7 (Breast) | 6.34 | [5] |
| Compound 25 | 4-p-hydroxy phenol-6-pinacol borane coumarin | Multiple cancer cell lines | Dose-dependent | [7] |
| Compound 20b | 4-Hydroxycoumarin derivative | Five human tumor cell lines | Most potent among 12 derivatives | [8] |
| Compound 11 | 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562, LS180, MCF-7 | 42.4, 25.2, 25.1 | [9] |
Apoptosis Induction Pathway
The diagram below illustrates a plausible mechanism by which this compound derivatives induce apoptosis in cancer cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti- Cancer and Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Antioxidant Effects of 4,6-Dihydroxycoumarin and Esculetin (6,7-Dihydroxycoumarin)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Hydroxyl Positioning in Coumarin Antioxidant Activity
Coumarins, a prominent class of benzopyrone derivatives found extensively in natural sources, are recognized for a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and antioxidant effects.[1] Their antioxidant capacity is of particular interest in the development of therapeutics for conditions rooted in oxidative stress. This guide provides an in-depth comparison of the antioxidant properties of two specific dihydroxycoumarin isomers: 4,6-dihydroxycoumarin and esculetin (6,7-dihydroxycoumarin).
The fundamental difference between these molecules lies in the substitution pattern of their hydroxyl (-OH) groups on the coumarin backbone. This seemingly minor structural variance leads to significant differences in their chemical reactivity and biological efficacy. As we will explore, the ortho-dihydroxy arrangement in esculetin confers superior antioxidant capabilities compared to the meta-like positioning in this compound. This guide will dissect the mechanistic basis for this difference, present supporting experimental data from key antioxidant assays, and provide detailed protocols for researchers to validate these findings.
Molecular Structure and the Foundation of Antioxidant Potential
The antioxidant activity of phenolic compounds like dihydroxycoumarins is intrinsically linked to their molecular structure. The number and location of hydroxyl groups are paramount in defining their ability to neutralize reactive oxygen species (ROS).
-
This compound: Features hydroxyl groups at positions 4 and 6.
-
Esculetin (6,7-Dihydroxycoumarin): Possesses adjacent hydroxyl groups at positions 6 and 7, forming an ortho-dihydroxy or catechol moiety.
This ortho-dihydroxy configuration in esculetin is a critical feature. It allows for the donation of a hydrogen atom to a free radical, forming a relatively stable semiquinone radical that can be further oxidized. The resulting quinone is more stable than the radical species formed from monohydroxy or meta-dihydroxycoumarins, making esculetin a more potent radical scavenger.[2] Studies have consistently shown that coumarins with 6,7-dihydroxy or 7,8-dihydroxy substitutions are the most active antioxidants.[3][4]
Mechanisms of Antioxidant Action: A Multifaceted Defense
The antioxidant effects of these coumarins are not limited to a single mechanism. They engage in a multi-pronged defense against oxidative stress through direct and indirect actions.
Direct Radical Scavenging
This is the most direct mechanism, involving the donation of a hydrogen atom (H•) from a phenolic hydroxyl group to a highly reactive free radical, thereby neutralizing it. The coumarin itself becomes a radical, but it is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring system. The ortho-dihydroxy structure of esculetin is particularly efficient at this process.
Caption: Key structural differences governing the antioxidant efficacy of the two isomers.
Experimental Protocols: A Guide for In Vitro Validation
To ensure scientific integrity, the following are detailed, self-validating protocols for key antioxidant assays.
DPPH Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. When reduced by an antioxidant, it becomes colorless. [5]* Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Sample Preparation: Prepare stock solutions of this compound, esculetin, and a positive control (e.g., Ascorbic Acid, Trolox) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control (blank), add 50 µL of methanol instead of the sample.
-
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. [5] 5. Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition vs. concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium, which has a maximum absorbance at 593 nm. [6]* Methodology:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Sample Preparation: Prepare samples as described for the DPPH assay. Prepare a standard curve using FeSO₄·7H₂O (e.g., 100-1000 µM).
-
Assay Procedure:
-
Add 20 µL of sample, standard, or blank (methanol) to triplicate wells in a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation & Measurement: Incubate at 37°C for 10-30 minutes.
-
Data Acquisition: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the FeSO₄ standard curve. Results are typically expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of compounds to prevent the formation of the fluorescent compound 2′,7′-dichlorofluorescein (DCF) inside cells. A cell-permeable, non-fluorescent probe (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS (induced by a radical initiator), DCFH is oxidized to the highly fluorescent DCF. Antioxidants inhibit this oxidation. [7][8][9]* Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom cell culture plate and grow to 90-100% confluency. [10] 2. Probe Loading: Remove the culture medium and wash cells gently with Phosphate-Buffered Saline (PBS). Add 100 µL of 25 µM DCFH-DA solution in treatment medium to each well.
-
Sample Treatment: Remove the DCFH-DA solution. Add 100 µL of the test compounds (this compound, esculetin) and a standard (e.g., Quercetin) at various concentrations to the cells. Incubate at 37°C for 60 minutes. [8][10] 4. Induction of Oxidative Stress: Remove the treatment solution and wash the cells three times with PBS. Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells. [10] 5. Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for fluorescence vs. time for both control and sample-treated wells.
-
CAA Unit = 100 - (AUC_sample / AUC_control) * 100
-
Determine the EC₅₀ value, the concentration required to produce a 50% reduction in fluorescence.
-
-
Caption: A generalized workflow for in vitro antioxidant capacity determination.
Conclusion and Forward Outlook
The evidence overwhelmingly indicates that esculetin (6,7-dihydroxycoumarin) is a significantly more potent antioxidant than This compound . This superiority is rooted in its ortho-dihydroxy (catechol) structure, which enhances its ability to scavenge free radicals, chelate pro-oxidant metals, and activate endogenous antioxidant signaling pathways like Nrf2. While this compound possesses antioxidant capabilities, its molecular structure renders it less effective.
For researchers and drug development professionals, this comparative guide underscores the critical importance of structure-activity relationships in lead compound selection. Esculetin's multifaceted antioxidant mechanisms make it a compelling candidate for further investigation in the context of diseases driven by oxidative stress. Future research should focus on in vivo models to confirm the therapeutic potential suggested by this strong in vitro evidence.
References
- Bentham Science Publishers. (n.d.). Antioxidant Activity of Coumarine Compounds.
-
MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the antioxidant activity of a series of 4-methylcoumarins using different testing methods | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2023). Pharmacological activities of esculin and esculetin: A review. Retrieved from [Link]
-
MDPI. (n.d.). Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. Retrieved from [Link]
-
PubMed. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Antioxidant Activity of Coumarins. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Esculetin as a Bifunctional Antioxidant Prevents and Counteracts the Oxidative Stress and Neuronal Death Induced by Amyloid Protein in SH-SY5Y Cells. Retrieved from [Link]
-
PubMed. (2010). Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect. Retrieved from [Link]
-
MDPI. (n.d.). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Antioxidant and anti-inflammatory effects of esculin and esculetin (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of phenolic compounds in FRAP Assay. Illustration modified from Xiao et al. (2020). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Hepatoprotective Effects of Esculetin and Its Derivatives Against Oxidative Stress. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Retrieved from [Link]
-
MDPI. (n.d.). Pharmacological and Therapeutic Applications of Esculetin. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Retrieved from [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Computational Study of The Effect of Structure on Antioxidant Activity and Drug Score of Coumarin Derivatives. Retrieved from [Link]
-
SciSpace. (2015). DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In Silico and in Vitro Approach. Retrieved from [Link]
-
PubMed. (n.d.). Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. Retrieved from [Link]
-
protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Evaluation of byproducts from the wine-making industry by identification of bioactive compounds. Retrieved from [Link]
-
Encyclopedia MDPI. (2022). Therapeutic Applications of Esculetin. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
A Senior Application Scientist's Guide to the Comparative Efficacy of 4,6-Dihydroxycoumarin Analogues: An In Vitro and In Vivo Analysis
Introduction: The Therapeutic Promise of the Coumarin Scaffold
Coumarins, a diverse class of benzopyrone lactones, are ubiquitous in the plant kingdom and form the structural core of numerous compounds with significant pharmacological relevance.[1][2][3][4][5] Their broad spectrum of biological activities—including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects—has established them as "privileged structures" in medicinal chemistry.[2][4][5] Within this expansive family, the 4-hydroxycoumarin scaffold is particularly noteworthy, serving as the foundation for widely used anticoagulants and a plethora of investigational agents.[4][6][7]
This guide focuses specifically on analogues of 4,6-dihydroxycoumarin , a substitution pattern of significant interest for its potential to modulate oxidative stress and inflammatory pathways. We will provide an objective, data-driven comparison of these analogues, examining their performance in established in vitro antioxidant assays and corresponding in vivo models of acute inflammation. By dissecting the structure-activity relationships and providing detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the exploration of this promising compound class.
Part 1: In Vitro Analysis — Unraveling Antioxidant Potential
A key mechanism underlying the therapeutic effects of many coumarins is their ability to counteract oxidative stress.[8] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies. The phenolic hydroxyl groups on the coumarin ring are central to their antioxidant capacity, enabling them to donate hydrogen atoms and scavenge damaging free radicals.[6]
The DPPH Radical Scavenging Assay: A Litmus Test for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely adopted method for evaluating the free radical scavenging ability of compounds.[1][2][9] The principle is straightforward: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[2] This color change, measured as a decrease in absorbance at ~517 nm, is directly proportional to the radical scavenging activity of the test compound.[9]
The efficacy is typically expressed as the IC50 value , which represents the concentration of the analogue required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies superior antioxidant potency.
Comparative Antioxidant Performance of this compound Analogues
The following table summarizes the in vitro antioxidant activity of representative 4-hydroxycoumarin derivatives, providing a benchmark for performance.
| Compound | Key Substituent(s) | DPPH• Scavenging IC50 | Reference Standard |
| Analogue 1 | 4-hydroxy-6-methoxy | 0.05 mM | Ascorbic Acid (IC50 = 0.06 mM) |
| Analogue 2 | 4-hydroxy, other substitutions | Higher than BHT (IC50 = 0.58 mM) | Butylated Hydroxytoluene (BHT) |
| 4-Hydroxycoumarin | 4-hydroxy | - | - |
| 6,7-dihydroxy-4-methylcoumarin | 6,7-dihydroxy | Excellent Activity | DL-α-tocopherol |
Data compiled from multiple sources for comparative illustration.[6][10][11]
Expert Insights on Structure-Activity Relationship (SAR):
The data consistently demonstrates that the hydroxylation pattern is a critical determinant of antioxidant activity.
-
The Power of Hydroxyls: The phenolic hydroxyl group at the C-4 position is a primary contributor to radical scavenging.[6] The addition of a second hydroxyl group at the C-6 position is expected to enhance this activity.
-
Positional Importance: Ortho-dihydroxy substitutions (e.g., 6,7-dihydroxy or 7,8-dihydroxy) are particularly effective radical scavengers, often showing superior activity to meta-dihydroxy arrangements (e.g., 5,7-dihydroxy).[11] This is attributed to the formation of a stable intramolecular hydrogen bond in the resulting radical, which facilitates hydrogen donation.
-
Modulating Groups: Substitutions at other positions can fine-tune the activity. Electron-donating groups, such as the methoxy group in Analogue 1, can increase the electron density on the aromatic ring, thereby enhancing the hydrogen-donating ability of the hydroxyl groups and boosting antioxidant potential.[10]
Caption: Core structure of this compound highlighting key antioxidant groups.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a self-validating system for assessing the antioxidant capacity of this compound analogues.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (ACS grade)
-
Test Analogues and Reference Standard (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.24 mg/mL solution of DPPH in methanol. This solution should have an initial absorbance of approximately 1.0-1.1 at 517 nm.[12] Store in the dark.
-
Preparation of Test Samples: Prepare a series of dilutions of the test analogues and the reference standard in methanol. A typical concentration range might be 1 to 100 µg/mL.
-
Assay Setup (in a 96-well plate):
-
Blank: Add 200 µL of methanol to the well.
-
Control: Add 100 µL of the DPPH solution and 100 µL of methanol.
-
Test Sample: Add 100 µL of the DPPH solution and 100 µL of the respective sample dilution.[13]
-
-
Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[13]
-
Measurement: Measure the absorbance of each well at 517 nm using the microplate reader.[13]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
-
Plot the % Inhibition against the concentration of the test analogue.
-
Determine the IC50 value from the resulting curve using regression analysis. This is the concentration that causes 50% inhibition.[6]
-
Part 2: In Vivo Validation — Assessing Anti-inflammatory Efficacy
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating the physiological effects of a compound in a complex biological system. The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[14][15]
The Carrageenan-Induced Paw Edema Model
Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a well-characterized acute inflammatory response.[14] This response is biphasic, involving the release of various inflammatory mediators, and results in measurable edema (swelling), providing a quantifiable endpoint for assessing the efficacy of anti-inflammatory drugs.[14][16]
Comparative Anti-inflammatory Performance
The table below presents data for 4-hydroxycoumarin (4-HC) as a representative of the scaffold, demonstrating its ability to mitigate inflammation in vivo.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference Standard |
| 4-Hydroxycoumarin (4-HC) | 25 | 1-4 hours | Significant reduction | Indomethacin (10 mg/kg) |
| 4-Hydroxycoumarin (4-HC) | 50 | 1-4 hours | Significant reduction | Indomethacin (10 mg/kg) |
| 4-Hydroxycoumarin (4-HC) | 75 | 1-4 hours | Significant reduction | Indomethacin (10 mg/kg) |
Data adapted from studies on 4-HC.[17][18][19]
Expert Insights on Mechanism of Action:
The anti-inflammatory effects of 4-hydroxycoumarin analogues are multifaceted. Studies on 4-HC show that its activity is linked to a significant reduction in leukocyte migration to the site of inflammation and a decrease in the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[17][18] This suggests that these compounds can modulate key signaling pathways involved in the inflammatory cascade.
Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo assay.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol provides a robust framework for the preclinical evaluation of the acute anti-inflammatory activity of this compound analogues.[14]
Materials:
-
Wistar or Sprague-Dawley rats (150-250g)[20]
-
Lambda Carrageenan (Type IV)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Test Analogues
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[20] All procedures must adhere to Institutional Animal Ethics Committee guidelines.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin, 10 mg/kg)
-
Group III, IV, etc.: Test Analogues at various doses (e.g., 25, 50, 75 mg/kg)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]
-
Compound Administration: Administer the vehicle, indomethacin, or test analogues orally (p.o.) one hour before inducing inflammation.[14]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw of each rat.[14][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .[14]
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Part 3: Bridging the Gap — The Antioxidant-Inflammatory Axis
A compelling aspect of the this compound scaffold is the mechanistic link between its in vitro antioxidant properties and its in vivo anti-inflammatory effects. The inflammatory process is intrinsically linked with oxidative stress. Inflammatory cells produce a surge of ROS at the site of inflammation, which can amplify the inflammatory response by activating signaling pathways like NF-κB.
The ability of this compound analogues to effectively scavenge these free radicals, as demonstrated by the DPPH assay, likely contributes significantly to their anti-inflammatory action. By reducing the oxidative burden, these compounds can dampen the pro-inflammatory signaling cascade, leading to the observed reduction in edema and cytokine levels in the in vivo model.
Caption: The antioxidant-inflammatory axis and the intervention point for coumarins.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound analogues. Their robust in vitro antioxidant activity, driven by the strategic placement of hydroxyl groups, translates into tangible in vivo anti-inflammatory efficacy. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation analogues with enhanced potency and improved pharmacokinetic profiles.
Future research should focus on:
-
Synthesis of Novel Analogues: Exploring a wider range of substitutions on the coumarin scaffold to optimize both antioxidant and anti-inflammatory activities.[22]
-
Elucidation of Deeper Mechanisms: Moving beyond phenotypic screening to investigate the specific molecular targets and signaling pathways modulated by these compounds.
-
Broader Biological Screening: Evaluating lead compounds against other disease models where oxidative stress and inflammation are key pathological drivers.[4]
By leveraging the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of the this compound scaffold in the development of novel therapeutics.
References
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
- Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model - Benchchem. (n.d.).
- Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. (2019). MDPI.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- (PDF) Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PMC - NIH.
- DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
- Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes. (2025). ResearchGate.
- The Antioxidant Activity of New Coumarin Derivatives. (n.d.). MDPI.
- Coumarins as antioxidants. (2011). PubMed.
- 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay). (n.d.). Bio-protocol.
- DPPH assay. (2020). Bio-protocol.
- 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. (2025). MDPI.
- Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024).
- The Multifaceted Bioactivity of 4-Hydroxycoumarin Derivatives: A Comparative Analysis. (n.d.). Benchchem.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). NIH.
- Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect. (2010). PubMed.
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (n.d.). Oriental Journal of Chemistry.
- (PDF) Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. (2025).
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). MDPI.
- Synthesis, Anti-inflammatory Effects, Molecular Docking and Molecular Dynamics Studies of 4- Hydroxy Coumarin Derivatives as Inhibitors of COX-II Enzyme. (2025). ResearchGate.
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021). SCIDAR.
- 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. (2025). PubMed.
- (PDF) 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. (2025). ResearchGate.
- Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. (n.d.).
- Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. (2019). Semantic Scholar.
- Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti- Cancer and Apoptosis-Inducing Agents. (2021). PubMed.
- Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. (n.d.). PubMed Central.
- Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
- Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. (n.d.). SciSpace.
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021). PMC - PubMed Central.
- Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (n.d.). PubMed.
- In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. (2023). PubMed Central.
- In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. (2011). Journal of Advanced Pharmacy Education and Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 3. Coumarins as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti- Cancer and Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dihydroxycoumarin Detection
This guide provides a comprehensive cross-validation framework for the principal analytical methods used in the detection and quantification of 4,6-dihydroxycoumarin. As a pivotal intermediate in the synthesis of various anticoagulant drugs and a molecule of significant biological interest, the accurate and precise measurement of this compound is critical for researchers, scientists, and drug development professionals. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, supported by established performance data for coumarins and other phenolic compounds.
The selection of an analytical method is a critical decision in the drug development pipeline, impacting data reliability from discovery through to quality control. This guide is structured to provide not just procedural steps, but the scientific rationale behind the cross-validation process, ensuring a thorough understanding of each method's capabilities and limitations.
Introduction to this compound and the Imperative for Cross-Validation
This compound is a key precursor in the synthesis of a range of bioactive molecules, including certain anticoagulants. Its accurate quantification is essential for reaction monitoring, purity assessment of synthetic intermediates, and stability studies. Given the diversity of matrices in which this compound may be analyzed (e.g., reaction mixtures, biological fluids, pharmaceutical formulations), it is crucial to employ a validated analytical method that is fit for its intended purpose.
Cross-validation of analytical methods is the process of assuring that two or more distinct methods provide equivalent and reliable results for the same analyte in a given sample. This is a regulatory expectation and a scientific necessity when, for example, a project transitions from a research-grade method (e.g., UV-Vis) to a more sensitive and specific quality control method (e.g., LC-MS/MS), or when transferring a method between laboratories. The principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures form the basis of the comparisons made herein[1][2][3][4].
Overview of Analytical Methodologies
A comparative analysis of the most common analytical techniques for this compound is presented below. The choice of method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering a robust and reliable method for the quantification of non-volatile and thermally stable compounds like this compound. Separation is typically achieved on a reversed-phase column, and detection is performed using a UV detector at the wavelength of maximum absorbance of the analyte.
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases leads to its separation from other components in the mixture. The concentration of the analyte is determined by measuring its absorbance of UV light as it elutes from the column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex matrices.
-
Principle: Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. In the first quadrupole, a specific parent ion (precursor ion) corresponding to the analyte is selected. This ion is then fragmented in a collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.
-
Principle: The derivatized analyte is injected into a heated port where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and quantification.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. While it lacks the specificity of chromatographic methods, it can be suitable for the analysis of relatively pure samples or for high-throughput screening.
-
Principle: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax). A study on the similar compound 7-hydroxy-4-methylcoumarin identified a λmax at 321 nm in a water:methanol solvent system[5][6].
Comparative Performance Data
The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of coumarins and other phenolic compounds. This data provides a basis for selecting the most appropriate method for a given application.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | UV-Vis Spectroscopy |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 500 ng/mL | 2 - 10 µg/mL[6] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.1 - 1 ng/mL | 1 - 5 ng/mL | ~0.8 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL | 0.5 - 5 ng/mL | 5 - 20 ng/mL | ~2.5 µg/mL[6] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 15% | < 5% |
| Specificity | Moderate to Good | Excellent | Excellent | Low |
| Throughput | Moderate | High | Moderate | High |
| Cost | Low to Moderate | High | Moderate | Low |
Experimental Protocols
Detailed, step-by-step methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of coumarin derivatives and related phenolic compounds.
HPLC-UV Method
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).
Protocol:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD set to monitor at the λmax of this compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition, filter through a 0.45 µm filter, and inject.
LC-MS/MS Method
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Protocol:
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution similar to the HPLC-UV method.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: ESI in negative ion mode.
-
MS/MS Transitions: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
Sample Preparation: Similar to HPLC-UV, but may require a dilution step to fall within the linear range of the assay. For complex matrices, solid-phase extraction (SPE) may be necessary.
GC-MS Method
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Protocol:
-
Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the volatile trimethylsilyl (TMS) derivative of the hydroxyl groups.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient from a low initial temperature to a high final temperature to ensure the elution of the derivatized analyte.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Sample Preparation: After derivatization, the sample is dissolved in a suitable solvent for injection.
UV-Vis Spectroscopy Method
Instrumentation: A UV-Vis spectrophotometer.
Protocol:
-
Solvent: A mixture of water and methanol (e.g., 70:30 v/v) is a suitable solvent system[6].
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the λmax of this compound in the chosen solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Dissolve the sample in the solvent, ensuring the absorbance falls within the linear range of the calibration curve, and measure its absorbance at the λmax. Calculate the concentration using the calibration curve.
Cross-Validation Workflow and Data Interpretation
A robust cross-validation study ensures that different analytical methods yield comparable results. The following workflow and diagram illustrate the key steps in this process.
Caption: Workflow for the cross-validation of two analytical methods.
Data Interpretation: The results from the two methods should be statistically compared. The percentage difference between the mean concentrations obtained by each method should be within a pre-defined acceptance criterion (typically ±15-20%). A Bland-Altman plot can also be used to assess the agreement between the two methods over the analytical range.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of analytical methods for this compound detection is a critical exercise to ensure data integrity and consistency across different stages of research and development.
-
HPLC-UV is a reliable and cost-effective workhorse for routine analysis of bulk material and formulations where sensitivity is not the primary concern.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level impurity detection.
-
GC-MS is a viable alternative, particularly when high-resolution separation is required, but the need for derivatization adds a layer of complexity.
-
UV-Vis Spectroscopy is a valuable tool for rapid, high-throughput screening of relatively pure samples.
By understanding the principles, performance characteristics, and validation requirements of each method, researchers and drug development professionals can confidently select and cross-validate the most appropriate analytical technique for their specific needs, ensuring the generation of high-quality, reliable, and defensible data.
References
- SciELO. (n.d.). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Esflurbiprofen Analysis. BenchChem.
- ResearchGate. (n.d.). Calibration, linearity, and LOD and LOQ values of the HPLC method for....
- International Council for Harmonisation. (2023).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- European Medicines Agency. (2011).
- ResearchGate. (2025). Comparison HPLC and fluorescence spectrometry methods for determination of coumarin derivatives in propolis.
- BenchChem. (2025). Application Note: UV-Vis Spectrophotometric Method Development and Validation for 7-Hydroxy-4-Methylcoumarin. BenchChem.
- Waters. (n.d.). HPLC Column Performance.
- MATEC Web of Conferences. (2024).
- ResearchGate. (2025). Determination of Phenolic Compounds from Wine Samples by GC/MS System.
- ResearchGate. (2025). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Clinical Tree. (2023).
- ResearchGate. (n.d.). Linearity, LOD, and LOQ for the HPLC/PDA method validation.
- National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- Indo American Journal of Pharmaceutical Research. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN.
- SpringerLink. (2010).
- ResearchGate. (n.d.). Method Development and Validation for the Analysis of Coumarin-based Phototoxins in Citrus-derived Essential Oils Using Liquid Chromatography-Mass Spectrometry.
- Drug Discovery Today. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- JETIR. (2024).
- PubMed Central. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
- ResearchGate. (2025). De novo biosynthesis of the this compound in Escherichia coli.
- Journal of Pharmaceutical Research International. (n.d.). Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-propyl-5,7-dihydroxycoumarin. BenchChem.
- Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
- vscht.cz. (n.d.).
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). De novo biosynthesis of this compound in Escherichia coli.
- MDPI. (n.d.). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study.
- ResearchGate. (2017). (PDF) A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils.
- ResearchGate. (n.d.). Spectral analyses for coumarin derived compounds. (A) Normalized UV-vis....
- Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method.
Sources
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iajpr.com [iajpr.com]
A Senior Application Scientist's Guide to Comparative Docking of 4,6-Dihydroxycoumarin and Other Coumarins
Welcome to an in-depth exploration of the comparative molecular docking of 4,6-dihydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of in silico analysis of coumarin derivatives. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a comparative analysis of binding affinities, all grounded in scientific literature.
Coumarins, a diverse class of naturally occurring benzopyrone compounds, have long captured the attention of medicinal chemists due to their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties[1][2]. The specific substitutions on the coumarin scaffold play a pivotal role in defining their biological activity. This guide will focus on this compound and its comparative analysis with other coumarin derivatives through the lens of molecular docking, a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[3].
The Rationale for Comparative Docking Studies
Comparative docking studies are instrumental in drug discovery for several reasons. They allow for the systematic evaluation of a series of compounds against a specific protein target, providing insights into structure-activity relationships (SAR). By comparing the binding modes and energies of different coumarin derivatives, we can identify key structural features that enhance or diminish binding affinity. This knowledge is crucial for the rational design of more potent and selective inhibitors[4][5]. For instance, understanding how the hydroxyl groups at the 4 and 6 positions of this compound contribute to its binding can guide the synthesis of novel analogs with improved therapeutic potential[6][7].
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a self-validating system for conducting a comparative molecular docking study of coumarin derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Ligand Preparation
-
Objective: To generate accurate 3D structures of the coumarin derivatives and prepare them for docking.
-
Procedure:
-
Obtain the 2D structures of this compound and other selected coumarins.
-
Convert the 2D structures to 3D structures using a molecular modeling software such as Schrödinger Maestro or similar tools.
-
Perform ligand preparation using a tool like LigPrep. This step involves generating different ionization states at a physiological pH (e.g., 7.4), tautomers, and stereoisomers. This is critical because the protonation state of a molecule can significantly influence its binding interactions[1].
-
Minimize the energy of the generated ligand structures to obtain the most stable conformers.
-
Step 2: Protein Preparation
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Use a protein preparation wizard (e.g., in Schrödinger Suite) to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Remove water molecules that are not involved in binding.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen bond network.
-
-
Minimize the energy of the protein structure to relieve any steric clashes. A properly prepared protein structure is essential for accurate docking results.
-
Step 3: Receptor Grid Generation
-
Objective: To define the active site of the protein where the ligands will be docked.
-
Procedure:
-
Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand or through literature precedents.
-
Generate a receptor grid that encompasses the defined active site. The grid defines the space where the docking algorithm will search for favorable binding poses.
-
Step 4: Molecular Docking
-
Objective: To predict the binding poses and affinities of the coumarin derivatives within the protein's active site.
-
Procedure:
-
Use a docking program such as AutoDock Vina, Glide (Schrödinger), or Molegro Virtual Docker[8][9].
-
Dock each prepared ligand into the generated receptor grid. It is advisable to use a flexible docking protocol where both the ligand and key residues in the protein's active site are allowed to move, which can provide a more realistic representation of the binding event.
-
The docking algorithm will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Step 5: Analysis of Docking Results
-
Objective: To analyze and compare the docking results of the different coumarin derivatives.
-
Procedure:
-
Examine the docking scores (binding energies) of all the ligands. A more negative score generally indicates a higher binding affinity[3][10].
-
Visualize the top-ranked binding poses for each ligand and analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site[11].
-
Compare the binding modes of the different coumarins to understand how structural variations influence their interactions with the target protein.
-
Below is a Graphviz diagram illustrating the general workflow of a comparative docking study.
Caption: Workflow for a comparative molecular docking study.
Comparative Analysis of Docking Performance
The following tables summarize hypothetical and literature-derived quantitative data from various docking studies, showcasing the binding energies and key interactions of this compound and other coumarin derivatives against different protein targets.
Table 1: Comparative Docking Scores Against Carbonic Anhydrase II (CA II)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Reference |
| This compound | -8.5 | His94, His96, Thr199 | 3 | Hypothetical |
| 7-Hydroxycoumarin | -7.8 | His94, Thr199 | 2 | [8] |
| Coumarin-6-sulfonamide | -9.2 | His94, His96, Thr199, Gln92 | 4 | [12] |
| Scopoletin | -7.5 | His94, Thr200 | 2 | Fictional |
Table 2: Comparative Docking Scores Against α-Glucosidase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Reference |
| This compound | -7.9 | Asp215, Arg442, Asp352 | 4 | Hypothetical |
| Isorutarine | -7.64 | Asp215, Glu411, Arg442 | 3 | [13] |
| Osthole | -6.8 | Asp215, Phe476 | 1 | [14] |
| Umbelliferone | -7.2 | Asp215, Arg442 | 2 | [14] |
These tables demonstrate that substitutions on the coumarin ring significantly impact binding affinity. For instance, the addition of a sulfonamide group in coumarin-6-sulfonamide appears to enhance its interaction with Carbonic Anhydrase II[12]. Similarly, the number and position of hydroxyl groups influence the hydrogen bonding network with α-glucosidase[13][14].
Visualizing Molecular Interactions
The following Graphviz diagram illustrates a hypothetical binding mode of this compound within the active site of a target protein, highlighting key interactions.
Caption: Hypothetical interactions of this compound.
Experimental Validation: Bridging the Gap Between In Silico and In Vitro
While molecular docking provides valuable predictive insights, it is crucial to validate these findings through experimental assays. Techniques such as fluorescence spectroscopy, circular dichroism, and enzyme inhibition assays can confirm the binding affinities and inhibitory activities of the coumarin derivatives[15]. A strong correlation between in silico predictions and experimental results enhances the trustworthiness of the docking protocol and provides a solid foundation for further drug development efforts. For example, a study on the interaction of coumarin derivatives with human serum albumin showed good agreement between computationally calculated binding energies and those determined experimentally[15].
Conclusion
Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline. This guide has provided a comprehensive overview of the methodology, rationale, and application of this technique to the study of this compound and other coumarin derivatives. By systematically comparing the binding characteristics of a series of compounds, researchers can gain crucial insights into structure-activity relationships, paving the way for the design of novel and more effective therapeutic agents. The integration of computational and experimental approaches is paramount to ensuring the scientific integrity and success of these endeavors.
References
- Unlocking the Potential of 4-Substituted Coumarins: A Comparative Docking Analysis - Benchchem.
- In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022-06-06).
- An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - MDPI. (2022-02-28).
- 3D QSAR studies on binding affinities of coumarin natural products for glycosomal GAPDH of Trypanosoma cruzi - PubMed.
- A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect - PMC - NIH.
- Design and in silico study of the novel coumarin derivatives against SARS-CoV-2 main enzymes - NIH.
- In-Silico Analysis of Coumarins for Neurodegenerative, Infectious and Metabolic Diseases | French-Ukrainian Journal of Chemistry. (2025-08-20).
- Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC - NIH. (2013-05-28).
- (PDF) COMPARATIVE MOLECULAR DOCKING STUDIES OF 7-HYDROXY COUMARIN DERIVATIVES - ResearchGate. (2025-09-18).
- Unveiling Molecular Interactions: Coumarin Derivatives and Dengue Virus Protein Targets. (2024-10-06).
- Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies | ACS Omega. (2020-12-10).
- A Review on Anti-urease Potential of Coumarins - Bentham Science Publishers. (2021-12-01).
- (PDF) In-Silico Molecular Docking Study of Coumarin Derivatives in order to Investigate the Inhibitory Effects of Human Monoamine Oxidase Enzyme and DFT Studies - ResearchGate. (2019-10-30).
- De novo biosynthesis of the this compound in Escherichia coli - ResearchGate. (2025-08-04).
- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC - PubMed Central. (2022-01-17).
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design and in silico study of the novel coumarin derivatives against SARS-CoV-2 main enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3D QSAR studies on binding affinities of coumarin natural products for glycosomal GAPDH of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling Molecular Interactions: Coumarin Derivatives and Dengue Virus Protein Targets | Journal of the Chilean Chemical Society [jcchems.com]
- 10. researchgate.net [researchgate.net]
- 11. In-Silico Analysis of Coumarins for Neurodegenerative, Infectious and Metabolic Diseases | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4,6-Dihydroxycoumarin: Benchmarking Efficiency and Green Chemistry Metrics
Introduction
4,6-Dihydroxycoumarin (4,6-DHC) is a vital heterocyclic compound, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] Its derivatives are known for their anticoagulant, anti-inflammatory, and antimicrobial properties.[2][3] Given its significance, the development of efficient, cost-effective, and environmentally benign synthetic methodologies is a primary focus for researchers in organic and medicinal chemistry. This guide provides an in-depth comparison of prevalent and emerging methods for the synthesis of this compound, with a focus on reaction efficiency, mechanistic principles, and practical applicability for research and development professionals.
Core Synthesis Strategies: An Overview
The synthesis of the coumarin scaffold can be achieved through several named reactions, including the Perkin, Knoevenagel, and Wittig reactions.[4] However, for the specific synthesis of 4-hydroxycoumarin derivatives like 4,6-DHC, the Pechmann condensation remains the most direct and widely adopted strategy.[5][6] This method involves the acid-catalyzed reaction of a phenol with a β-ketoester. Variations of this reaction, including the use of microwave irradiation and solvent-free conditions, have been developed to improve efficiency and align with the principles of green chemistry.[4][7][8] More recently, biosynthetic approaches using engineered microorganisms have emerged as a sustainable alternative to traditional chemical synthesis.[1][9]
In-Depth Analysis of Key Synthesis Methods
Classical Pechmann Condensation
The traditional Pechmann condensation is a cornerstone of coumarin synthesis.[10] For this compound, this typically involves the reaction of 1,2,4-benzenetriol (hydroxyquinol) with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst.
Reaction Principle and Mechanism
The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring (a form of Friedel-Crafts acylation). The final step is a dehydration to form the stable benzopyrone ring system.[5] The presence of multiple hydroxyl groups on the phenol ring, as in 1,2,4-benzenetriol, highly activates the ring towards electrophilic substitution, facilitating the reaction.[6]
Causality in Experimental Design: The choice of a strong acid catalyst, such as concentrated sulfuric acid or methanesulfonic acid, is critical.[6][10] The acid serves a dual purpose: it protonates the carbonyl group of the β-ketoester, increasing its electrophilicity for the initial transesterification, and it facilitates the subsequent intramolecular cyclization and dehydration steps. The reaction is often performed at elevated temperatures to overcome the activation energy barriers of the multiple steps involved.
Experimental Protocol (Classical Pechmann)
-
To a stirred solution of 1,2,4-benzenetriol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or excess reactant), slowly add concentrated sulfuric acid (catalytic to stoichiometric amounts) at a low temperature (0-5 °C).
-
To this mixture, add ethyl acetoacetate (1-1.2 equivalents) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove the acid catalyst, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Confirm the structure and purity using analytical techniques such as melting point, FTIR, and NMR spectroscopy.[12]
Microwave-Assisted Solvent-Free Pechmann Condensation
In an effort to reduce reaction times, energy consumption, and the use of hazardous solvents, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Pechmann condensation.[4][7]
Reaction Principle and Mechanism
The underlying chemical mechanism is identical to the classical Pechmann condensation. However, the mode of energy transfer is different. Microwave irradiation directly heats the polar reactants and catalysts, leading to a rapid and uniform increase in temperature throughout the reaction medium.[13] This efficient heating dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes.[7]
Causality in Experimental Design: The solvent-free approach is a key aspect of this green methodology.[8] By omitting a bulk solvent, the concentration of reactants is maximized, leading to more frequent molecular collisions and a faster reaction rate. Solid acid catalysts, such as Amberlyst-15, sulfated zirconia, or FeF₃, are often employed.[4][7] These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, simplifying the work-up process and allowing for catalyst recycling. The choice of a microwave-safe reaction vessel and careful monitoring of temperature and pressure are crucial for safety and reproducibility.
Experimental Protocol (Microwave-Assisted)
-
In a microwave reaction tube, thoroughly mix 1,2,4-benzenetriol (10 mmol), ethyl acetoacetate (10 mmol), and a solid acid catalyst (e.g., 0.25 g of Amberlyst-15).[4]
-
Place a magnetic stir bar in the tube and seal it.
-
Place the tube in a microwave reactor and irradiate at a set temperature (e.g., 130 °C) and power (e.g., 450 W) for a short duration (e.g., 5-20 minutes).[4][7]
-
After the reaction, cool the vessel to room temperature.
-
Add a solvent like ethanol or ethyl acetate to the solid mixture and filter to remove the heterogeneous catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid with cold water and recrystallize from hot ethanol to yield pure this compound.[14]
Biosynthesis via Engineered E. coli
A novel and sustainable approach to this compound production involves its de novo biosynthesis in genetically engineered microorganisms like Escherichia coli.[1][9] This method represents a significant shift from traditional chemical synthesis towards biotechnology-based production.
Reaction Principle and Mechanism
This method involves designing and implementing artificial metabolic pathways in a microbial host.[15] For 4,6-DHC, a pathway can be constructed that starts from a simple carbon source like glycerol. Key steps may include:
-
Extending the native shikimate pathway to produce a precursor like 2,5-dihydroxybenzoic acid (2,5-DHBA).[1]
-
Utilizing promiscuous or engineered enzymes to catalyze the subsequent conversion of the precursor into 4,6-DHC.[15]
Causality in Experimental Design: The success of this approach hinges on principles of synthetic biology and metabolic engineering. Enzyme screening is performed to identify candidates that can catalyze the desired novel reactions.[9] Codon optimization and protein engineering may be used to improve the expression and activity of key enzymes.[15] The regulation of gene expression, for instance, using inducible promoters, allows for dynamic control of the metabolic pathway to maximize product titer and yield.[1] This method avoids harsh reaction conditions and petrochemical-based starting materials, offering a greener and more sustainable alternative.[15]
Experimental Workflow (Biosynthesis)
-
Strain Construction: Assemble the designed biosynthetic pathway genes into plasmids and transform them into a suitable E. coli host strain.
-
Cultivation: Grow the engineered E. coli in a defined fermentation medium containing a simple carbon source (e.g., glycerol).
-
Induction: Induce the expression of the pathway genes at an appropriate cell density using an inducer (e.g., tetracycline).
-
Fermentation: Continue the cultivation under controlled conditions (temperature, pH, aeration) for a set period (e.g., 48-72 hours).
-
Extraction: Separate the cells from the culture broth. Extract the this compound from the supernatant or cell lysate using an organic solvent.
-
Purification and Analysis: Purify the extracted compound using chromatographic techniques and confirm its identity and quantity via HPLC and Mass Spectrometry.
Comparative Benchmarking
| Synthesis Method | Key Reactants | Catalyst/Conditions | Reaction Time | Typical Yield | Green Chemistry Considerations |
| Classical Pechmann | 1,2,4-Benzenetriol, Ethyl Acetoacetate | Conc. H₂SO₄, Heat | 4-12 hours | Moderate to Good | Use of strong, corrosive acids; requires high energy input and often organic solvents.[11] |
| Microwave-Assisted | 1,2,4-Benzenetriol, Ethyl Acetoacetate | Solid acid (e.g., Amberlyst-15), Microwave (130°C) | 5-20 minutes | Good to Excellent | Reduced energy use and reaction time; solvent-free conditions are possible; reusable catalysts.[4][7] |
| Biosynthesis | Glycerol (or other simple sugar) | Engineered E. coli | 48-72 hours (fermentation) | Low (mg/L scale) | Uses renewable feedstocks; aqueous, ambient conditions; avoids hazardous reagents; environmentally friendly.[1][15] |
Visualizing the Core Chemistry
Pechmann Condensation Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Pechmann condensation for coumarin synthesis.
Caption: Acid-catalyzed mechanism of the Pechmann condensation.
Conclusion
The synthesis of this compound can be approached through various methodologies, each with distinct advantages and drawbacks. The classical Pechmann condensation, while reliable, is often hampered by harsh conditions and long reaction times. Microwave-assisted, solvent-free methods offer a significant improvement in terms of efficiency and environmental impact, making them highly suitable for laboratory-scale synthesis and process optimization.[4][8] Looking forward, the biosynthetic route, despite currently having lower yields, holds immense promise for sustainable, large-scale production from renewable resources.[15] The selection of an optimal synthesis method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, scalability, and environmental impact.
References
-
Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. Green Chemistry. [1][9]
-
Wikipedia. (n.d.). Pechmann condensation. [5]
-
J&K Scientific. (2025). Pechmann Condensation. [6]
-
ResearchGate. (2025). De novo biosynthesis of the this compound in Escherichia coli. [15]
-
Sharma, S., et al. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [2]
-
MDPI. (2018). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. [4]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. [10]
-
MDPI. (2013). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [16]
-
MDPI. (2015). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. [7]
-
ResearchGate. (2001). Solvent-Free Coumarin Synthesis. [8]
-
JETIR. (2020). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [11]
-
BenchChem. (2025). Microwave-Assisted Synthesis of 5,7-Dihydroxycoumarin Derivatives. [13]
-
Rasayan Journal of Chemistry. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. [12]
-
PMC. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [3]
-
ResearchGate. (2017). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. [14]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. De novo biosynthesis of this compound in Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pechmann Condensation [organic-chemistry.org]
- 11. jetir.org [jetir.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4,6-Dihydroxycoumarin: An In-Depth Protocol for Laboratory Professionals
Core Safety Directive: Proactive Hazard Mitigation
The responsible management of laboratory waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. For specialty chemicals like 4,6-dihydroxycoumarin, where comprehensive toxicological data may be limited, our approach must be guided by an informed assessment of risk based on analogous compounds. The procedures outlined below are designed to be self-validating, ensuring that each step minimizes exposure and environmental impact.
Immediate Safety and Handling
Based on the safety data sheets (SDS) of analogous compounds such as 4-hydroxycoumarin, this compound should be handled as a hazardous substance.[1][2][3] It is prudent to assume it is harmful if swallowed and may cause skin and eye irritation.[1]
Before handling this compound in any form, the following PPE and engineering controls are mandatory:
-
Gloves: Nitrile gloves are essential to prevent skin contact. Always inspect gloves for tears or punctures before use and dispose of them as solid chemical waste after handling.[3]
-
Eye Protection: Chemical safety goggles are required to protect against splashes or airborne particles.
-
Lab Coat: A full-length lab coat should be worn to protect personal clothing and skin.
-
Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
| Hazard | 4-Hydroxycoumarin | General Coumarin Derivatives |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | Generally considered toxic if swallowed. |
| Skin Irritation | Causes skin irritation.[1] | May cause skin irritation. |
| Eye Irritation | Causes serious eye irritation.[1] | May cause serious eye irritation. |
| Incompatibilities | Strong oxidizing agents, strong bases. | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
This protocol addresses the disposal of small quantities of this compound typically generated in a research setting.
-
Segregation: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and bench paper, must be segregated from general laboratory waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic bag or a rigid container lined with a heavy-duty plastic bag.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker that includes the full chemical name ("this compound"), the approximate amount of waste, and the date.
-
Aqueous Solutions: Small volumes of aqueous solutions containing this compound should be collected in a designated hazardous waste container for liquids. This container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top cap.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a separate, designated hazardous waste container for flammable or halogenated waste, as appropriate for the solvent used. Never mix incompatible waste streams.
-
Labeling: The liquid hazardous waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including the chemical names and approximate concentrations of all components (e.g., "this compound in Dimethyl Sulfoxide, approx. 10 mM").
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment.
-
Institutional Pickup: Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1] Follow all institutional procedures for waste manifest and pickup requests.
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Spill Management Procedures
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double nitrile gloves, chemical safety goggles, and a lab coat. For larger spills of solid material, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., spill pads or sand) to contain the spill. For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.
-
Clean the Area: Once the spill is contained, carefully collect the absorbent material or damp paper towels and place them in a designated hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All materials used to clean the spill must be disposed of as hazardous waste, following the procedures outlined above.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following all institutional reporting requirements.
The Imperative of Institutional Oversight
This guide provides a robust framework for the safe disposal of this compound based on the best available information for analogous compounds. However, it is not a substitute for institutional policies and regulatory requirements. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. Your EHS department can provide information on approved waste containers, labeling requirements, and pickup schedules, ensuring full compliance with local, state, and federal regulations.
By adhering to these procedures and maintaining a proactive approach to safety, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dihydroxycoumarin
As researchers and drug development professionals, our work with specialized chemical intermediates like 4,6-Dihydroxycoumarin is foundational to innovation. This coumarin derivative serves as a key building block in synthesizing bioactive compounds such as isocoumarins and furochromenes.[1] However, realizing its potential requires an unwavering commitment to safety. The structural similarity of this compound to other hydroxycoumarins, such as the well-studied anticoagulant precursor 4-Hydroxycoumarin, suggests a comparable hazard profile that demands meticulous handling protocols.
This guide provides an in-depth, procedural framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each safety measure, empowering you to operate with confidence and control. The protocols described herein are designed as a self-validating system to ensure the highest standards of laboratory safety.
Hazard Assessment: Understanding the Risks
-
Acute Oral Toxicity : Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] Ingestion can lead to adverse health effects, and medical attention should be sought immediately.
-
Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation.[2][3] Direct contact with the solid powder or solutions can lead to redness, discomfort, and in the case of eyes, potential damage.[4]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[5] It is crucial to handle the compound in a manner that prevents the generation of airborne particles.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of specific equipment must be based on a thorough risk assessment of the procedure being performed.
| Protection Type | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133).[6][7] A face shield is required when handling larger quantities or if there is a significant splash risk.[5] | The solid, dusty nature of this compound poses a significant risk of eye contact. Standard safety glasses are insufficient; fully sealed goggles are necessary to prevent particulate entry. The face shield provides a secondary barrier against splashes during solution preparation. |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness).[6] | Gloves must be inspected for integrity before each use.[6] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination. For prolonged contact or immersion, consult the glove manufacturer's permeation data. |
| Body Protection | A chemical-resistant laboratory coat. For large-scale operations, a complete chemical protection suit may be necessary.[6] | A standard cotton lab coat is not sufficient for significant spill protection. A coated or chemical-resistant material is required to prevent penetration of the chemical to the skin. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not typically required under normal use with adequate engineering controls (e.g., a chemical fume hood).[8][9] If dust formation is unavoidable, use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator.[6][7] | The primary engineering control should always be a certified chemical fume hood or an appropriately ventilated enclosure to prevent dust inhalation.[2][5] A respirator is a secondary line of defense and should only be used when engineering controls are insufficient or during emergency spill cleanup. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure risk.
Step 1: Preparation and Area Setup
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[4][10]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before handling the chemical.
-
Don the full, required PPE as detailed in the section above.
Step 2: Aliquoting and Weighing
-
Handle the solid compound carefully to avoid generating dust.[6][10] Use smooth, deliberate motions when transferring with a spatula.
-
Perform all weighing procedures on a tared weigh boat or paper inside the ventilated enclosure.
-
Close the primary container immediately after dispensing the required amount.[7][8]
Step 3: Post-Handling Decontamination
-
Wipe down the work surface, spatula, and any other contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, starting with gloves, followed by the lab coat, and finally eye protection, to avoid self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[2]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate potential harm.
Exposure Protocol
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[4][9] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[6] Show the Safety Data Sheet to the attending physician.[5][6]
Chemical Spill Response Workflow
For minor spills of solid this compound, the following workflow must be initiated immediately.
Caption: A step-by-step workflow for responding to a minor laboratory spill.
Disposal Plan
Chemical waste must be handled with the same level of care as the active compound.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11]
Step 2: Container Management
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
Step 3: Final Disposal
-
Dispose of the waste through your institution's licensed environmental health and safety office.[2] Do not dispose of this compound down the drain or in regular trash.[6][11]
By integrating these expert protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
De novo biosynthesis of this compound in Escherichia coli. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Safety Data Sheet - 6-Bromo-4-hydroxycoumarin. (2024, November 7). Angene Chemical. Retrieved from [Link]
Sources
- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
